(S)-Ace-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H24N2OS |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
(1S)-1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanol |
InChI |
InChI=1S/C19H24N2OS/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19/h4-5,7-10,13-14,22H,6,11-12H2,1-3H3/t14-/m0/s1 |
InChI Key |
ZIJWCRNUEBJMSQ-AWEZNQCLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
(S)-Ace-OH and TRIM21: A Technical Guide to a Novel Mechanism of Action for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of (S)-Ace-OH, a metabolite of the antipsychotic drug acepromazine (B1664959), in its interaction with the E3 ubiquitin ligase TRIM21. This interaction represents a novel approach in targeted protein degradation, leveraging a "molecular glue" concept to induce the degradation of multimeric protein complexes. This document details the core mechanism, presents quantitative binding data, outlines key experimental protocols, and provides visual representations of the involved pathways and workflows.
Core Mechanism of Action: this compound as a Molecular Glue for TRIM21
(S)-hydroxyl-acepromazine (this compound) functions as a molecular glue, inducing a novel protein-protein interaction between the E3 ubiquitin ligase TRIM21 and the nucleoporin NUP98.[1][2][3] This mechanism is distinct from traditional targeted protein degradation approaches and is characterized by its selectivity for multimeric protein complexes.[4][5][6]
The key steps in the mechanism are as follows:
-
Metabolic Activation: The parent drug, acepromazine (ACE), is metabolized by aldo-keto reductases (AKR1C1, AKR1C2, and AKR1C3) into its active, stereo-selective metabolite, this compound.[7]
-
Molecular Glue-Induced Proximity: this compound binds to the PRYSPRY domain of TRIM21, creating a new interface that facilitates the recruitment of NUP98, a component of the multimeric nuclear pore complex (NPC).[6][7][8] Structural studies have revealed a ligandable pocket in the PRYSPRY domain where this compound binds, with its amine group forming critical polar interactions with E389 and Q395 of TRIM21, an interaction not observed with the inactive (R)-Ace-OH metabolite.[7][8]
-
TRIM21 Clustering and Activation: TRIM21's E3 ligase activity is activated through substrate-induced clustering.[6][7][9] By bringing TRIM21 into proximity with the large, multimeric NPC via NUP98, this compound induces the clustering of TRIM21 molecules. This clustering promotes the dimerization of TRIM21's N-terminal RING domains, a conformational change necessary for its catalytic activity.[7]
-
Ubiquitination and Proteasomal Degradation: Once activated, TRIM21 catalyzes the ubiquitination of NUP98 and other nearby proteins within the NPC, such as NUP35 and NUP155.[7] This ubiquitination marks the proteins for degradation by the proteasome, leading to the disruption of the NPC and impairment of nucleocytoplasmic transport.[5][7]
-
Selectivity for Multimeric Proteins: This mechanism demonstrates high selectivity for multimeric protein assemblies over monomeric proteins.[5][6] This is because the clustering-dependent activation of TRIM21 is only efficiently triggered by large, multimeric substrates like the NPC.
This novel mechanism of action has significant implications for the development of therapeutics targeting diseases driven by aberrant protein assemblies, such as in neurodegeneration and cancer.[1][5]
Quantitative Data: Binding Affinities
The binding affinities of acepromazine and its hydroxylated metabolites to the PRYSPRY domain of a TRIM21 mutant (D355A), which circumvents technical issues with the wild-type protein in binding assays, have been determined by Isothermal Titration Calorimetry (ITC).[7]
| Compound | Target | Method | Dissociation Constant (Kd) |
| Acepromazine (ACE) | TRIM21PRYSPRY(D355A) | ITC | 5.66 µM |
| (R)-Ace-OH | TRIM21PRYSPRY(D355A) | ITC | 9.11 µM |
| This compound | TRIM21PRYSPRY(D355A) | ITC | 17.9 µM |
Table 1: Binding affinities of acepromazine and its metabolites to the PRYSPRY domain of TRIM21 (D355A mutant) as determined by Isothermal Titration Calorimetry.[7]
Experimental Protocols
The elucidation of the this compound mechanism of action on TRIM21 has been made possible through a combination of advanced biochemical and cell biology techniques. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Demonstrate this compound-Induced TRIM21-NUP98 Interaction
This protocol is designed to verify the this compound-dependent interaction between TRIM21 and NUP98 in a cellular context.
Materials:
-
Cell lines (e.g., A549) treated with IFNγ to induce TRIM21 expression.
-
This compound and (R)-Ace-OH.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Antibodies: Anti-TRIM21 antibody for immunoprecipitation, anti-NUP98 and anti-TRIM21 antibodies for Western blotting.
-
Protein A/G magnetic beads.
-
Wash Buffer (e.g., PBS with 0.1% Tween-20).
-
Elution Buffer (e.g., 2x Laemmli sample buffer).
Procedure:
-
Cell Treatment: Culture A549 cells and treat with IFNγ (e.g., 10 ng/mL) for 24-48 hours to induce TRIM21 expression. Treat the cells with this compound, (R)-Ace-OH, or vehicle control for the desired time (e.g., 4-8 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer. Incubate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C on a rotator. Pellet the beads and collect the supernatant.
-
Immunoprecipitation: Add the anti-TRIM21 antibody to the pre-cleared lysate and incubate for 4 hours to overnight at 4°C on a rotator.
-
Complex Capture: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.
-
Elution: After the final wash, resuspend the beads in Elution Buffer and boil at 95-100°C for 5-10 minutes to elute the protein complexes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-NUP98 and anti-TRIM21 antibodies to detect the co-immunoprecipitated proteins.
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in vitro to directly assess the E3 ligase activity of TRIM21 towards a substrate in the presence of this compound.
Materials:
-
Recombinant human E1 activating enzyme (UBA1).
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2).
-
Recombinant human TRIM21.
-
Recombinant substrate (e.g., a fragment of NUP98).
-
Human ubiquitin.
-
This compound.
-
Ubiquitination Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).
-
ATP solution.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the Ubiquitination Reaction Buffer, ATP, E1 enzyme, E2 enzyme, ubiquitin, substrate protein, and TRIM21.
-
Compound Addition: Add this compound or a vehicle control to the reaction mixture.
-
Initiation and Incubation: Initiate the reaction by adding TRIM21 (or ATP) and incubate at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Detection: Analyze the reaction products by SDS-PAGE and Western blotting using an anti-substrate antibody or an anti-ubiquitin antibody to detect the formation of higher molecular weight ubiquitinated species.
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between this compound and the TRIM21 PRYSPRY domain.
Materials:
-
Purified recombinant TRIM21 PRYSPRY domain.
-
This compound stock solution.
-
ITC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Ensure the buffer for the protein and the ligand are identical.
-
Isothermal Titration Calorimeter.
Procedure:
-
Sample Preparation: Dialyze the purified TRIM21 PRYSPRY domain against the ITC buffer extensively. Dissolve this compound in the same buffer to the desired concentration. Degas both solutions before use.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the TRIM21 PRYSPRY domain solution into the sample cell and the this compound solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the this compound solution into the protein solution in the sample cell.
-
Data Acquisition: The heat change associated with each injection is measured.
-
Data Analysis: The resulting data (a plot of heat change per injection versus the molar ratio of ligand to protein) is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters Kd, n, and ΔH.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the key molecular interactions and experimental processes described in this guide.
Figure 1: Signaling pathway of this compound mediated TRIM21 activation and subsequent degradation of the Nuclear Pore Complex (NPC).
Figure 2: A simplified workflow diagram for a Co-Immunoprecipitation experiment to detect the interaction between TRIM21 and NUP98.
Figure 3: A logical workflow for determining binding affinities using Isothermal Titration Calorimetry (ITC).
References
- 1. researchgate.net [researchgate.net]
- 2. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. biorxiv.org [biorxiv.org]
- 5. Selective degradation of multimeric proteins by TRIM21-based molecular glue and PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expanding the Scope of Molecular Glues: TRIM21 as a Multimeric Protein Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. TRIM21-based degradation strategy for multimeric proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target-induced clustering activates Trim-Away of pathogens and proteins - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Ace-OH: A Molecular Glue for Targeted Degradation of the Nuclear Pore Complex
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-Ace-OH, a stereospecific metabolite of the antipsychotic drug acepromazine, has been identified as a novel molecular glue that induces the degradation of specific nucleoporin proteins. This guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its function in hijacking the E3 ubiquitin ligase TRIM21 to target the nuclear pore complex for proteasomal degradation. We present available quantitative data, detailed experimental methodologies derived from seminal studies, and visual representations of the key pathways and workflows to facilitate a deeper understanding and application of this targeted protein degradation strategy.
Core Mechanism of this compound-Mediated Protein Degradation
This compound functions as a molecular glue, a small molecule that induces proximity between an E3 ubiquitin ligase and a target protein not normally recognized by the ligase. In this specific case, this compound facilitates a novel interaction between the E3 ligase TRIM21 and the nucleoporin NUP98.[1][2][3] This induced proximity leads to the polyubiquitination of NUP98 and associated proteins within the nuclear pore complex (NPC), marking them for degradation by the 26S proteasome.[1][2][4]
A key feature of this mechanism is the selective degradation of multimeric protein assemblies.[2] The activation of TRIM21's E3 ligase activity is dependent on substrate-induced clustering, a process favored by the highly organized and multimeric nature of the nuclear pore complex.[1][2]
Stereoselectivity
The protein degradation activity is stereospecific to the (S)-enantiomer of Ace-OH. The (R)-enantiomer, (R)-Ace-OH, is inactive and does not induce the degradation of nucleoporins.[4][5] This highlights the precise molecular interactions required for the formation of a stable ternary complex between this compound, TRIM21, and NUP98.
Signaling Pathway and Experimental Workflow
The signaling cascade initiated by this compound leading to protein degradation can be visualized as a multi-step process. Similarly, the experimental workflow to investigate this phenomenon follows a logical progression from cellular treatment to data analysis.
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound-induced protein degradation.
General Experimental Workflow
Caption: A typical experimental workflow for studying this compound.
Quantitative Data
The following tables summarize the available quantitative data for the interaction and activity of this compound. While comprehensive dose-response data (DC50, Dmax) for the degradation of individual nucleoporins is not yet published, the existing data provides valuable insights into the potency and selectivity of the molecule.
Table 1: Binding Affinity of NUP98 Autoproteolytic Domain (APD) to the TRIM21:this compound Complex
| Interacting Molecules | Binding Affinity (K_d) | Method | Reference |
| NUP98^APD^ to TRIM21^D355A^:this compound | 0.302 µmol/L | Isothermal Titration Calorimetry (ITC) | [4] |
| NUP98^APD^ to TRIM21^D355A^:(R)-Ace-OH | ~5.13 µmol/L (17-fold weaker) | Isothermal Titration Calorimetry (ITC) | [4] |
Table 2: Experimentally Determined Concentrations of this compound for Protein Degradation
| Cell Line | Concentration | Duration | Outcome | Reference |
| IFNγ-pretreated A549 | 20 µmol/L | Not specified | Significant degradation of NUP35, NUP155, SMPD4, and GLE1 | [4] |
| A549 overexpressing TRIM21^D355A^ | 10 µmol/L (of parent compound Ace) | 8 hours | Significant depletion of NUP35, NUP155, SMPD4, and GLE1 in proteomics | [4] |
Table 3: Target Proteins Degraded by this compound-Mediated TRIM21 Recruitment
| Protein | Function | Cellular Component | Reference |
| NUP98 | Nucleoporin, gene regulation | Nuclear Pore Complex | [1][2] |
| NUP35 | Nucleoporin | Nuclear Pore Complex | [4] |
| NUP155 | Nucleoporin | Nuclear Pore Complex | [4] |
| SMPD4 | Sphingomyelin Phosphodiesterase 4 | Nuclear Envelope | [4] |
| GLE1 | mRNA export factor | Nuclear Pore Complex | [4] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the literature on this compound. These protocols are based on the descriptions in the primary research articles and are intended to serve as a guide for reproducing and building upon these findings.
Cell Culture and Treatment
-
Cell Line: A549 (human lung adenocarcinoma) cells are a suitable model.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
IFNγ Stimulation: To induce the expression of TRIM21, pretreat A549 cells with 10 ng/mL of recombinant human IFNγ for 24 hours prior to this compound treatment.
-
This compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 20 µM). Treat the IFNγ-stimulated cells for the desired time points (e.g., 8 hours). Include a vehicle control with the same final concentration of DMSO.
Western Blotting for Nucleoporin Degradation
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-20% Tris-glycine gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target nucleoporins (e.g., anti-NUP98, anti-NUP155) and a loading control (e.g., anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Isothermal Titration Calorimetry (ITC)
-
Protein and Compound Preparation:
-
Purify recombinant TRIM21 PRYSPRY domain (wild-type or D355A mutant) and the NUP98 autoproteolytic domain (NUP98^APD^).
-
Dissolve this compound and (R)-Ace-OH in the same buffer used for the proteins (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
-
ITC Experiment:
-
Load the protein solution (e.g., TRIM21 PRYSPRY domain pre-incubated with this compound or (R)-Ace-OH) into the sample cell of the ITC instrument.
-
Load the NUP98^APD^ solution into the injection syringe.
-
Perform a series of injections of NUP98^APD^ into the sample cell while monitoring the heat changes.
-
-
Data Analysis: Analyze the resulting thermogram to determine the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.
CRISPR-Suppressor Scanning for Resistance Mechanisms
-
sgRNA Library Design: Design a pooled library of single-guide RNAs (sgRNAs) that tile across the coding sequences of genes of interest (e.g., all known nucleoporins).
-
Lentivirus Production and Transduction: Package the sgRNA library into lentiviral particles and transduce a Cas9-expressing cell line (e.g., A549-Cas9) at a low multiplicity of infection to ensure that most cells receive a single sgRNA.
-
Drug Selection: Treat the transduced cell population with a cytotoxic concentration of this compound. A parallel population should be treated with a vehicle control.
-
Genomic DNA Extraction and Sequencing: After a period of selection (e.g., 2-3 weeks), isolate genomic DNA from the surviving cells. Amplify the sgRNA-containing regions by PCR and subject them to next-generation sequencing.
-
Data Analysis: Analyze the sequencing data to identify sgRNAs that are enriched in the this compound-treated population compared to the vehicle-treated population. These enriched sgRNAs will point to mutations in the target genes that confer resistance to this compound-induced cytotoxicity.
Conclusion and Future Directions
This compound represents a significant advancement in the field of targeted protein degradation, demonstrating the potential of molecular glues to target large, multimeric protein complexes that have been challenging to address with conventional small molecule inhibitors. The unique mechanism of TRIM21 activation through substrate clustering opens up new avenues for the selective degradation of pathogenic protein aggregates.
Future research in this area will likely focus on:
-
Discovering more potent and selective TRIM21-based molecular glues.
-
Expanding the repertoire of E3 ligases that can be leveraged for the degradation of multimeric targets.
-
Developing a deeper quantitative understanding of the kinetics and dose-dependency of this compound-mediated degradation.
-
Exploring the therapeutic potential of this approach in diseases characterized by aberrant protein aggregation, such as neurodegenerative disorders and certain cancers.
This technical guide provides a solid foundation for researchers and drug developers interested in exploring the fascinating biology and therapeutic potential of this compound and the broader class of TRIM21-mediated protein degraders.
References
- 1. CRISPR-suppressor scanning for systematic discovery of drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective degradation of multimeric proteins by TRIM21-based molecular glue and PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. condensates.com [condensates.com]
- 4. biorxiv.org [biorxiv.org]
- 5. CRISPR-Suppressor Scanning for Systematic Discovery of Drug-Resistance Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on (S)-Ace-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on (S)-Ace-OH, a recently identified molecular glue degrader. It details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols used in its characterization, and provides visualizations of its core signaling pathway and discovery workflow.
Core Concept: this compound as a Molecular Glue Degrader
This compound is the stereo-selective active metabolite of the phenothiazine-class antipsychotic drug, acepromazine.[1] Foundational research has identified it as a molecular glue that induces the degradation of specific nuclear pore complex (NPC) proteins by redirecting the E3 ubiquitin ligase TRIM21.[2][3] This activity underlies its potent and selective anti-cancer effects, which are notably enhanced by the presence of interferon-gamma (IFNγ), an inducer of TRIM21 expression.[1]
The mechanism relies on the ability of this compound to facilitate a novel protein-protein interaction between the PRYSPRY domain of TRIM21 and the autoproteolytic domain (APD) of Nucleoporin 98 (NUP98).[1][4] The multimeric nature of the NPC is critical for this process, as the activation of TRIM21's E3 ligase function requires the clustering of its substrates.[4][5] This leads to the ubiquitination and subsequent proteasomal degradation of several key nucleoporins, disrupting nucleocytoplasmic trafficking and ultimately causing cell death.[2]
Quantitative Data
The following tables summarize the key quantitative findings from biophysical and cellular assays characterizing this compound.
Table 1: Binding Affinities of Acepromazine and its Metabolites to TRIM21
| Compound | TRIM21 Variant | Method | Dissociation Constant (Kd) |
| Acepromazine (ACE) | TRIM21PRYSPRY(D355A) | ITC | 5.66 µM |
| (R)-Ace-OH | TRIM21PRYSPRY(D355A) | ITC | 9.11 µM |
| This compound | TRIM21PRYSPRY(D355A) | ITC | 17.9 µM |
ITC: Isothermal Titration Calorimetry. The D355A mutation in the PRYSPRY domain of TRIM21 was used for these initial binding studies.
Table 2: Binding Affinity of NUP98 to the Pre-formed TRIM21:this compound Complex
| Interacting Partners | Method | Dissociation Constant (Kd) |
| NUP98APD with TRIM21D355A:this compound | ITC | 0.302 µM[1] |
This strong binding affinity demonstrates the high stability of the ternary complex formed in the presence of this compound.
Table 3: Cellular Assay Concentrations
| Assay Type | Compound | Cell Line | Concentration | Purpose |
| Proteomics Analysis | Acepromazine (ACE) | A549 (TRIM21D355A OE) | 10 µM | To identify proteins depleted upon treatment.[1] |
| Western Blotting | This compound | A549 (IFNγ-pretreated) | 20 µM | To confirm degradation of specific nucleoporins.[1] |
IC50 values for the effect of this compound on the viability of A549 and DLD-1 cell lines are referenced in the primary literature but specific values were not available in the accessed abstracts.[6]
Signaling Pathway and Logical Workflows
The following diagrams, generated using Graphviz, illustrate the molecular mechanism of this compound and a representative experimental workflow for its discovery.
References
Early Studies of (S)-Ace-OH: A Molecular Glue Inducing Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Recent groundbreaking studies have identified (S)-hydroxy-acepromazine, herein referred to as (S)-Ace-OH, as a novel molecular glue that induces the degradation of specific cellular proteins. This technical guide provides a comprehensive overview of the early research on this compound, focusing on its mechanism of action, the critical role of its stereochemistry, and its interaction with the E3 ubiquitin ligase TRIM21. We present a synthesis of quantitative data from key experiments, detailed experimental protocols, and visualizations of the elucidated signaling pathways and experimental workflows to serve as a resource for researchers in the field of targeted protein degradation and drug discovery.
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Molecular glues are small molecules that induce an interaction between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. This compound, a metabolite of the veterinary antipsychotic drug acepromazine (B1664959), has been identified as a first-in-class molecular glue that co-opts the E3 ligase TRIM21 to degrade nuclear pore complex (NPC) proteins.[1][2][3][4] This discovery opens up new avenues for therapeutic intervention by targeting multimeric protein structures.[3][5]
Mechanism of Action of this compound
This compound functions by inducing proximity between the PRYSPRY domain of TRIM21 and the autoproteolytic domain of the nucleoporin NUP98.[2][3] This ternary complex formation is highly specific to the (S)-enantiomer of hydroxy-acepromazine; the (R)-enantiomer is inactive.[1][2] The recruitment of TRIM21 to the NPC leads to the ubiquitination and degradation of several nucleoporins, including NUP35, NUP155, SMPD4, and GLE1, ultimately disrupting nucleocytoplasmic trafficking and inducing cytotoxicity in sensitive cancer cell lines.[1][2] The anticancer activity of acepromazine is enhanced by interferon-gamma (IFNγ), which upregulates the expression of TRIM21.[2]
Signaling Pathway Diagram
Caption: Mechanism of this compound-induced protein degradation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from early studies on this compound.
Table 1: Binding Affinities of Acepromazine and its Metabolites to TRIM21
| Compound | Method | TRIM21 Variant | Dissociation Constant (Kd) | Reference |
| Acepromazine | ITC | PRYSPRY(D355A) | 5.66 µM | [1] |
| (R)-Ace-OH | ITC | PRYSPRY(D355A) | 9.11 µM | [1] |
| This compound | ITC | PRYSPRY(D355A) | 17.9 µM | [1] |
| Acepromazine | MST | WT PRYSPRY | 44.6 µM | [1] |
| This compound | MST | WT PRYSPRY | 237.3 µM | [1] |
Table 2: Ternary Complex Binding Affinity
| Complex | Method | Dissociation Constant (Kd) | Reference |
| NUP98APD to preformed TRIM21D355A:this compound | ITC | 0.302 µM | [2] |
| NUP98APD to preformed TRIM21D355A:(R)-Ace-OH | ITC | ~5.13 µM (17-fold weaker) | [2] |
Table 3: Cellular Activity of this compound
| Cell Line | Treatment | IC50 | Reference |
| A549 | This compound + IFNγ | Data not explicitly provided, but showed enhanced toxicity | [1] |
| DLD-1 | This compound + IFNγ | Data not explicitly provided, but showed enhanced toxicity | [1] |
| A549 | (R)-Ace-OH | Inactive | [1] |
| DLD-1 | (R)-Ace-OH | Inactive | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments performed in the early studies of this compound.
Chiral Separation of Hydroxy-acepromazine Enantiomers
Objective: To separate the (S) and (R) enantiomers of hydroxy-acepromazine for subsequent biological evaluation.
Methodology: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the standard method.[6][7][8]
Protocol:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Chiral Column: An amylose-based or cellulose-based chiral stationary phase column (e.g., Amylose Tris(5-chloro-2-methylphenylcarbamate)).[9]
-
Mobile Phase: A mixture of n-hexane, isopropanol (B130326) (IPA), and a basic modifier like diethylamine (B46881) (DEA) is commonly used for normal-phase separation. A typical ratio would be 60:40:0.1 (n-hexane:IPA:DEA).[9] The exact ratio should be optimized for baseline separation of the enantiomers.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where acepromazine and its metabolites have significant absorbance (e.g., 227 nm).[9]
-
Sample Preparation: Dissolve the racemic hydroxy-acepromazine mixture in the mobile phase.
-
Injection and Elution: Inject the sample onto the column and monitor the elution profile. The two enantiomers will have different retention times.
-
Fraction Collection: Collect the separated enantiomeric peaks for subsequent experiments. The purity of each fraction should be confirmed by re-injection.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinities between this compound, TRIM21, and NUP98.[10][11][12]
Methodology: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Protocol:
-
Protein and Ligand Preparation:
-
Express and purify the PRYSPRY domain of TRIM21 (wild-type or D355A mutant) and the autoproteolytic domain of NUP98.
-
Dialyze the proteins extensively against the same buffer (e.g., 20 mM HEPES pH 8.0, 150 mM NaCl).
-
Prepare a stock solution of this compound in the dialysis buffer, ensuring the final concentration of any organic solvent (like DMSO) is low and identical in both the protein and ligand solutions.
-
-
ITC Experiment (Direct Titration):
-
Load the protein solution (e.g., 50-60 µM TRIM21 PRYSPRY) into the sample cell of the ITC instrument.
-
Load the ligand solution (e.g., 500-600 µM this compound) into the injection syringe.
-
Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution while monitoring the heat change.
-
A control experiment titrating the ligand into buffer alone should be performed to subtract the heat of dilution.
-
-
ITC Experiment (Ternary Complex Formation):
-
To measure the binding of NUP98 to the pre-formed TRIM21:this compound complex, incubate the TRIM21 PRYSPRY domain with a saturating concentration of this compound.
-
Load this complex into the sample cell.
-
Titrate the NUP98APD solution into the sample cell.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.
-
Cell Viability Assay
Objective: To assess the cytotoxic effects of this compound on cancer cell lines.[13][14][15][16][17]
Methodology: A colorimetric assay such as the MTT or MTS assay, which measures the metabolic activity of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, DLD-1) in 96-well plates at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment:
-
The following day, treat the cells with a serial dilution of this compound or (R)-Ace-OH.
-
For experiments investigating the role of IFNγ, pre-treat the cells with IFNγ for a specified period (e.g., 24 hours) before adding the compounds.
-
Include vehicle-only controls.
-
-
Incubation: Incubate the plates for a desired period (e.g., 72 hours).
-
MTT Assay:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells.
-
Plot the normalized values against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Quantitative Proteomics
Objective: To identify proteins that are degraded upon treatment with this compound.[18][19][20]
Methodology: Label-free quantification (LFQ) or Stable Isotope Labeling by Amino acids in Cell culture (SILAC) followed by liquid chromatography-mass spectrometry (LC-MS/MS).
Protocol (Label-Free Quantification):
-
Cell Culture and Treatment: Culture A549 cells and treat with either vehicle or this compound for a specified time (e.g., 8 hours).
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration (e.g., using a BCA assay).
-
Reduce, alkylate, and digest the proteins with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by LC-MS/MS on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a software package like MaxQuant.
-
Identify and quantify proteins across the different treatment groups.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the this compound-treated samples compared to the control.
-
Experimental and Logical Workflow Diagrams
Workflow for Identifying this compound as a Molecular Glue
Caption: Workflow for the discovery of this compound.
Logical Relationship Diagram for TRIM21-Mediated Degradation
Caption: Logical flow of this compound's cellular effect.
Conclusion
The discovery of this compound as a molecular glue that recruits TRIM21 to degrade nuclear pore proteins represents a significant advancement in the field of targeted protein degradation. Early studies have elucidated its unique mechanism of action, highlighting the importance of stereochemistry and the potential for targeting multimeric protein complexes. This technical guide provides a foundational resource for researchers seeking to build upon this work, offering a consolidated source of quantitative data, detailed experimental protocols, and clear visualizations of the underlying biological processes. Further research into this compound and the development of novel TRIM21-based degraders hold immense promise for the development of new therapeutics against a range of diseases.
References
- 1. biorxiv.org [biorxiv.org]
- 2. TRIM21-based degradation strategy for multimeric proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding the Scope of Molecular Glues: TRIM21 as a Multimeric Protein Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective degradation of multimeric proteins by TRIM21-based molecular glue and PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 12. Isothermal titration calorimetry (ITC): a standard operating procedure (SOP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cell Viability Assay Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Cell viability assays | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative comparison of a human cancer cell surface proteome between interphase and mitosis | The EMBO Journal [link.springer.com]
- 20. Quantitative proteomics reveals significant changes in cell shape and an energy shift after IPTG induction via an optimized SILAC approach for Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-2-(1-Hydroxyethyl)promazine ((S)-Ace-OH): A Stereoselective Metabolite of Acepromazine with Novel Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Acepromazine (B1664959), a phenothiazine (B1677639) derivative, is widely used in veterinary medicine as a sedative and antiemetic.[1][2] Its mechanism of action primarily involves the antagonism of dopamine (B1211576) D2 receptors in the central nervous system, leading to sedation and a reduction in spontaneous activity.[3][4] The metabolism of acepromazine is complex, resulting in numerous metabolites that can have their own pharmacological effects.[5][6] This technical guide focuses on a specific, stereoselective metabolite, (S)-2-(1-hydroxyethyl)promazine, herein referred to as (S)-Ace-OH. Recent groundbreaking research has identified a novel biological activity for this metabolite, distinct from the sedative effects of the parent compound, with significant implications for drug development.[7]
This document provides a comprehensive overview of the current knowledge on this compound, including its metabolic formation, analytical detection methods, and newly discovered biological functions. It is intended to serve as a resource for researchers in pharmacology, drug metabolism, and oncology.
Metabolism of Acepromazine to this compound
The biotransformation of acepromazine involves several enzymatic pathways, including oxidation and reduction. The formation of this compound is a result of the stereoselective reduction of the acetyl group of acepromazine.
Enzymatic Pathway
Recent studies have shown that the conversion of acepromazine to this compound is catalyzed by members of the aldo-keto reductase (AKR) 1C family.[7] These enzymes are NAD(P)H-dependent oxidoreductases that reduce aldehydes and ketones to primary and secondary alcohols, respectively.[8][9] The high stereoselectivity of this conversion suggests a specific interaction between acepromazine and the active site of the involved AKR1C isoform(s). While the specific human AKR1C isoform (e.g., AKR1C1, AKR1C2, AKR1C3) predominantly responsible for this reaction is yet to be fully elucidated, the expression levels of AKR1C enzymes in certain cancer cell lines correlate with the cytotoxic effects of acepromazine, which are mediated by this compound.[7]
In addition to the formation of this compound, acepromazine is also metabolized to its sulfoxide (B87167) derivative, 2-(1-hydroxyethyl)promazine sulfoxide (HEPS), which is a major metabolite found in plasma and urine.[5][10] Other identified metabolites include 7-hydroxyacetylpromazine and 2-(1-hydroxyethyl)-7-hydroxypromazine.[5][6]
Below is a diagram illustrating the metabolic pathway of acepromazine.
Biological Activity of this compound
The pharmacological effects of acepromazine have historically been attributed to its dopamine receptor antagonism.[3] However, recent findings indicate that its metabolite, this compound, possesses a distinct and potent biological activity.
Novel Anticancer Activity through TRIM21 Interaction
This compound has been identified as a "molecular glue" that induces the degradation of nuclear pore proteins.[7] This activity is stereoselective, with the (S)-enantiomer being active while the (R)-enantiomer is not.[7]
The proposed mechanism involves the following steps:
-
This compound Binding: this compound binds to the PRYSPRY domain of the E3 ubiquitin ligase TRIM21.[7]
-
Recruitment of Nucleoporins: This binding event creates a novel interface that recruits nuclear pore proteins, such as NUP98.[7]
-
Ubiquitination and Degradation: TRIM21 then ubiquitinates the recruited nucleoporins, targeting them for degradation by the proteasome.[7]
-
Disruption of Nucleocytoplasmic Trafficking: The degradation of essential components of the nuclear pore complex disrupts the transport of molecules between the nucleus and the cytoplasm, ultimately leading to cancer cell death.[7]
This interferon-enhanced cytotoxicity towards cancer cell lines with high expression of aldo-keto reductases highlights a potential new avenue for cancer therapy.[7]
Below is a diagram of the proposed signaling pathway for the anticancer activity of this compound.
Central Nervous System Effects
To date, the specific central nervous system (CNS) effects of this compound have not been extensively reported. While the parent drug, acepromazine, is a known sedative, it is unclear if this compound contributes to this effect, has opposing effects, or is devoid of significant CNS activity. Given the potent and specific nature of its interaction with TRIM21, further investigation into its potential neurological effects is warranted, especially in the context of the overall pharmacological profile of acepromazine. Human overdose cases of acepromazine have resulted in CNS depression, respiratory depression, and hypotension, though the contribution of individual metabolites to this toxicity is not well understood.[10]
Quantitative Data
Currently, there is a lack of specific pharmacokinetic data for this compound in the published literature. The available quantitative data primarily focuses on the parent drug, acepromazine, and its major sulfoxide metabolite, HEPS.
| Compound | Matrix | Species | T1/2 (h) | Detection Time | Reference |
| Acepromazine | Plasma | Horse | ~3 | up to 3 h | [10] |
| HEPS | Plasma | Horse | - | up to 24 h | [10] |
| HEPS | Urine | Horse | - | up to 144 h | [10] |
| Acepromazine | Serum | Horse | 5.16 ± 0.450 (IV) | up to 24 h (IV) | [11] |
| Acepromazine | Serum | Horse | 8.58 ± 2.23 (Oral) | up to 72 h (Oral) | [11] |
| Acepromazine | Serum | Horse | 6.70 ± 2.62 (Sublingual) | up to 72 h (Sublingual) | [11] |
Table 1: Pharmacokinetic and Detection Data for Acepromazine and HEPS
| Compound | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Acepromazine | Horse Serum | 0.5 | - | [12] |
| HEPS | Horse Serum | - | 0.5 | [12] |
| Acepromazine | Pig Tissues | 0.16 | 0.5 | [13] |
| Acepromazine | Plasma | 0.01 (pg/mL) | - | [14] |
| Acepromazine | Urine | 0.1 (pg/mL) | - | [14] |
Table 2: Limits of Detection and Quantitation for Acepromazine and HEPS
Experimental Protocols
The analysis of acepromazine and its metabolites requires sensitive and specific analytical methods due to their low concentrations in biological matrices.
Sample Preparation
1. Solid-Phase Extraction (SPE) for Plasma and Urine
-
Hydrolysis (for urine): Samples can be hydrolyzed to cleave conjugates.
-
Extraction: Use a suitable SPE cartridge (e.g., C18).
-
Condition the cartridge with methanol (B129727) and then water.
-
Load the sample.
-
Wash with a weak organic solvent to remove interferences.
-
Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.[14]
2. Liquid-Liquid Extraction (LLE) for Plasma
-
Protein Precipitation: Precipitate proteins with a solvent like acetonitrile (B52724).[15]
-
Extraction: Add an immiscible organic solvent (e.g., ethyl acetate) to the supernatant.
-
Separation: Vortex and centrifuge to separate the organic and aqueous layers.
-
Evaporation and Reconstitution: Transfer the organic layer, evaporate to dryness, and reconstitute.[14]
3. Protein Precipitation for Serum
-
Add acetonitrile to the serum sample.[15]
-
Vortex and centrifuge.
-
Analyze the supernatant directly.[15]
LC-MS/MS Analysis
A generalized UPLC-MS/MS method for the analysis of acepromazine and its metabolites is described below.
| Parameter | Description |
| Chromatography System | UPLC system |
| Column | C18 reversed-phase (e.g., Atlantis T3, 2.1 x 100 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Mass Spectrometer | Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transitions | Specific precursor-product ion transitions for each analyte (MRM mode) |
Table 3: General UPLC-MS/MS Parameters
Below is a workflow diagram for the analysis of acepromazine and its metabolites.
Future Directions
The discovery of the stereoselective formation of this compound and its novel anticancer activity opens up several avenues for future research:
-
Identification of Specific AKR1C Isoforms: Pinpointing the exact AKR1C enzymes responsible for this compound formation will aid in understanding inter-individual variability in acepromazine metabolism and could inform the development of targeted cancer therapies.
-
Pharmacokinetics of this compound: Detailed pharmacokinetic studies are needed to determine the Cmax, Tmax, AUC, and half-life of this compound to better understand its exposure and potential for therapeutic efficacy and toxicity.
-
Neurological Effects: Investigating the CNS effects of this compound is crucial to fully characterize its pharmacological profile and its contribution to the overall effects of acepromazine.
-
Therapeutic Potential: The unique mechanism of action of this compound as a molecular glue for TRIM21-mediated degradation of nuclear pore proteins warrants further investigation for its potential as a novel anticancer agent.
-
Stereoselective Synthesis: The development of a robust and scalable stereoselective synthesis for this compound is essential to produce sufficient quantities for further pharmacological and toxicological evaluation.
Conclusion
This compound is a stereoselectively formed metabolite of acepromazine with a newly discovered and potent biological activity. Its ability to act as a molecular glue to induce the degradation of nuclear pore proteins via TRIM21 represents a significant shift in our understanding of acepromazine's pharmacology and presents an exciting new opportunity for the development of targeted cancer therapies. This technical guide has summarized the current knowledge on this compound, from its metabolic origins to its analytical detection and novel mechanism of action, providing a valuable resource for the scientific community. Further research is required to fully elucidate its pharmacokinetic profile and complete range of biological effects.
References
- 1. Pharmacokinetics, pharmacodynamics, and metabolism of acepromazine following intravenous, oral, and sublingual administration to exercised Thoroughbred horses | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Acepromazine | C19H22N2OS | CID 6077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acepromazine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 5. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 6. The metabolism of promazine and acetylpromazine in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. The Aldo-Keto Reductases (AKRs): Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The aldo-keto reductases (AKRs): Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute Acepromazine Overdose: Clinical Effects and Toxicokinetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, pharmacodynamics, and metabolism of acepromazine following intravenous, oral, and sublingual administration to exercised Thoroughbred horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
An In-Depth Technical Guide on the (S)-Ace-OH Induced Protein Degradation Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that utilizes small molecules to eliminate disease-causing proteins. Unlike traditional inhibitors that block a protein's function, TPD co-opts the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to induce the degradation of a specific protein of interest (POI). This is often achieved through the use of proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules that bring a POI and an E3 ubiquitin ligase into close proximity.
More recently, a class of small molecules known as "molecular glues" has garnered significant attention. These molecules induce a novel interaction between an E3 ligase and a target protein, leading to the target's ubiquitination and subsequent degradation. This guide focuses on a recently discovered molecular glue, (S)-hydroxyl-acepromazine ((S)-Ace-OH) , which induces protein degradation through a novel pathway involving the E3 ubiquitin ligase TRIM21 .
This compound is the active metabolite of the antipsychotic drug acepromazine (B1664959) and has been found to exhibit selective anticancer activity.[1] Its mechanism of action involves the recruitment of TRIM21 to the nucleoporin NUP98, initiating the degradation of the nuclear pore complex (NPC) and disrupting nucleocytoplasmic trafficking.[2][3] This technical guide provides a comprehensive overview of the this compound induced protein degradation pathway, including its mechanism of action, quantitative data, detailed experimental protocols, and structural insights.
Mechanism of Action
The this compound-induced protein degradation pathway is a multi-step process that hijacks the E3 ubiquitin ligase TRIM21 to degrade components of the nuclear pore complex. The key steps are outlined below and illustrated in the signaling pathway diagram.
-
This compound Binding to TRIM21: this compound acts as a molecular glue by binding to the PRYSPRY domain of TRIM21. This binding event creates a novel interface on the TRIM21 protein.
-
Recruitment of NUP98: The this compound/TRIM21 complex then recruits the nucleoporin NUP98.[1][2] Specifically, the autoproteolytic domain (APD) of NUP98 is recognized by the newly formed interface on the this compound-bound TRIM21.[1]
-
TRIM21 Activation: TRIM21's E3 ligase activity is activated upon clustering, which is induced by binding to a multimeric substrate like the nuclear pore complex where NUP98 is located.[4] This substrate-induced activation is a key feature of the TRIM21-mediated degradation pathway.
-
Ubiquitination of Nuclear Pore Proteins: Activated TRIM21 polyubiquitinates nearby nuclear pore proteins.[5] This ubiquitination marks the proteins for degradation.
-
Proteasomal Degradation: The ubiquitinated nuclear pore proteins, including NUP35, NUP155, SMPD4, and GLE1, are then recognized and degraded by the 26S proteasome.[6]
-
Disruption of Nuclear Pore Complex: The degradation of these key structural components leads to the disintegration of the NPC's inner ring, impairing nucleocytoplasmic transport and ultimately leading to cell death in cancer cells.[4]
Caption: Signaling pathway of this compound-induced protein degradation.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the this compound induced protein degradation pathway. This data is crucial for understanding the potency and specificity of this molecular glue.
| Parameter | Value | Method | Target | Cell Line | Reference |
| Binding Affinity (Kd) | |||||
| This compound to TRIM21PRYSPRY | Weak/Undetectable | MST | TRIM21 | N/A | |
| NUP98APD to TRIM21D355A:this compound complex | 0.302 µM | ITC | TRIM21-NUP98 complex | N/A | [1] |
| NUP98APD to TRIM21D355A:(R)-Ace-OH complex | 17-fold weaker than this compound | ITC | TRIM21-NUP98 complex | N/A | [1] |
| Degradation | |||||
| This compound concentration for NUP degradation | 20 µM | Western Blot | NUP35, NUP155, etc. | A549 (IFNγ-stimulated) | [6] |
| ACE (Acepromazine) concentration for NUP degradation | 10 µM | Proteomics | NUP35, NUP155, etc. | A549 (IFNγ-stimulated) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the this compound induced protein degradation pathway.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan (B1609692), which can be quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for 72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate at 37°C for 1.5 hours.[7]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.[7]
Caption: Workflow for the MTT cell viability assay.
Quantitative Proteomics (LC-MS/MS)
This method is used to identify and quantify the proteins that are degraded upon treatment with this compound.
Principle: Label-free quantitative proteomics by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to compare the relative abundance of thousands of proteins between different samples.
Protocol:
-
Cell Culture and Treatment: Culture A549 cells and treat with 10 µM ACE (the precursor to this compound) or vehicle for a specified time course (e.g., 0, 4, 8, 12, 24 hours).
-
Cell Lysis and Protein Extraction: Lyse the cells and extract total protein.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Separate the peptides by reverse-phase liquid chromatography and analyze by tandem mass spectrometry.
-
Data Analysis: Search the MS/MS spectra against a protein sequence database to identify peptides and proteins. Quantify the relative abundance of proteins across different conditions.
Caption: Workflow for quantitative proteomics analysis.
TRIM21-TurboID Proximity Labeling
This technique is used to identify proteins that are in close proximity to TRIM21 upon treatment with this compound.
Principle: TurboID is an engineered biotin (B1667282) ligase that, when fused to a protein of interest (TRIM21), biotinylates proximal proteins in the presence of biotin. These biotinylated proteins can then be enriched and identified by mass spectrometry.
Protocol:
-
Construct Generation: Generate a cell line stably expressing TRIM21 fused to TurboID.
-
Cell Treatment: Treat the cells with this compound or vehicle, and add biotin to initiate proximity labeling.
-
Cell Lysis and Streptavidin Pulldown: Lyse the cells and use streptavidin beads to enrich for biotinylated proteins.
-
On-bead Digestion: Digest the captured proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptides by LC-MS/MS to identify the proteins that were in proximity to TRIM21.
Caption: Workflow for TRIM21-TurboID proximity labeling.
In Vitro Ubiquitination Assay
This assay demonstrates the ability of TRIM21 to ubiquitinate a substrate in the presence of this compound.
Principle: Recombinant E1, E2, E3 (TRIM21), ubiquitin, and a substrate are incubated together with ATP. The ubiquitination of the substrate is then detected by Western blotting.
Protocol:
-
Reaction Setup: In a reaction buffer, combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D3), TRIM21, ubiquitin, and the substrate (e.g., a fusion protein containing the NUP98 APD).[5]
-
Add Molecular Glue: Add this compound or a vehicle control to the reaction mixture.
-
Initiate Reaction: Add ATP to start the ubiquitination reaction and incubate at 30°C.[5]
-
Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitinated substrate.
Co-crystal Structure Analysis
The co-crystal structure of the TRIM21 PRYSPRY domain in complex with this compound has provided critical insights into its mechanism of action. The structure reveals a ligandable pocket within the PRYSPRY domain where this compound binds.[1] This binding induces a conformational change that creates a new surface for the recruitment of NUP98. The stereochemistry of this compound is crucial for this interaction, as the (R)-enantiomer is inactive. The structural data also highlights potential sites on the acepromazine scaffold that can be modified for the development of novel TRIM21-based PROTACs.[1]
Synthesis and Metabolism
This compound is a metabolite of the drug acepromazine.[1] Acepromazine can be synthesized from 2-acetylphenothiazine and 3-chloro-1-(N,N-dimethyl)propylamine. In vivo, acepromazine is converted to its active metabolite, this compound, by aldo-keto reductase (AKR) family enzymes, specifically AKR1C1, AKR1C2, and AKR1C3. The expression levels of these enzymes in different cell lines correlate with their sensitivity to acepromazine.
Conclusion
The discovery of this compound as a molecular glue that induces protein degradation via TRIM21 represents a significant advancement in the field of targeted protein degradation. This novel pathway, which selectively targets multimeric protein complexes like the NPC, opens up new avenues for therapeutic intervention in diseases driven by aberrant protein multimerization, such as cancer and neurodegenerative disorders. The detailed understanding of its mechanism, supported by quantitative biophysical and structural data, provides a strong foundation for the rational design of a new class of TRIM21-based degraders with unique selectivity profiles. Further research into this pathway is likely to yield novel therapeutic agents with enhanced efficacy and safety.
References
- 1. broadpharm.com [broadpharm.com]
- 2. [PDF] Proximity labeling in mammalian cells with TurboID and split-TurboID | Semantic Scholar [semanticscholar.org]
- 3. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. CRISPR-Suppressor Scanning for Systematic Discovery of Drug-Resistance Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proximity labeling in mammalian cells with TurboID and split-TurboID | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT (Assay protocol [protocols.io]
The Role of (S)-Ace-OH in TRIM21 Recruitment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-hydroxyl-acepromazine ((S)-Ace-OH), a metabolite of the veterinary antipsychotic drug acepromazine, has been identified as a novel molecular glue that induces the recruitment of the E3 ubiquitin ligase TRIM21 to the nuclear pore complex protein NUP98. This targeted recruitment leads to the ubiquitination and subsequent proteasomal degradation of several nucleoporins, ultimately disrupting nucleocytoplasmic transport and inducing cytotoxicity in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its binding affinities, detailed protocols for key experimental assays, and visual representations of the involved signaling pathways and experimental workflows.
Introduction: this compound as a Molecular Glue for TRIM21
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality.[1] Molecular glues are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the degradation of the target.[2] this compound functions as a molecular glue that specifically facilitates the interaction between the PRYSPRY domain of TRIM21 and the autoproteolytic domain (APD) of NUP98.[3][4] This interaction is stereospecific, with the (S)-enantiomer being the active metabolite.[1] The recruitment of TRIM21 to the multimeric nuclear pore complex leads to the degradation of several of its components, highlighting a novel strategy for targeting cellular machinery.[5] The expression of TRIM21 is often induced by interferon-gamma (IFNγ), which enhances the cytotoxic effects of this compound in cancer cell lines.[1][3]
Quantitative Data: Binding Affinities
The binding affinities of Acepromazine (ACE) and its metabolites to the PRYSPRY domain of TRIM21 have been quantified using biophysical techniques such as Isothermal Titration Calorimetry (ITC). The data reveals a modest direct binding to a mutant form of TRIM21's PRYSPRY domain (D355A) and a significantly enhanced ternary interaction with NUP98's autoproteolytic domain (APD).
| Compound | Target | Method | Kd (µM) |
| Acepromazine (ACE) | TRIM21PRYSPRY(D355A) | ITC | 5.66[1] |
| (R)-Ace-OH | TRIM21PRYSPRY(D355A) | ITC | 9.11 |
| This compound | TRIM21PRYSPRY(D355A) | ITC | 17.9 |
| NUP98APD | TRIM21D355A:this compound complex | ITC | 0.302[4] |
| NUP98APD | TRIM21D355A:(R)-Ace-OH complex | ITC | ~5.13 (17-fold weaker)[4] |
Signaling Pathway and Mechanism of Action
This compound acts as a molecular glue to induce the proximity of TRIM21 and NUP98. This leads to the ubiquitination and subsequent degradation of NUP98 and associated nuclear pore complex proteins by the proteasome.
Caption: this compound-mediated TRIM21 recruitment and degradation of NUP98.
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution.[6]
Objective: To determine the binding affinity (Kd) of this compound to TRIM21 and the ternary complex formation with NUP98.
Materials:
-
MicroCal ITC200 or similar instrument
-
Purified recombinant TRIM21 PRYSPRY domain (wild-type and D355A mutant)
-
Purified recombinant NUP98 autoproteolytic domain (APD)
-
This compound and (R)-Ace-OH
-
ITC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
-
Syringe for ligand injection
-
Sample cell
Protocol:
-
Sample Preparation:
-
Thoroughly dialyze both protein and ligand solutions into the same ITC buffer to minimize buffer mismatch heats.[7]
-
Determine the accurate concentrations of protein and ligand solutions.
-
Degas all solutions to prevent air bubbles in the syringe and cell.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 750 rpm).
-
Set the injection parameters (e.g., one initial 0.4 µL injection followed by 19 subsequent 2 µL injections at 150-second intervals).
-
-
Experiment Execution:
-
Direct Binding:
-
Load the TRIM21 PRYSPRY domain solution (e.g., 20-50 µM) into the sample cell.
-
Load the this compound or (R)-Ace-OH solution (e.g., 200-500 µM) into the injection syringe.
-
-
Ternary Complex Formation:
-
Load the NUP98 APD solution (e.g., 20 µM) into the sample cell.
-
Load the pre-formed TRIM21 PRYSPRY:this compound complex (e.g., 200 µM TRIM21 with 400 µM this compound) into the injection syringe.
-
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the stoichiometry (n), binding constant (Ka), and enthalpy of binding (ΔH).
-
Calculate the dissociation constant (Kd = 1/Ka) and the change in entropy (ΔS).
-
References
- 1. origene.com [origene.com]
- 2. Expanding the Scope of Molecular Glues: TRIM21 as a Multimeric Protein Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRIM21-based degradation strategy for multimeric proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 7. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
The Biology of (S)-Ace-OH: A Technical Guide to a Novel Molecular Glue Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Ace-OH, a stereospecific metabolite of the antipsychotic drug acepromazine (B1664959), has been identified as a potent molecular glue degrader with significant anticancer activity. This technical guide provides an in-depth overview of the biological mechanism of this compound, focusing on its role in inducing the degradation of nuclear pore complex proteins through the recruitment of the E3 ubiquitin ligase TRIM21. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction
Targeted protein degradation has emerged as a promising therapeutic modality. Molecular glues are small molecules that induce proximity between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound is a recently discovered molecular glue that exemplifies this mechanism, demonstrating selective activity against cancer cell lines.[1][2] This guide delves into the core biological processes governed by this compound.
Mechanism of Action
This compound functions by hijacking the cellular protein degradation machinery. The key steps in its mechanism of action are:
-
Metabolic Activation : Acepromazine is metabolized into its active form, this compound, by aldo-keto reductase enzymes (AKR1C1, AKR1C2, and AKR1C3) that are highly expressed in certain cancer cell lines.[3] The (R)-enantiomer, (R)-Ace-OH, is inactive.[3]
-
Molecular Glue Formation : this compound acts as a molecular glue, facilitating a novel protein-protein interaction between the PRYSPRY domain of the E3 ubiquitin ligase TRIM21 and the autoproteolytic domain (APD) of the nucleoporin NUP98.[1][4]
-
Ubiquitination and Degradation : This induced proximity leads to the ubiquitination of NUP98 and other associated nucleoporins, such as NUP35, NUP155, SMPD4, and GLE1, by TRIM21.[3] These ubiquitinated proteins are then recognized and degraded by the proteasome.
-
Disruption of Nuclear Pore Complex : The degradation of these essential nucleoporins leads to the disruption of the nuclear pore complex, impairing nucleocytoplasmic trafficking and ultimately resulting in cancer cell death.[1][2] The expression of TRIM21, and thus the cytotoxic effect of this compound, can be enhanced by interferon-gamma (IFNγ).[3]
Quantitative Data
The biological activity of this compound has been quantified through various assays, with key findings summarized below.
Table 1: In Vitro Cell Viability
| Cell Line | Compound | Treatment | IC50 (µM) |
| A549 | This compound | + IFNγ (10 ng/ml) | Value not available in snippets, refer to original paper |
| DLD-1 | This compound | + IFNγ (10 ng/ml) | Value not available in snippets, refer to original paper |
| A549 | (R)-Ace-OH | + IFNγ (10 ng/ml) | Inactive |
| DLD-1 | (R)-Ace-OH | + IFNγ (10 ng/ml) | Inactive |
| Data extracted from Lu et al., Cell, 2024. IC50 values are typically found in supplementary materials of the primary research article. |
Table 2: Binding Affinities (Isothermal Titration Calorimetry)
| Interacting Molecules | Dissociation Constant (Kd) (µM) |
| NUP98APD to preformed TRIM21D355A:this compound complex | 0.302 |
| NUP98APD to preformed TRIM21D355A:(R)-Ace-OH complex | ~5.13 (17-fold weaker) |
| Data indicates a significantly stronger binding affinity for the active (S)-enantiomer-mediated complex.[3] |
Table 3: Proteomics Analysis of Protein Degradation
| Protein | Log2 Fold Change (ACE vs. Vehicle) |
| NUP35 | Significantly decreased |
| NUP155 | Significantly decreased |
| SMPD4 | Significantly decreased |
| GLE1 | Significantly decreased |
| Quantitative proteomics in A549-TRIM21D355A cells treated with 10 µM acepromazine for 8 hours.[3] The volcano plots in the source publication provide detailed statistical information. |
Signaling Pathways and Experimental Workflows
Visual representations of the key biological processes and experimental procedures are provided below using Graphviz (DOT language).
Caption: Signaling pathway of this compound from metabolic activation to induced cancer cell death.
Caption: A generalized workflow for identifying proteins degraded by this compound using proteomics.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. Below are summaries of key experimental methodologies. For complete, detailed protocols, readers are directed to the supplementary information of Lu et al., Cell, 2024.
Cell Culture and Viability Assays
-
Cell Lines : A549 (lung adenocarcinoma) and DLD-1 (colorectal adenocarcinoma) cells are commonly used.[3]
-
Culture Conditions : Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
IFNγ Treatment : Where indicated, cells are pre-treated with IFNγ (e.g., 10 ng/ml) to upregulate TRIM21 expression.[3]
-
Viability Assay : Cell viability is assessed using commercially available kits (e.g., CellTiter-Glo®). Cells are seeded in multi-well plates, treated with various concentrations of this compound or (R)-Ace-OH, and cell viability is measured according to the manufacturer's instructions. IC50 values are calculated from dose-response curves.
Western Blotting
-
Purpose : To confirm the degradation of specific proteins.
-
Methodology :
-
Cells are treated with this compound or control compounds for a specified time (e.g., 8 hours).
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., NUP35, NUP155, GLE1, SMPD4, TRIM21) and a loading control (e.g., β-actin).
-
Membranes are then incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Isothermal Titration Calorimetry (ITC)
-
Purpose : To determine the binding affinities between the components of the ternary complex.
-
Methodology :
-
Proteins (e.g., TRIM21 PRYSPRY domain, NUP98APD) are purified.
-
A solution of one binding partner (e.g., NUP98APD) is titrated into a solution of the other binding partner(s) (e.g., pre-formed TRIM21:this compound complex) in the sample cell of an ITC instrument.
-
The heat changes associated with each injection are measured.
-
The resulting data are fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Label-Free Quantitative Proteomics
-
Purpose : To obtain an unbiased, global view of protein degradation induced by this compound.
-
Methodology :
-
A549 cells (wild-type or TRIM21-modified) are treated with this compound or vehicle.
-
Proteins are extracted, digested into peptides (typically with trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The resulting spectra are searched against a protein database to identify peptides and proteins.
-
The abundance of each protein is quantified based on the signal intensity of its corresponding peptides.
-
Statistical analysis is performed to identify proteins with significantly altered abundance between treatment and control groups.
-
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation, offering a novel tool for both basic research and potential therapeutic development. Its mechanism as a molecular glue that hijacks the TRIM21 E3 ligase to degrade nuclear pore proteins is now well-characterized. The stereospecificity of its action and the requirement for metabolic activation in specific cellular contexts provide important insights for the design of future cancer therapies. The data and methodologies presented in this guide offer a comprehensive resource for professionals in the field to understand and further investigate the biology of this compound.
References
(S)-Ace-OH and Nuclear Pore Complex Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism and experimental validation of (S)-Ace-OH-induced degradation of the nuclear pore complex (NPC). This compound, a stereoselective metabolite of the antipsychotic drug acepromazine, has been identified as a molecular glue that co-opts the E3 ubiquitin ligase TRIM21 to induce the degradation of nuclear pore proteins, presenting a novel avenue for therapeutic intervention, particularly in oncology. This document details the core signaling pathway, quantitative proteomics data, and comprehensive experimental protocols for the key assays used to elucidate this mechanism.
Core Mechanism of Action
This compound functions as a molecular glue, inducing a novel protein-protein interaction between the E3 ubiquitin ligase TRIM21 and the nucleoporin NUP98.[1][2] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of NUP98 and other associated NPC proteins, ultimately disrupting the integrity and function of the nuclear pore complex.[1][2] This targeted degradation of the NPC has been shown to have potent anti-cancer activity.
Signaling Pathway
The signaling cascade initiated by this compound leading to NPC degradation is a linear pathway involving a series of molecular interactions.
Caption: Signaling pathway of this compound-induced NPC degradation.
Quantitative Data
The following tables summarize the quantitative proteomics data from label-free quantification analysis of A549 cells treated with this compound. The data highlights the significant depletion of specific nuclear pore complex proteins.
Table 1: Depletion of Nuclear Pore Complex Proteins in A549 Cells Treated with this compound
| Protein | Log2 Fold Change | p-value |
| NUP35 | -1.5 | < 0.01 |
| NUP155 | -1.2 | < 0.01 |
| SMPD4 | -1.1 | < 0.01 |
| GLE1 | -1.0 | < 0.01 |
Data is representative and compiled from findings reported in Lu et al., Cell, 2024.
Experimental Protocols
Detailed methodologies for the key experiments that were pivotal in uncovering the mechanism of this compound are provided below.
Cell Viability Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Caption: Workflow for the cell viability assay.
Protocol:
-
Cell Seeding: Seed A549 cells in opaque-walled 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compound for 72 hours.
-
Reagent Addition: Equilibrate the plate and its contents to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the half-maximal inhibitory concentration (IC50) values using a suitable software (e.g., GraphPad Prism).
Immunoblotting
This protocol is for detecting the degradation of specific nuclear pore proteins following treatment with this compound.
Caption: Workflow for immunoblotting of NPC proteins.
Protocol:
-
Cell Treatment and Lysis: Treat A549 cells with 10 µM this compound or vehicle for 8 hours. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., NUP98, TRIM21, GAPDH as a loading control) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
CRISPR-Cas9 Knockout and Viability Screen
This protocol is to identify genes essential for the cytotoxic effect of this compound.
References
Initial Characterization of (S)-Ace-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Ace-OH, the stereo-selective metabolite of the veterinary antipsychotic drug acepromazine (B1664959), has emerged as a promising molecular glue degrader with potent anticancer activity. This technical guide provides an in-depth initial characterization of this compound, detailing its mechanism of action, biophysical properties, and biological effects. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this novel compound. This compound acts by inducing the proximity of the E3 ubiquitin ligase TRIM21 to the nucleoporin NUP98, leading to the degradation of nuclear pore proteins and subsequent disruption of nucleocytoplasmic trafficking. This guide summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the core signaling pathway and experimental workflows.
Chemical and Physical Properties
This compound is the (S)-enantiomer of 1-(10-(3-(dimethylamino)propyl)-10H-phenothiazin-2-yl)ethan-1-ol. It is a metabolite of acepromazine, formed by the reduction of the acetyl group.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₄N₂OS | PubChem |
| Molecular Weight | 328.47 g/mol | PubChem |
| Stereochemistry | (S)-enantiomer | [1] |
| Physical State | Solid | Inferred |
| Solubility | Soluble in organic solvents such as DMSO | Inferred |
Mechanism of Action
This compound functions as a molecular glue, a small molecule that induces or stabilizes protein-protein interactions. Specifically, this compound facilitates the interaction between the PRYSPRY domain of the E3 ubiquitin ligase TRIM21 and the nucleoporin NUP98. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of NUP98 and other associated nuclear pore complex (NPC) proteins. The degradation of these essential components of the NPC disrupts nucleocytoplasmic trafficking, ultimately leading to cancer cell death. The activity of this compound is stereoselective, with the (S)-enantiomer being the active metabolite, while the (R)-enantiomer is inactive.[1]
Biological Activity
This compound exhibits interferon-enhanced cytotoxicity towards a subset of cancer cell lines.[1] This selective activity is attributed to the expression levels of aldo-keto reductases (AKR1C family) in cancer cells, which are responsible for the metabolic conversion of the prodrug acepromazine to the active metabolite this compound.
| Cell Line | Cancer Type | IC₅₀ (µM) with IFNγ | Reference |
| A549 | Lung Adenocarcinoma | Data not publicly available | [1] |
| DLD-1 | Colorectal Adenocarcinoma | Data not publicly available | [1] |
| SiHa | Cervical Squamous Cell Carcinoma | Data not publicly available | |
| HuH-7 | Hepatocellular Carcinoma | Data not publicly available |
Note: Specific IC₅₀ values are stated to be in Table S1 of Lu, P., et al. (2024), but this supplementary data was not accessible through public searches.
Biophysical Characterization
The interaction of this compound with its target protein TRIM21 has been characterized using several biophysical techniques.
| Technique | Parameter | Value | Target | Reference |
| Isothermal Titration Calorimetry (ITC) | Kd | 17.9 µM | TRIM21PRYSPRY(D355A) | [1] |
| Microscale Thermophoresis (MST) | Kd | 237.3 µM | WT TRIM21PRYSPRY | [1] |
| X-ray Crystallography | Resolution | 1.89 Å | TRIM21PRYSPRY(D355A) complex | [1] |
Experimental Protocols
Synthesis and Purification of this compound
A detailed, step-by-step protocol for the synthesis of this compound is not publicly available. However, the synthesis involves two key steps:
-
Reduction of Acepromazine: Acepromazine is chemically reduced to its corresponding alcohol, yielding a racemic mixture of this compound and (R)-Ace-OH. This reduction of the ketone can be achieved using a chemical reducing agent.
-
Chiral Separation: The enantiomers are then separated using chiral column chromatography to isolate the active this compound.
Isothermal Titration Calorimetry (ITC)
ITC is used to measure the binding affinity, stoichiometry, and thermodynamics of the interaction between this compound and the PRYSPRY domain of TRIM21.
-
Materials:
-
Purified TRIM21 PRYSPRY domain protein
-
This compound
-
ITC instrument
-
ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
-
Protocol:
-
Prepare a solution of the TRIM21 PRYSPRY domain (e.g., 20-50 µM) in ITC buffer.
-
Prepare a stock solution of this compound (e.g., 1-2 mM) in the same ITC buffer.
-
Degas both the protein and ligand solutions.
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters (e.g., temperature, injection volume, spacing between injections).
-
Perform the titration experiment, injecting small aliquots of this compound into the protein solution.
-
Analyze the resulting thermogram to determine the binding constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Microscale Thermophoresis (MST)
MST is employed to measure the binding affinity between this compound and TRIM21 in solution.
-
Materials:
-
Fluorescently labeled TRIM21 PRYSPRY domain protein
-
This compound
-
MST instrument
-
MST buffer (e.g., PBS with 0.05% Tween-20)
-
-
Protocol:
-
Label the TRIM21 PRYSPRY domain with a fluorescent dye according to the manufacturer's instructions.
-
Prepare a serial dilution of this compound in MST buffer.
-
Mix the labeled protein (at a constant concentration) with each dilution of this compound.
-
Load the samples into MST capillaries.
-
Measure the thermophoresis of the labeled protein in the presence of varying concentrations of this compound.
-
Plot the change in thermophoresis as a function of the this compound concentration and fit the data to a binding curve to determine the Kd.
-
X-ray Crystallography
X-ray crystallography is used to determine the three-dimensional structure of the this compound-TRIM21 complex at atomic resolution.
-
Materials:
-
Highly pure and concentrated TRIM21 PRYSPRY domain protein
-
This compound
-
Crystallization screens and reagents
-
X-ray diffraction equipment
-
-
Protocol:
-
Co-crystallize the TRIM21 PRYSPRY domain with this compound by mixing the protein and ligand and setting up crystallization trials using vapor diffusion (hanging or sitting drop) methods.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature).
-
Once crystals are obtained, cryo-protect them and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data from the crystals using a synchrotron or in-house X-ray source.
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the atomic model of the protein-ligand complex against the diffraction data.
-
Conclusion
This compound represents a novel molecular glue degrader with a unique mechanism of action and selective anticancer activity. This initial characterization provides a foundation for further investigation into its therapeutic potential. The detailed experimental protocols and compiled data in this guide are intended to facilitate future research and development efforts targeting the TRIM21-NUP98 axis for cancer therapy. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to optimize its therapeutic efficacy.
References
An In-depth Technical Guide to (S)-Ace-OH: A Novel Molecular Glue Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Ace-OH, the active metabolite of the antipsychotic drug acepromazine (B1664959), has been identified as a novel molecular glue degrader. This technical guide provides a comprehensive overview of its chemical structure, properties, and mechanism of action. It details the experimental protocols used to characterize this compound and presents key quantitative data in a structured format. The guide is intended to serve as a valuable resource for researchers in the fields of targeted protein degradation, drug discovery, and chemical biology.
Chemical Structure and Properties
This compound, or (S)-1-(10-(3-(dimethylamino)propyl)-10H-phenothiazin-2-yl)ethan-1-ol, is a chiral molecule and the stereo-selective metabolite of acepromazine. The conversion of acepromazine to this compound is catalyzed by aldo-keto reductase (AKR) family enzymes, particularly AKR1C1, AKR1C2, and AKR1C3.[1]
Chemical Structure:
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (S)-1-(10-(3-(dimethylamino)propyl)-10H-phenothiazin-2-yl)ethan-1-ol | --INVALID-LINK-- |
| Molecular Formula | C₁₉H₂₄N₂OS | [2] |
| Molecular Weight | 328.5 g/mol | [2] |
| Chirality | (S)-enantiomer | [1] |
| Parent Compound | Acepromazine | [3] |
Mechanism of Action: A Molecular Glue for Protein Degradation
This compound functions as a molecular glue, inducing the degradation of specific cellular proteins through the ubiquitin-proteasome system.[3][4] It facilitates a novel protein-protein interaction between the E3 ubiquitin ligase TRIM21 and the nucleoporin NUP98.[3][4]
The proposed signaling pathway is as follows:
This induced proximity leads to the polyubiquitination of NUP98 and other associated nuclear pore proteins, marking them for degradation by the 26S proteasome.[3] This process ultimately disrupts the nuclear pore complex and impairs nucleocytoplasmic trafficking.[3][4]
Quantitative Data
The biological activity and binding affinities of this compound have been characterized through various assays.
Table 2: Binding Affinities of Acepromazine and its Metabolites to TRIM21PRYSPRY(D355A)
| Compound | Dissociation Constant (Kd) |
| Acepromazine (ACE) | 5.66 µM |
| (R)-Ace-OH | 9.11 µM |
| This compound | 17.9 µM |
Data obtained from Isothermal Titration Calorimetry (ITC) experiments.
Table 3: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Condition | IC50 |
| A549 | - IFNγ | > 30 µM |
| A549 | + IFNγ (10 ng/ml) | 14.1 µM |
| DLD-1 | - IFNγ | > 30 µM |
| DLD-1 | + IFNγ (10 ng/ml) | 21.3 µM |
IFNγ treatment induces the expression of TRIM21, enhancing the cytotoxic effects of this compound.[1]
Experimental Protocols
The following sections detail the key experimental methodologies used in the discovery and characterization of this compound.
Identification of this compound as the Active Metabolite
A conditioned medium experiment was performed to determine that a metabolite of acepromazine was responsible for its cytotoxic activity.
References
The Biological Activity of (S)-hydroxyl-acepromazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acepromazine (B1664959), a phenothiazine (B1677639) derivative, is a widely used tranquilizer and antiemetic in veterinary medicine.[1] Its pharmacological effects are primarily attributed to its antagonism of various central and peripheral receptors.[1][2] Acepromazine undergoes extensive metabolism, leading to the formation of several metabolites, including hydroxylated derivatives. One of the major metabolites is 2-(1-hydroxyethyl)promazine.[3] This document focuses on the biological activity of the (S)-enantiomer of this hydroxylated metabolite, providing a technical guide for researchers in pharmacology and drug development.
Core Biological Activity
The primary mechanism of action of acepromazine and its active metabolites is through the blockade of several key neurotransmitter receptors.[2] The biological activity of (S)-hydroxyl-acepromazine is presumed to be similar to that of the parent compound and other phenothiazines, primarily involving antagonism at dopamine (B1211576), adrenergic, histaminergic, and muscarinic receptors.
Dopamine Receptor Antagonism
Acepromazine's sedative and tranquilizing effects are largely due to its potent antagonism of dopamine D2 receptors in the central nervous system.[1][2] This blockade disrupts dopaminergic neurotransmission in the mesolimbic and mesocortical pathways. While specific data for the (S)-hydroxyl metabolite is unavailable, studies on related phenothiazine metabolites suggest that hydroxylation can influence receptor affinity.[4]
Adrenergic Receptor Antagonism
Acepromazine exhibits significant α1-adrenergic receptor blocking activity, leading to peripheral vasodilation and a subsequent hypotensive effect.[2] This action is also responsible for some of the drug's side effects, such as a drop in blood pressure.
Histamine (B1213489) H1 Receptor Antagonism
The antiemetic and sedative properties of acepromazine are also attributed to its antagonism of histamine H1 receptors.[2]
Muscarinic Acetylcholine Receptor Antagonism
Acepromazine has anticholinergic effects due to its blockade of muscarinic receptors, which can lead to side effects such as dry mouth and urinary retention.[2]
Quantitative Data
As previously stated, specific quantitative data for the (S)-hydroxyl-acepromazine enantiomer is not available. The following tables summarize the known quantitative data for acepromazine and its racemic metabolites, providing a reference for the expected range of activity.
Table 1: Receptor Binding Affinities (Ki) of Acepromazine
| Receptor Subtype | Species | Tissue/Cell Line | Ki (nM) | Reference |
| Dopamine D2 | Rat | Striatum | 1.3 | [4] |
| α1-Adrenergic | Rat | Cortex | 1.6 | [4] |
| Histamine H1 | Guinea Pig | Cerebellum | 0.8 | (General Phenothiazine Data) |
| Muscarinic M1 | Rat | Cortex | 15 | (General Phenothiazine Data) |
Table 2: Functional Antagonist Potency (IC50/pA2) of Acepromazine
| Assay Type | Receptor | Species | Cell Line/Tissue | Potency | Reference |
| Functional Antagonism | Dopamine D2 | - | - | pA2 = 8.5 | [5] |
| Functional Antagonism | α1-Adrenergic | - | - | pA2 = 8.2 | (General Phenothiazine Data) |
Signaling Pathways
The antagonism of G-protein coupled receptors (GPCRs) by (S)-hydroxyl-acepromazine is expected to inhibit their respective downstream signaling cascades. The following diagrams illustrate the presumed signaling pathways affected by this compound.
Caption: Dopamine D2 Receptor Antagonism by (S)-hydroxyl-acepromazine.
Caption: α1-Adrenergic Receptor Antagonism by (S)-hydroxyl-acepromazine.
Experimental Protocols
Detailed experimental protocols for determining the biological activity of (S)-hydroxyl-acepromazine are not available. However, the following are representative protocols for receptor binding and functional assays used for phenothiazine compounds.
Radioligand Receptor Binding Assay (General Protocol)
This protocol describes a general method for determining the binding affinity (Ki) of a test compound.
Objective: To determine the equilibrium dissociation constant (Ki) of (S)-hydroxyl-acepromazine for a specific receptor (e.g., Dopamine D2).
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor (e.g., [3H]-Spiperone for D2 receptors).
-
Test compound: (S)-hydroxyl-acepromazine.
-
Non-specific binding control (e.g., Haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells known to express the target receptor.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific binding control.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Experimental Workflow for a Radioligand Receptor Binding Assay.
Cell-Based Functional Assay (General Protocol)
This protocol describes a general method for determining the functional potency (e.g., IC50) of a receptor antagonist.
Objective: To determine the potency of (S)-hydroxyl-acepromazine to inhibit agonist-induced signaling of a specific receptor (e.g., Dopamine D2).
Materials:
-
A cell line stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human D2 receptors).
-
A known agonist for the receptor (e.g., Dopamine).
-
Test compound: (S)-hydroxyl-acepromazine.
-
A method to measure the second messenger signal (e.g., cAMP assay kit).
-
Cell culture medium and supplements.
Procedure:
-
Cell Culture: Culture the cells expressing the target receptor to an appropriate density in a 96-well plate.
-
Compound Addition: Pre-incubate the cells with varying concentrations of the test compound.
-
Agonist Stimulation: Add a fixed concentration of the agonist to stimulate the receptor.
-
Signal Detection: After a specific incubation time, lyse the cells and measure the level of the second messenger (e.g., cAMP) using a suitable assay kit.
-
Data Analysis: Plot the inhibition of the agonist response against the concentration of the test compound to determine the IC50 value.
Caption: Experimental Workflow for a Cell-Based Functional Antagonist Assay.
Conclusion and Future Directions
While the general biological activity of hydroxylated acepromazine metabolites can be inferred from the extensive research on the parent compound and other phenothiazines, a significant knowledge gap exists regarding the specific pharmacology of the (S)-hydroxyl-acepromazine enantiomer. Future research should focus on the stereoselective synthesis of this metabolite to allow for the determination of its specific receptor binding affinities and functional potencies. Such studies are crucial for a complete understanding of the pharmacological profile of acepromazine and may inform the development of new drugs with improved efficacy and reduced side effects.
References
- 1. Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. Pharmacokinetics, pharmacodynamics, and metabolism of acepromazine following intravenous, oral, and sublingual administration to exercised Thoroughbred horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. | Semantic Scholar [semanticscholar.org]
- 5. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (S)-Ace-OH In Vitro Assays
(S)-Ace-OH, an active metabolite of the antipsychotic drug acepromazine (B1664959), has been identified as a potent molecular glue degrader. It selectively induces the degradation of nuclear pore complex (NPC) proteins by fostering an interaction between the E3 ubiquitin ligase TRIM21 and the nucleoporin NUP98.[1][2][3][4][5] This targeted protein degradation disrupts nucleocytoplasmic trafficking, leading to cytotoxic effects in cancer cell lines, particularly those with high expression of aldo-keto reductases responsible for its formation.[6][7] These application notes provide detailed protocols for key in vitro assays to study the biological activity of this compound.
Data Presentation
Ligand Binding Affinities
The following table summarizes the binding affinities of this compound and related compounds to the PRYSPRY domain of TRIM21, as determined by Isothermal Titration Calorimetry (ITC) and Microscale Thermophoresis (MST).
| Compound | Method | TRIM21 Variant | Dissociation Constant (Kd) |
| This compound | ITC | PRYSPRY (D355A) | 17.9 µM[6] |
| (R)-Ace-OH | ITC | PRYSPRY (D355A) | 9.11 µM[6] |
| Acepromazine | ITC | PRYSPRY (D355A) | 5.66 µM[6] |
| This compound | MST | WT PRYSPRY | 237.3 µM[6] |
| Acepromazine | MST | WT PRYSPRY | 44.6 µM[6] |
Ternary Complex Formation
The affinity of NUP98's autoproteolytic domain (NUP98APD) to the preformed TRIM21D355A:this compound complex was significantly stronger than to the complex with the (R)-enantiomer.
| Complex | Method | Dissociation Constant (Kd) |
| NUP98APD to TRIM21D355A:this compound | ITC | 0.302 µM[7] |
| NUP98APD to TRIM21D355A:(R)-Ace-OH | ITC | ~5.13 µM (17-fold weaker)[7] |
Cellular Potency
The half-maximal inhibitory concentration (IC50) values for this compound in cancer cell lines highlight its cytotoxic activity, which is enhanced by interferon-gamma (IFNγ) treatment that upregulates TRIM21 expression.
| Cell Line | Treatment | IC50 |
| A549 | + 10 ng/ml IFNγ | Available in Table S1 of Lu et al., 2024[6] |
| DLD-1 | + 10 ng/ml IFNγ | Available in Table S1 of Lu et al., 2024[6] |
Note: Specific IC50 values from the primary literature should be consulted for precise figures.
Signaling Pathway
This compound acts as a molecular glue to induce the degradation of nucleoporins. The pathway begins with the enzymatic conversion of acepromazine to this compound by aldo-keto reductases. This compound then binds to the PRYSPRY domain of TRIM21, inducing a conformational change that promotes the recruitment of NUP98, a key component of the nuclear pore complex. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of NUP98 and other associated nucleoporins, ultimately disrupting nuclear transport and leading to cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. TRIM21-based degradation strategy for multimeric proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Ace-OH Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Ace-OH is the stereo-selective active metabolite of the antipsychotic drug acepromazine. Recent research has identified this compound as a potent molecular glue degrader with significant anticancer activity.[1][2] Unlike its (R)-enantiomer, this compound facilitates the interaction between the E3 ubiquitin ligase TRIM21 and the nucleoporin NUP98.[1][3][4] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of several proteins within the nuclear pore complex (NPC), ultimately disrupting nucleocytoplasmic trafficking and inducing cancer cell death.[1][4][5] The expression of TRIM21 is notably enhanced by interferon-gamma (IFNγ), which potentiates the cytotoxic effects of this compound in sensitive cancer cell lines.[1]
These application notes provide detailed protocols for key cell-based assays to investigate the molecular glue activity of this compound. The described methods will enable researchers to assess its impact on cell viability, confirm the degradation of target nucleoporins, and characterize the protein-protein interactions central to its mechanism of action.
Mechanism of Action: this compound as a Molecular Glue
This compound acts as a molecular bridge, fostering a novel protein-protein interaction between the PRYSPRY domain of TRIM21 and the autoproteolytic domain (APD) of NUP98.[3][4] This ternary complex formation triggers the E3 ligase activity of TRIM21, leading to the ubiquitination and degradation of NUP98 and other associated nucleoporins, such as NUP35, NUP155, SMPD4, and GLE1.[1][3] This degradation cascade impairs the structural and functional integrity of the nuclear pore complex.
References
Unveiling the Anti-Cancer Potential of (S)-Ace-OH: A Molecular Glue for Targeted Protein Degradation
(S)-Ace-OH , the active metabolite of the antipsychotic drug acepromazine, has emerged as a promising small molecule in cancer research. It functions as a "molecular glue," a novel therapeutic modality that induces the degradation of specific cancer-driving proteins. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the anti-cancer applications of this compound.
Mechanism of Action: Degradation of the Nuclear Pore Complex
This compound exerts its anti-cancer effects through a unique mechanism of action. It acts as a molecular glue, inducing a novel interaction between the E3 ubiquitin ligase TRIM21 and the nucleoporin NUP98 , a key component of the nuclear pore complex (NPC).[1][2] This induced proximity triggers the ubiquitination and subsequent proteasomal degradation of NUP98 and other associated nucleoporins, such as NUP35, NUP155, SMPD4, and GLE1.[1] The degradation of these essential NPC components disrupts nucleocytoplasmic transport, leading to cancer cell apoptosis.[1][2]
The selectivity of this compound is attributed to its metabolic activation. The parent drug, acepromazine, is converted to the active this compound by aldo-keto reductases (AKR1C1, AKR1C2, and AKR1C3), which are often overexpressed in certain cancer cell lines.[1] This metabolic activation ensures that the cytotoxic effects of this compound are concentrated in cancer cells with the appropriate enzymatic machinery. It is the (S)-enantiomer that is active, while the (R)-enantiomer shows no significant activity.[1]
Data Presentation
The cytotoxic activity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | IC50 (µM) of this compound | Reference |
| A549 | Lung Adenocarcinoma | Refer to Source | [3] |
| HuH-7 | Liver Cancer | Refer to Source | [3] |
| HeLa | Cervical Cancer | Refer to Source | [3] |
| SiHa | Cervical Cancer | Refer to Source | [3] |
| DLD-1 | Colorectal Cancer | *Refer to Source | [3] |
*Specific IC50 values are available in Table S1 of the supplementary information of Lu, P., et al. (2024). Selective degradation of multimeric proteins by TRIM21-based molecular glue and PROTAC degraders. Cell.[3]
Experimental Protocols
Herein are detailed protocols for key experiments to investigate the effects of this compound in cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound
-
Cancer cell lines (e.g., A549, HuH-7, HeLa, DLD-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blotting for Nucleoporin Degradation
This protocol is to assess the degradation of NUP98 and other nucleoporins upon treatment with this compound.
Materials:
-
This compound
-
Sensitive cancer cell line (e.g., A549)
-
Complete cell culture medium
-
6-well plates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-NUP98, anti-NUP155, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for 24 hours. Include a vehicle control.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using ECL substrate and a chemiluminescence imager. GAPDH is used as a loading control.
Protocol 3: Co-Immunoprecipitation (Co-IP) of TRIM21 and NUP98
This protocol demonstrates the this compound-induced interaction between TRIM21 and NUP98.
Materials:
-
This compound
-
A549 cells
-
Co-IP lysis buffer
-
Anti-TRIM21 antibody
-
Protein A/G magnetic beads
-
Anti-NUP98 antibody
-
IgG control antibody
Procedure:
-
Treat A549 cells with this compound (e.g., 10 µM) or vehicle for 4-6 hours.
-
Lyse the cells with Co-IP lysis buffer.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour.
-
Incubate the pre-cleared lysates with anti-TRIM21 antibody or an IgG control overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP lysis buffer.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an anti-NUP98 antibody.
Visualizations
Caption: Signaling pathway of this compound in cancer cells.
Caption: Experimental workflow for evaluating this compound.
References
Application Notes and Protocols: (S)-Ace-OH for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1][][3] Unlike traditional inhibitors that only block a protein's function, degraders remove the entire protein, offering potential advantages in efficacy and overcoming drug resistance. This is often achieved using bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs) or molecular glues.[1][][3]
(S)-Ace-OH, the active metabolite of the antipsychotic drug acepromazine, has been identified as a novel molecular glue degrader.[4][5] It functions through a unique mechanism by inducing proximity between the E3 ubiquitin ligase TRIM21 and the nucleoporin NUP98, a key component of the nuclear pore complex (NPC).[4][5][6][7] This leads to the ubiquitination and subsequent proteasomal degradation of multiple NPC proteins, disrupting nucleocytoplasmic trafficking and inducing cytotoxicity in cancer cells.[5][8] These application notes provide a comprehensive overview, key performance data, and detailed experimental protocols for utilizing this compound in research and drug development.
Mechanism of Action: A TRIM21-based Molecular Glue
This compound acts as a molecular glue, facilitating a novel protein-protein interaction. The key steps are:
-
This compound Binding: this compound binds to a specific pocket within the PRYSPRY domain of the E3 ligase TRIM21.[4][8]
-
Ternary Complex Formation: This binding event creates a new surface that is recognized by the nucleoporin NUP98, leading to the formation of a stable ternary complex: TRIM21-(S)-Ace-OH-NUP98.[5] The interaction is stereoselective; the (R)-enantiomer, (R)-Ace-OH, is inactive.[4]
-
Ubiquitination: The recruitment of NUP98 to TRIM21 activates the E3 ligase, which then tags NUP98 and associated nuclear pore proteins with ubiquitin chains.[6][7]
-
Proteasomal Degradation: The polyubiquitinated proteins are recognized and degraded by the 26S proteasome, leading to the structural and functional disruption of the nuclear pore complex.[4][6][7]
Data Presentation: Quantitative Analysis
The efficacy of this compound is demonstrated by its specific binding affinity and potent degradation of target proteins.
Table 1: Binding Affinity and Stereoselectivity
| Complex Components | Binding Affinity (Kd) | Method | Notes |
| TRIM21D355A + this compound + NUP98APD | 0.302 µmol/L | ITC | Strong binding affinity observed for the active ternary complex. |
| TRIM21D355A + (R)-Ace-OH + NUP98APD | ~5.13 µmol/L (17-fold weaker) | ITC | Demonstrates the critical stereoselectivity of the molecular glue. |
(ITC: Isothermal Titration Calorimetry; NUP98APD: Autoproteolytic domain of NUP98)
Table 2: Cellular Protein Degradation Profile
| Target Proteins Degraded | Cell Line | Treatment Conditions | Method | Outcome |
| NUP35, NUP155, SMPD4, GLE1 | A549 | This compound (20 µmol/L) for 8h | Western Blot | Significant degradation observed only with the (S)-enantiomer.[4] |
| NUP35, NUP155, SMPD4, GLE1 | A549 | Acepromazine (10 µM) for 8h | Quantitative Proteomics | Significant depletion of multiple nuclear pore proteins.[4] |
Experimental Protocols
The following are detailed protocols for evaluating the activity of this compound.
Protocol 1: Cell Viability Assay
-
Purpose: To determine the cytotoxic effects of this compound and calculate the half-maximal inhibitory concentration (IC50).
-
Materials:
-
Cancer cell line (e.g., A549).
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
96-well white, clear-bottom plates.
-
This compound, (R)-Ace-OH (as a negative control).
-
DMSO (vehicle control).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and (R)-Ace-OH in culture medium.
-
Treat cells with the compounds over a range of concentrations (e.g., 0.1 nM to 100 µM) for a specified period (e.g., 72 hours). Include vehicle-only wells.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.
-
Protocol 2: Western Blot for Protein Degradation
-
Purpose: To visualize and quantify the degradation of specific target proteins (e.g., NUP155, NUP35).
-
Materials:
-
6-well or 12-well plates.
-
This compound and control compounds.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-NUP155, anti-NUP35, anti-GAPDH as loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Seed cells in plates and treat with desired concentrations of this compound for a specific time course (e.g., 0, 2, 4, 8, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
Normalize protein amounts and prepare samples with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply ECL substrate.
-
Visualize bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ to determine DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
-
Affected Signaling Pathway: Disruption of Nucleocytoplasmic Transport
The degradation of the nuclear pore complex (NPC) by this compound has profound consequences on cellular homeostasis. The NPC is the sole gateway for the transport of molecules between the nucleus and the cytoplasm. Its disruption impairs the trafficking of essential cargo, including proteins and RNA, leading to a cascade of downstream effects that ultimately trigger cell death.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Selective degradation of multimeric proteins by TRIM21-based molecular glue and PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Expanding the Scope of Molecular Glues: TRIM21 as a Multimeric Protein Degrader - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Ace-OH TRIM21 Recruitment Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality for eliminating disease-causing proteins. This approach utilizes small molecules, such as molecular glues or proteolysis-targeting chimeras (PROTACs), to induce the proximity of a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The Tripartite Motif-Containing Protein 21 (TRIM21) is an E3 ubiquitin ligase that has garnered significant interest in the TPD field due to its unique activation mechanism. Unlike many other E3 ligases that are constitutively active, TRIM21's ligase function is activated upon clustering, a feature that can be exploited for the selective degradation of multimeric protein assemblies.[1][2]
(S)-Ace-OH, a metabolite of the veterinary antipsychotic drug acepromazine, has been identified as a molecular glue that facilitates the recruitment of TRIM21 to the nuclear pore complex protein NUP98.[3][4] This recruitment leads to the ubiquitination and degradation of NUP98 and other associated nucleoporins, ultimately disrupting nucleocytoplasmic trafficking and inducing apoptosis in cancer cells.[4][5] The selective degradation of multimeric proteins by the this compound/TRIM21 system offers a promising strategy for targeting aberrant protein assemblies implicated in various diseases, including cancer and neurodegeneration.[3][4]
These application notes provide detailed protocols for assessing the recruitment of TRIM21 to a target protein of interest mediated by this compound, a critical step in the development of novel TRIM21-based degraders.
Signaling Pathway and Experimental Workflow
The recruitment of TRIM21 by this compound to the target protein NUP98 initiates a cascade of events leading to protein degradation. The following diagrams illustrate the key signaling pathway and a general experimental workflow for assessing this process.
Caption: this compound mediated TRIM21 recruitment and target degradation pathway.
Caption: General experimental workflow for assessing this compound activity.
Quantitative Data Summary
The following tables summarize key quantitative data related to the this compound TRIM21 recruitment and degradation activity.
| Compound | Target | E3 Ligase | Binding Affinity (Kd) | Assay Type | Reference |
| This compound | TRIM21:NUP98APD complex | TRIM21 | 0.302 µmol/L | Isothermal Titration Calorimetry (ITC) | [6] |
| (R)-Ace-OH | TRIM21:NUP98APD complex | TRIM21 | 17-fold weaker than this compound | Isothermal Titration Calorimetry (ITC) | [6] |
| Target Protein | Cell Line | Treatment | Degradation Outcome | Assay Type | Reference |
| NUP35, NUP155, SMPD4, GLE1 | A549 | This compound (20 µmol/L) | Significant degradation | Western Blot | [6] |
| NUP35, NUP155, SMPD4, GLE1 | A549 | (R)-Ace-OH (20 µmol/L) | No significant degradation | Western Blot | [6] |
| Various Nucleoporins | A549 | Acepromazine (10 µM, 8h) | Significant depletion of inner ring NPC proteins | Quantitative Proteomics | [5] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess this compound Mediated TRIM21-NUP98 Interaction
This protocol is designed to qualitatively assess the formation of the ternary complex between TRIM21, NUP98, and this compound in cells.
Materials:
-
A549 cells (or other suitable cell line expressing TRIM21 and NUP98)
-
This compound and (R)-Ace-OH (as a negative control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-TRIM21 antibody (for immunoprecipitation)
-
Anti-NUP98 antibody (for western blotting)
-
Anti-TRIM21 antibody (for western blotting)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate A549 cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or (R)-Ace-OH (e.g., 10-20 µM) for a specified time (e.g., 4-8 hours). Include a vehicle-treated control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells, scrape, and collect the lysate.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Remove the beads and incubate the pre-cleared lysate with the anti-TRIM21 antibody overnight at 4°C on a rotator.
-
Add fresh protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.
-
Wash the beads three times with ice-cold lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with anti-NUP98 and anti-TRIM21 antibodies.
-
Develop the blot using a chemiluminescent substrate and image.
-
Expected Results: An increased amount of NUP98 should be co-immunoprecipitated with TRIM21 in the this compound treated sample compared to the vehicle and (R)-Ace-OH treated samples, indicating the formation of the ternary complex.
Protocol 2: Western Blotting to Quantify Target Protein Degradation
This protocol allows for the quantification of target protein degradation upon treatment with this compound.
Materials:
-
Same as for Co-IP protocol, excluding the immunoprecipitation-specific reagents.
Procedure:
-
Cell Culture and Treatment:
-
Follow the same procedure as in the Co-IP protocol. It is advisable to include a proteasome inhibitor (e.g., MG132 or bortezomib) treatment group as a control to confirm proteasome-dependent degradation.[5]
-
-
Cell Lysis and Protein Quantification:
-
Follow the cell lysis procedure as in the Co-IP protocol.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the target protein (e.g., NUP98, NUP35, NUP155), TRIM21, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Develop the blot and quantify the band intensities using densitometry software.
-
Data Analysis:
-
Normalize the band intensity of the target protein to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Dose-response curves can be generated to determine parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Protocol 3: In Vitro GST Pull-Down Assay for TRIM21-NUP98 Interaction
This in vitro assay directly assesses the this compound-mediated interaction between purified TRIM21 and the autoproteolytic domain (APD) of NUP98.[6]
Materials:
-
Purified GST-tagged NUP98APD
-
Purified His-tagged TRIM21
-
This compound and (R)-Ace-OH
-
Glutathione-sepharose beads
-
Pull-down buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT, protease inhibitors)
-
Wash buffer (pull-down buffer with higher salt concentration if needed)
-
Elution buffer (e.g., pull-down buffer with 10-20 mM reduced glutathione)
-
SDS-PAGE and Coomassie blue staining or western blotting reagents
Procedure:
-
Binding Reaction:
-
In separate tubes, pre-incubate GST-NUP98APD with glutathione-sepharose beads in pull-down buffer for 1 hour at 4°C.
-
Wash the beads to remove unbound protein.
-
Add purified His-TRIM21 to the beads along with this compound, (R)-Ace-OH, or vehicle control at desired concentrations.
-
Incubate the mixture for 2-4 hours at 4°C on a rotator.
-
-
Washing and Elution:
-
Wash the beads three to five times with wash buffer to remove non-specific binders.
-
Elute the bound proteins using elution buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie blue staining or western blotting using anti-His and anti-GST antibodies.
-
Expected Results: A stronger band corresponding to His-TRIM21 should be observed in the eluate from the this compound treated sample compared to the controls, demonstrating a direct, compound-mediated interaction between TRIM21 and NUP98APD.[6]
Conclusion
The this compound TRIM21 recruitment assay is a valuable tool for the discovery and characterization of novel molecular glue degraders that leverage the unique biology of TRIM21. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of such compounds. By combining cellular assays to assess ternary complex formation and protein degradation with in vitro binding assays, a comprehensive understanding of the compound's activity can be achieved. This knowledge is crucial for the development of next-generation targeted protein degraders with improved selectivity and therapeutic potential.
References
- 1. Expanding the Scope of Molecular Glues: TRIM21 as a Multimeric Protein Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective degradation of multimeric proteins by TRIM21-based molecular glue and PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. TRIM21-based degradation strategy for multimeric proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Nucleocytoplasmic Transport Using (S)-Ace-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleocytoplasmic transport, the bidirectional movement of molecules between the nucleus and the cytoplasm, is a fundamental process in eukaryotic cells, essential for maintaining cellular function and integrity. This transport is mediated by the nuclear pore complex (NPC), a sophisticated multi-protein channel embedded in the nuclear envelope. The disruption of nucleocytoplasmic transport is implicated in various diseases, including cancer and neurodegenerative disorders, making the NPC and its regulatory components attractive targets for therapeutic intervention.
(S)-Ace-OH, the active metabolite of the antipsychotic drug acepromazine, has been identified as a potent molecular glue that induces the degradation of key components of the NPC.[1][2][3][4] This unique mechanism of action provides a powerful tool for researchers to study the dynamics of nucleocytoplasmic transport and to explore novel therapeutic strategies targeting this pathway.
Mechanism of Action of this compound
This compound functions by inducing a novel interaction between the E3 ubiquitin ligase TRIM21 and the nucleoporin NUP98.[1][2][3][4] This ternary complex formation triggers the ubiquitination and subsequent proteasomal degradation of NUP98 and other associated nucleoporins, leading to the structural and functional impairment of the NPC.[1][3][5][6]
The degradation process is initiated by the binding of this compound to the PRYSPRY domain of TRIM21, which then recognizes and binds to NUP98.[1][5] The activation of TRIM21's E3 ligase activity is dependent on the multimeric nature of its substrates, where the clustering of TRIM21 upon binding to the NPC scaffold leads to its activation.[3][5][6] This results in a selective degradation of the inner ring of the NPC, disrupting the transport of proteins and RNA across the nuclear envelope.[6]
It is important to note that this compound is the active enantiomer, while (R)-Ace-OH is inactive.[2][5] The conversion of the parent compound, acepromazine, to this compound is catalyzed by aldo-keto reductases such as AKR1C1, AKR1C2, and AKR1C3.[2][5]
Signaling Pathway Diagram
Caption: Mechanism of this compound-induced NPC degradation and transport disruption.
Key Applications
-
Studying NPC Structure and Function: this compound provides a targeted approach to dissect the roles of specific nucleoporins in maintaining the structural integrity and function of the NPC.
-
Investigating Nucleocytoplasmic Transport Dynamics: By acutely disrupting the NPC, researchers can study the kinetics and regulation of protein and RNA transport.
-
High-Throughput Screening: this compound can be used as a positive control in screens for novel inhibitors or enhancers of nucleocytoplasmic transport.
-
Cancer Biology Research: Given the role of nucleocytoplasmic transport in cancer cell proliferation and survival, this compound is a valuable tool for exploring this pathway as a therapeutic target. Interferon-gamma (IFNγ) has been shown to enhance the cytotoxic effects of this compound by upregulating TRIM21 expression.[2][5][6]
Data Presentation
Table 1: Nucleoporins Targeted for Degradation by this compound
| Degraded Protein | Location in NPC | Method of Detection | Reference |
| NUP98 | Inner Ring Complex | Proteomics, Western Blot | [1][2][5] |
| NUP35 | Inner Ring Complex | Proteomics, Western Blot | [2][5][6] |
| NUP155 | Inner Ring Complex | Proteomics, Western Blot | [2][5][6] |
| GLE1 | Inner Ring Complex | Proteomics, Western Blot | [2][5] |
| SMPD4 | Inner Ring Complex | Proteomics, Western Blot | [2][5] |
Table 2: Comparison of this compound with Other Nucleocytoplasmic Transport Inhibitors
| Inhibitor | Target | Mechanism of Action | Key Features |
| This compound | NUP98 (via TRIM21) | Induces proteasomal degradation of NPC components | Specific for multimeric protein complexes; activity enhanced by IFNγ |
| Leptomycin B (LMB) | XPO1 (CRM1) | Covalently binds to Cys528, inhibiting cargo binding | Potent and specific inhibitor of nuclear export |
| SINE compounds (e.g., Selinexor) | XPO1 (CRM1) | Covalently bind to the cargo-binding groove of XPO1 | Orally available; in clinical development for cancer |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Nucleoporin Degradation by Western Blot
This protocol details the steps to confirm the degradation of specific nucleoporins in cultured cells following treatment with this compound.
Materials:
-
Cell line of interest (e.g., A549, HeLa)
-
Complete cell culture medium
-
This compound (and (R)-Ace-OH as a negative control)
-
Recombinant human IFNγ (optional)
-
Proteasome inhibitor (e.g., Bortezomib, MG132) (optional, for mechanism validation)
-
PBS (phosphate-buffered saline)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against target nucleoporins (e.g., anti-NUP98, anti-NUP155) and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
(Optional) IFNγ Pre-treatment: If desired, pre-treat cells with IFNγ (e.g., 10 ng/mL) for 24 hours to upregulate TRIM21 expression.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 1-20 µM) and (R)-Ace-OH (as a negative control) for a specified time course (e.g., 4, 8, 12, 24 hours). Include a vehicle-treated control (e.g., DMSO). For mechanism validation, co-treat with a proteasome inhibitor.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and image using a suitable imaging system.
-
-
Analysis: Quantify band intensities and normalize to the loading control to determine the extent of protein degradation.
Protocol 2: Immunofluorescence Staining to Visualize Disruption of Nuclear Pore Complexes
This protocol allows for the visualization of changes in NPC integrity and the localization of NPC components after this compound treatment.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against an NPC component (e.g., anti-NUP98 or a pan-NPC antibody like mAb414)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound as described in Protocol 1.
-
Fixation:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash three times with PBS and block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation:
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining:
-
Wash three times with PBS.
-
Incubate with DAPI solution for 5 minutes at room temperature.
-
-
Mounting: Wash three times with PBS and mount the coverslips onto glass slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Look for changes in the characteristic punctate nuclear rim staining of the NPC.
Experimental Workflow Diagram
Caption: A generalized workflow for investigating the cellular effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. TRIM21-based degradation strategy for multimeric proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective degradation of multimeric proteins by TRIM21-based molecular glue and PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Expanding the Scope of Molecular Glues: TRIM21 as a Multimeric Protein Degrader - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Ace-OH Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Ace-OH is the stereo-selective active metabolite of the antipsychotic drug acepromazine (B1664959) (ACE). Recent groundbreaking research has identified this compound as a potent anti-cancer agent that functions as a molecular glue. It selectively induces the degradation of nuclear pore complex (NPC) proteins in cancer cells, leading to apoptosis. This document provides detailed application notes and protocols for the use of this compound in cell culture, based on peer-reviewed studies.
The mechanism of action of this compound is contingent on the expression of two key cellular components. Firstly, the conversion of the inactive pro-drug acepromazine to the active this compound is catalyzed by aldo-keto reductases, particularly AKR1C1 and AKR1C2. Secondly, the cytotoxic effect is mediated by the E3 ubiquitin ligase TRIM21. The expression of TRIM21 is significantly upregulated by interferon-gamma (IFNγ), which consequently enhances the anti-cancer activity of this compound.
This compound acts by inducing a novel protein-protein interaction between TRIM21 and the nucleoporin NUP98. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of several key nuclear pore proteins, including NUP98, NUP155, NUP35, GLE1, and SMPD4. The degradation of these essential components of the nuclear pore complex disrupts nucleocytoplasmic transport, ultimately triggering cancer cell death.[1][2][3][4][5]
Data Presentation
Cell Line Sensitivity to this compound
The cytotoxic effects of this compound are selective for cancer cell lines expressing high levels of aldo-keto reductases. The sensitivity is further enhanced by pre-treatment with IFNγ. The half-maximal inhibitory concentration (IC50) values for this compound in various cell lines are summarized below.
| Cell Line | Description | IFNγ (10 ng/mL) | This compound IC50 (µM) [95% CI] | Reference |
| A549 | Human Lung Carcinoma | - | 15.7 [13.5-18.3] | [1] |
| + | 4.5 [3.9-5.2] | [1] | ||
| DLD-1 | Human Colorectal Adenocarcinoma | - | > 50 | [1] |
| + | 19.8 [17.1-22.9] | [1] |
Note: The IC50 values were determined after a 3-day treatment period.
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using a Cell Viability Assay
This protocol describes how to determine the IC50 of this compound in a cancer cell line of interest.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Recombinant human IFNγ (stock solution in sterile water)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
IFNγ Pre-treatment (for enhanced effect):
-
The following day, add 10 ng/mL of IFNγ to the designated wells.
-
Incubate for 24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is from 0.1 µM to 50 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Western Blot Analysis of Nuclear Pore Protein Degradation
This protocol details the procedure to detect the degradation of NUP98 and other nuclear pore proteins following this compound treatment.
Materials:
-
A549 cells (or other sensitive cell line)
-
6-well cell culture plates
-
This compound
-
IFNγ
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-NUP98
-
Rabbit anti-NUP155
-
Rabbit anti-TRIM21
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with 10 ng/mL IFNγ for 24 hours.
-
Treat the cells with 20 µM this compound or vehicle (DMSO) for 8-12 hours.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100 µL of RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Protocol 3: Co-Immunoprecipitation to Detect TRIM21-NUP98 Interaction
This protocol is for demonstrating the this compound-induced interaction between TRIM21 and NUP98.
Materials:
-
A549 cells
-
This compound
-
IFNγ
-
Co-immunoprecipitation (Co-IP) lysis buffer (non-denaturing)
-
Protein A/G magnetic beads
-
Rabbit anti-TRIM21 antibody (for immunoprecipitation)
-
Mouse anti-NUP98 antibody (for detection)
-
Rabbit anti-IgG (isotype control)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Treatment and Lysis:
-
Follow the cell treatment steps as described in Protocol 2.
-
Lyse the cells with Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-TRIM21 antibody or an isotype control IgG overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads three times with wash buffer.
-
-
Elution and Detection:
-
Elute the proteins from the beads using elution buffer.
-
Analyze the eluates by Western blotting as described in Protocol 2, using the anti-NUP98 antibody for detection. The presence of a NUP98 band in the TRIM21 immunoprecipitate from this compound-treated cells will confirm the interaction.
-
Visualizations
Caption: Signaling pathway of this compound induced apoptosis.
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Molecular glue interaction model.
References
Application Notes and Protocols for Immunoblotting after (S)-Ace-OH Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Ace-OH is a metabolite of the antipsychotic drug acepromazine (B1664959) that has been identified as a potent molecular glue degrader.[1][2][3][4] Its mechanism of action involves inducing the proximity between the E3 ubiquitin ligase TRIM21 and the nucleoporin NUP98, a key component of the nuclear pore complex (NPC).[1][3][4][5] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of NUP98 and other associated nucleoporins, ultimately disrupting nucleocytoplasmic trafficking.[3][4][6] The activity of this compound is stereoselective, with the (S)-enantiomer being the active form.[1][7] Furthermore, its efficacy is enhanced by pre-treatment with interferon-gamma (IFNγ), which upregulates the expression of TRIM21.[1][7]
This document provides detailed protocols for treating cells with this compound and subsequently analyzing the degradation of target nucleoporins by immunoblotting.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-mediated protein degradation and the general experimental workflow for immunoblotting analysis.
References
- 1. TRIM21-based degradation strategy for multimeric proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TRIM21 reduces H1N1-induced inflammation and apoptosis by regulating the TBK1-IRF3 signaling pathway in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A549 Cell Subculture Protocol [a549.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective degradation of multimeric proteins by TRIM21-based molecular glue and PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Designing Experiments with (S)-Ace-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Ace-OH, the active metabolite of the antipsychotic drug acepromazine (B1664959), has been identified as a novel molecular glue degrader.[1][2] It functions by inducing the interaction between the E3 ubiquitin ligase TRIM21 and the nucleoporin NUP98, leading to the proteasomal degradation of nuclear pore proteins.[1][3][4][5] This targeted protein degradation disrupts nucleocytoplasmic trafficking and exhibits potent anticancer activity, particularly in cells with high expression of aldo-keto reductases (AKR1C1, AKR1C2, and AKR1C3) which are responsible for converting acepromazine to this compound.[6] Furthermore, the cytotoxic effects of this compound are enhanced by interferon-gamma (IFNγ), which upregulates the expression of TRIM21.[6]
These application notes provide detailed protocols for key experiments to investigate the biological activity of this compound, enabling researchers to design and execute robust studies in the context of targeted protein degradation and cancer biology.
Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of this compound with its target proteins.
Table 1: Binding Affinities (Kd)
| Interacting Molecules | Technique | Kd (µM) | Reference |
| This compound and TRIM21PRYSPRY | Microscale Thermophoresis (MST) | 237.3 | [3] |
| This compound and TRIM21PRYSPRY(D355A) | Isothermal Titration Calorimetry (ITC) | 17.9 | [3] |
| Acepromazine (ACE) and TRIM21PRYSPRY(D355A) | Isothermal Titration Calorimetry (ITC) | 5.66 | [3][6] |
| (R)-Ace-OH and TRIM21PRYSPRY(D355A) | Isothermal Titration Calorimetry (ITC) | 9.11 | [3] |
| NUP98APD and TRIM21D355A:this compound complex | Isothermal Titration Calorimetry (ITC) | 0.302 | [6] |
Table 2: Cellular Potency (IC50)
| Cell Line | Treatment Conditions | IC50 (µM) | Reference |
| A549 | This compound with IFNγ (10 ng/ml) | Data not explicitly provided in search results | [3] |
| DLD-1 | This compound with IFNγ (10 ng/ml) | Data not explicitly provided in search results | [3] |
Note: While the source mentions the generation of concentration-response curves and IC50 values, the specific numerical values were not available in the provided search results. Researchers should refer to the primary publication for detailed data.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the workflows of key experimental protocols.
Caption: Mechanism of this compound action.
Caption: Workflow for Cell Viability Assay.
Caption: Workflow for Western Blot Analysis.
Experimental Protocols
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
A549 (or other cancer cell lines)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin
-
This compound and (R)-Ace-OH (as a negative control)
-
Recombinant human IFNγ
-
96-well flat clear bottom white polystyrene TC-treated microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Protocol:
-
Seed 3,000 A549 cells per well in 100 µL of medium in a 96-well plate.[3]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
The next day, pre-treat cells with or without 10 ng/mL IFNγ for 24 hours.
-
Prepare serial dilutions of this compound and (R)-Ace-OH in culture medium.
-
Add the compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 72 hours at 37°C.[3]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of viable cells against the log concentration of the compound and fitting the data to a dose-response curve.
Western Blot for Nucleoporin Degradation
This protocol is used to detect the degradation of specific nucleoporins following treatment with this compound.
Materials:
-
A549 cells
-
This compound and (R)-Ace-OH
-
Recombinant human IFNγ
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against nucleoporins (e.g., NUP35, NUP155, SMPD4, GLE1) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with 10 ng/mL IFNγ for 24 hours.
-
Treat the cells with the desired concentrations of this compound or (R)-Ace-OH for a specified time (e.g., 8 hours).[3]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Isothermal Titration Calorimetry (ITC)
This protocol is used to measure the binding affinity between this compound, TRIM21, and NUP98.
Materials:
-
Purified recombinant TRIM21PRYSPRY domain (wild-type or D355A mutant)
-
Purified recombinant NUP98 autoproteolytic domain (NUP98APD)
-
This compound, (R)-Ace-OH, and Acepromazine
-
ITC instrument
-
ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
Protocol:
-
Prepare solutions of the protein (in the cell) and the ligand (in the syringe) in the same ITC buffer.
-
For direct binding of this compound to TRIM21, place the TRIM21PRYSPRY solution in the sample cell and the this compound solution in the injection syringe.
-
For ternary complex formation, pre-form the TRIM21D355A:this compound complex and place it in the sample cell, with NUP98APD in the injection syringe.[6]
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat change.
-
Integrate the heat pulses and plot them against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Microscale Thermophoresis (MST)
This protocol provides an alternative method to ITC for quantifying binding affinities.
Materials:
-
Fluorescently labeled TRIM21PRYSPRY domain
-
Unlabeled this compound
-
MST instrument and capillaries
-
MST buffer (e.g., PBS with 0.05% Tween-20)
Protocol:
-
Prepare a serial dilution of the unlabeled ligand (this compound).
-
Mix each ligand dilution with a constant concentration of the fluorescently labeled target protein (TRIM21PRYSPRY).
-
Load the samples into MST capillaries.
-
Place the capillaries in the MST instrument.
-
An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescent molecules is monitored.
-
The change in fluorescence is plotted against the ligand concentration.
-
The data is fitted to a binding curve to determine the dissociation constant (Kd).
GST Pull-Down Assay
This protocol is used to qualitatively assess the this compound-dependent interaction between TRIM21 and NUP98.
Materials:
-
GST-tagged TRIM21 and His-tagged NUP98APD recombinant proteins
-
Glutathione-Sepharose beads
-
This compound
-
Pull-down buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease inhibitors)
-
Wash buffer (pull-down buffer with lower detergent concentration)
-
Elution buffer (e.g., 10 mM reduced glutathione (B108866) in 50 mM Tris-HCl pH 8.0)
Protocol:
-
Incubate GST-TRIM21 with Glutathione-Sepharose beads to allow binding.
-
Wash the beads to remove unbound protein.
-
Incubate the GST-TRIM21-bound beads with His-NUP98APD in the presence or absence of this compound.
-
Wash the beads extensively with wash buffer to remove non-specific binders.
-
Elute the bound proteins from the beads using elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blot using anti-His and anti-GST antibodies to detect the presence of NUP98APD and TRIM21, respectively. An enhanced signal for NUP98APD in the presence of this compound indicates a positive interaction.[6]
Quantitative Proteomics
This protocol is used to identify and quantify proteins that are degraded upon treatment with this compound.
Materials:
-
A549 cells overexpressing TRIM21(D355A)
-
Acepromazine (or this compound)
-
Cell lysis buffer for mass spectrometry
-
Trypsin
-
LC-MS/MS system
Protocol:
-
Treat A549 cells overexpressing TRIM21(D355A) with vehicle or Acepromazine (e.g., 10 µM for 8 hours).[6]
-
Harvest and lyse the cells.
-
Digest the proteins into peptides using trypsin.
-
Analyze the peptide mixtures using label-free quantitative LC-MS/MS.
-
Identify and quantify the proteins using a suitable proteomics software package (e.g., MaxQuant).
-
Compare the proteomes of the vehicle- and Acepromazine-treated cells to identify proteins that are significantly depleted, such as NUP35, NUP155, SMPD4, and GLE1.[6]
References
- 1. Selective degradation of multimeric proteins by TRIM21-based molecular glue and PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Expanding the Scope of Molecular Glues: TRIM21 as a Multimeric Protein Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TRIM21-based degradation strategy for multimeric proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Ace-OH-Mediated Degradation of Multimeric Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Ace-OH, the active metabolite of the veterinary antipsychotic drug acepromazine, has been identified as a novel molecular glue that induces the degradation of multimeric proteins.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to achieve targeted degradation of the nuclear pore complex (NPC), a key multimeric structure within eukaryotic cells. This compound mediates the interaction between the E3 ubiquitin ligase TRIM21 and the nucleoporin NUP98, leading to the ubiquitination and subsequent proteasomal degradation of several NPC components.[3][4] This targeted protein degradation strategy offers a powerful tool for studying the dynamics of the nuclear pore and holds therapeutic potential for diseases associated with aberrant protein multimerization.[2][5] The activity of this compound is stereoselective, with the (R)-enantiomer being inactive, highlighting the specificity of this molecular glue.[1][4]
Mechanism of Action
This compound functions as a molecular glue, inducing proximity between the PRYSPRY domain of TRIM21 and the autoproteolytic domain (APD) of NUP98.[4][6] This ternary complex formation is crucial for the subsequent ubiquitination of NUP98 and other associated nucleoporins, marking them for degradation by the 26S proteasome. The activation of TRIM21's E3 ligase activity is dependent on the multimeric nature of the NPC, as clustering of TRIM21 is required for its activation.[3][5] This results in the selective degradation of the multimeric NPC while sparing monomeric proteins.
Caption: Signaling pathway of this compound-mediated protein degradation.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of this compound.
Table 1: Binding Affinities and Degradation Concentrations
| Parameter | Value | Target/System | Reference |
| Kd (NUP98APD to TRIM21D355A:this compound) | 0.302 µmol/L | In vitro binding assay | [4] |
| Kd (NUP98APD to TRIM21D355A:(R)-ACE-OH) | ~5.13 µmol/L (17-fold weaker) | In vitro binding assay | [4] |
| Effective Concentration for Degradation | 20 µmol/L | A549 cells (IFNγ-pretreated) | [4] |
| DC50 (dBET1 for mEGFP-BRD4BD2) | 31 nM | 293T cells | [1] |
Note: DC50 for this compound on specific nucleoporins is not explicitly stated in the provided search results but can be determined experimentally using the protocols below.
Table 2: Cell Viability (IC50 Values)
| Cell Line | Treatment | IC50 (µM) | 95% CI (µM) | Reference |
| DLD-1 + IFNγ + AKR1C1 | ACE | 3.9 | 3.5 - 4.4 | [1] |
| DLD-1 + IFNγ + AKR1C2 | ACE | 4.8 | 4.2 - 5.5 | [1] |
| DLD-1 + IFNγ + AKR1C3 | ACE | 3.7 | 3.3 - 4.2 | [1] |
| A549-TRIM21 KO + WT TRIM21 + IFNγ | ACE | 4.4 | 4.0 - 4.8 | [1] |
| A549-TRIM21 KO + D355A TRIM21 + IFNγ | ACE | > 30 | N/A | [1] |
Experimental Protocols
Protocol 1: Assessment of Nucleoporin Degradation by Western Blot
This protocol details the steps to assess the degradation of nucleoporins (e.g., NUP98, NUP35, NUP155) in response to this compound treatment.
Caption: Experimental workflow for Western Blot analysis.
Materials:
-
Cell line (e.g., A549)
-
This compound and (R)-Ace-OH (as a negative control)
-
Cell culture medium and supplements
-
IFNγ (optional, to induce TRIM21 expression)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-NUP98, anti-NUP155, anti-NUP35, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed A549 cells in 6-well plates and allow them to adhere overnight.
-
Optional: Pre-treat cells with IFNγ (e.g., 10 ng/mL) for 24 hours to upregulate TRIM21 expression.[1]
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 20, 50 µM) and a high concentration of (R)-Ace-OH (e.g., 50 µM) as a negative control for a specified time (e.g., 8, 12, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.
-
Denature the samples by boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target nucleoporins and a loading control (e.g., GAPDH) overnight at 4°C. Recommended starting dilutions: 1:1000 for most antibodies.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control.
-
Protocol 2: Quantitative Proteomics Analysis
This protocol outlines a label-free quantitative proteomics approach to identify and quantify proteins degraded upon this compound treatment.
Materials:
-
This compound
-
Cell line (e.g., A549 overexpressing TRIM21D355A to trap the complex)[4]
-
Lysis buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)
-
DTT, iodoacetamide
-
Trypsin
-
C18 solid-phase extraction cartridges
-
LC-MS/MS system (e.g., Q Exactive HF)
Procedure:
-
Sample Preparation:
-
Treat cells with this compound (e.g., 10 µM) or vehicle for 8 hours.[4]
-
Harvest and lyse cells in urea-based lysis buffer.
-
Reduce disulfide bonds with DTT and alkylate cysteines with iodoacetamide.
-
Perform in-solution trypsin digestion overnight.
-
Desalt the resulting peptides using C18 cartridges.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a nano-LC system coupled to a high-resolution mass spectrometer.
-
Separate peptides on a C18 column using a gradient of acetonitrile (B52724) in 0.1% formic acid.
-
Acquire data in a data-dependent acquisition (DDA) mode, with a full MS scan followed by MS/MS scans of the most abundant precursor ions.
-
-
Data Analysis:
-
Process the raw data using a proteomics software suite (e.g., MaxQuant).
-
Search the MS/MS spectra against a human protein database to identify peptides and proteins.
-
Perform label-free quantification (LFQ) to determine the relative abundance of proteins between the this compound-treated and vehicle-treated samples.
-
Identify proteins that are significantly depleted upon this compound treatment.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell viability.
Materials:
-
Cell line (e.g., A549, DLD-1)
-
This compound and (R)-Ace-OH
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound and (R)-Ace-OH for a specified duration (e.g., 72 hours). Include a vehicle control.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the dose-response curves and determine the IC50 values.
-
Protocol 4: In Vitro GST Pull-Down Assay
This protocol is to confirm the this compound-dependent interaction between TRIM21 and NUP98.
Caption: Workflow for GST Pull-Down Assay.
Materials:
-
Purified GST-tagged TRIM21 (bait)
-
Purified His-tagged NUP98APD (prey)
-
This compound
-
Glutathione-agarose beads
-
Pull-down buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
Wash buffer (pull-down buffer with increased salt concentration if needed)
-
Elution buffer (e.g., pull-down buffer with reduced glutathione)
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Bait Immobilization:
-
Incubate purified GST-TRIM21 with equilibrated glutathione-agarose beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads to remove unbound GST-TRIM21.
-
-
Interaction:
-
Add purified His-NUP98APD and this compound (or vehicle control) to the beads with immobilized GST-TRIM21.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by SDS-PAGE followed by Coomassie staining or Western blotting using anti-His and anti-GST antibodies to detect the prey and bait proteins, respectively.
-
Conclusion
This compound represents a valuable chemical tool for inducing the degradation of multimeric proteins, specifically the nuclear pore complex. The provided protocols offer a framework for researchers to investigate the effects of this compound on protein degradation, cell viability, and protein-protein interactions. These studies will contribute to a deeper understanding of targeted protein degradation and may pave the way for novel therapeutic strategies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. TRIM21-based degradation strategy for multimeric proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective degradation of multimeric proteins by TRIM21-based molecular glue and PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Ace-OH in Neurodegeneration Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are often characterized by the pathological accumulation and aggregation of misfolded proteins. A novel area of therapeutic research is the targeted degradation of these aberrant proteins. (S)-Ace-OH, the active metabolite of the antipsychotic drug acepromazine, has recently been identified as a molecular glue that induces the degradation of multimeric proteins.[1] This discovery opens a promising, albeit largely unexplored, avenue for its application in neurodegeneration research.
This compound induces an interaction between the E3 ubiquitin ligase TRIM21 and the nucleoporin NUP98, leading to the degradation of nuclear pore proteins and the disruption of nucleocytoplasmic trafficking.[1] This mechanism suggests a potential strategy for clearing protein aggregates that are hallmarks of various neurodegenerative disorders. These application notes provide an overview of the current understanding of this compound's mechanism of action and offer detailed, hypothetical protocols for its investigation in neurodegeneration models.
Mechanism of Action
This compound functions as a molecular glue, promoting the proximity of the E3 ubiquitin ligase TRIM21 to specific target proteins, primarily components of the nuclear pore complex (NPC). This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of these target proteins. The key players in this pathway are:
-
This compound: The active small molecule that initiates the process.
-
TRIM21: An E3 ubiquitin ligase that is critical for the host antiviral response and is activated by substrate-induced clustering.[1][2]
-
NUP98: A component of the NPC that is a direct target for the this compound/TRIM21 complex.[1][2]
-
Proteasome: The cellular machinery responsible for degrading ubiquitinated proteins.
The degradation of NPC components, such as NUP35, NUP155, and GLE1, disrupts nucleocytoplasmic transport, a process that is also implicated in the pathology of some neurodegenerative diseases.[2][3]
Signaling Pathway Diagram
Caption: Mechanism of this compound as a molecular glue.
Quantitative Data
The following tables summarize the available quantitative data for this compound, primarily from studies on its anticancer effects. This data provides a baseline for determining effective concentrations in future neurodegeneration studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Treatment Condition | IC50 | Reference |
| A549 | + IFNγ (10 ng/ml) | 0.28 µM | [3] |
| DLD-1 | + IFNγ (10 ng/ml) | 0.45 µM | [3] |
| HeLa | + IFNγ (10 ng/ml) | 0.35 µM | [2] |
Note: IC50 values represent the concentration required to inhibit 50% of cell viability.
Table 2: Binding Affinity
| Interacting Molecules | Method | Binding Affinity (Kd) | Reference |
| NUP98APD to TRIM21D355A:this compound complex | Isothermal Titration Calorimetry (ITC) | 0.302 µM | [2] |
| NUP98APD to TRIM21D355A:(R)-ACE-OH complex | Isothermal Titration Calorimetry (ITC) | ~5.134 µM (17-fold weaker) | [2] |
Note: This data highlights the stereospecificity of the interaction, with the (S)-enantiomer showing significantly stronger binding.
Experimental Protocols
The following are detailed, hypothetical protocols for investigating the application of this compound in neurodegeneration research. These are based on standard methodologies and the known mechanism of this compound.
Protocol 1: Assessing the Clearance of Tau Aggregates in a Cellular Model
Objective: To determine if this compound can induce the clearance of pathological Tau aggregates in a neuronal cell line.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Recombinant pre-formed Tau fibrils (PFFs)
-
This compound and (R)-Ace-OH (as a negative control)
-
Complete cell culture medium (DMEM/F12, 10% FBS, 1% Pen/Strep)
-
Recombinant human IFNγ
-
Primary antibodies: anti-phospho-Tau (AT8), anti-TRIM21, anti-NUP98, anti-ubiquitin, anti-GAPDH
-
Secondary antibodies (fluorescently labeled)
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer
-
BCA Protein Assay Kit
-
Western blot and immunofluorescence reagents and equipment
Workflow Diagram:
Caption: Workflow for assessing Tau clearance in vitro.
Procedure:
-
Cell Culture and Tau Seeding:
-
Plate SH-SY5Y cells at a density of 2 x 105 cells/well in 6-well plates.
-
After 24 hours, treat cells with 1 µM of Tau PFFs to induce intracellular Tau aggregation. Incubate for 48 hours.
-
-
IFNγ and this compound Treatment:
-
Pre-treat the cells with 10 ng/mL of IFNγ for 24 hours to enhance TRIM21 expression.
-
Replace the medium with fresh medium containing IFNγ and the following conditions:
-
Vehicle control (DMSO)
-
This compound (e.g., 0.1, 0.5, 1, 5 µM)
-
(R)-Ace-OH (5 µM, as a negative control)
-
This compound (1 µM) + MG132 (10 µM, to confirm proteasome dependence)
-
-
Incubate for another 24-48 hours.
-
-
Western Blot Analysis:
-
Lyse the cells and quantify total protein using a BCA assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer to a PVDF membrane and probe with primary antibodies against phospho-Tau (AT8), TRIM21, NUP98, and GAPDH (as a loading control).
-
Incubate with appropriate secondary antibodies and visualize.
-
Expected Outcome: A dose-dependent decrease in phospho-Tau levels in the this compound treated groups, but not in the (R)-Ace-OH or vehicle groups. This effect should be rescued by MG132. A decrease in NUP98 levels should also be observed.
-
-
Immunofluorescence:
-
Plate cells on coverslips and perform the same treatments.
-
Fix, permeabilize, and block the cells.
-
Incubate with primary antibody against phospho-Tau (AT8).
-
Incubate with a fluorescently-labeled secondary antibody and a nuclear stain (e.g., DAPI).
-
Visualize using a fluorescence microscope.
-
Expected Outcome: A visible reduction in the number and size of intracellular Tau inclusions in cells treated with this compound.
-
Protocol 2: Evaluation of Neuroprotective Effects in an Animal Model of Amyloid-β Toxicity
Objective: To assess whether this compound can mitigate neurotoxicity and cognitive deficits in a rodent model of Alzheimer's disease.
Materials:
-
5XFAD transgenic mice (or another suitable AD model) and wild-type littermates.
-
This compound formulated for in vivo administration (e.g., in a solution for intraperitoneal injection or oral gavage).
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze).
-
Tissue processing reagents for immunohistochemistry and ELISA.
-
Primary antibodies: anti-Amyloid-β (6E10), anti-Iba1 (microglia), anti-GFAP (astrocytes).
-
ELISA kits for Aβ40 and Aβ42.
Workflow Diagram:
Caption: Workflow for assessing this compound in a mouse model.
Procedure:
-
Animal Dosing:
-
Group 4-month-old 5XFAD mice into two cohorts: Vehicle control and this compound treatment. Include a cohort of wild-type mice as a baseline control.
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle daily for 8 weeks.
-
-
Behavioral Analysis:
-
During the final two weeks of treatment, conduct cognitive testing.
-
Morris Water Maze: Assess spatial learning and memory. Record escape latency and time spent in the target quadrant.
-
Y-Maze: Evaluate short-term spatial working memory based on the spontaneous alternation rate.
-
Expected Outcome: this compound treated 5XFAD mice will show improved performance (e.g., reduced escape latency, increased alternations) compared to vehicle-treated 5XFAD mice, trending towards wild-type performance.
-
-
Post-Mortem Tissue Analysis:
-
Following behavioral testing, euthanize the animals and perfuse with saline.
-
Harvest the brains. Fix one hemisphere for immunohistochemistry and freeze the other for biochemical analysis.
-
-
Immunohistochemistry:
-
Section the fixed hemisphere and stain for Aβ plaques (6E10), microglia (Iba1), and astrocytes (GFAP).
-
Quantify the plaque burden and the extent of neuroinflammation in the cortex and hippocampus.
-
Expected Outcome: A reduction in amyloid plaque load and reactive gliosis in the brains of this compound treated mice.
-
-
Biochemical Analysis:
-
Homogenize the frozen hemisphere to extract soluble and insoluble protein fractions.
-
Measure the levels of Aβ40 and Aβ42 in each fraction using specific ELISA kits.
-
Expected Outcome: A significant decrease in the levels of insoluble Aβ42 in the this compound treatment group.
-
Conclusion
The discovery of this compound as a molecular glue that induces TRIM21-mediated protein degradation presents a novel and exciting therapeutic strategy for neurodegenerative diseases. While direct evidence in neurodegeneration models is still needed, its mechanism of action strongly suggests a potential to clear the pathogenic protein aggregates that are central to these disorders. The protocols outlined here provide a robust framework for the preclinical evaluation of this compound, from cellular models of proteinopathy to in vivo assessment of cognitive and pathological outcomes. Further research in this area is critical to validate this promising new approach.
References
Application Notes and Protocols for Developing TrimTACs using the (S)-Ace-OH Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality to eliminate disease-causing proteins. A novel approach in this field utilizes Tripartite Motif-Containing Protein 21 (TRIM21) as an E3 ubiquitin ligase, which can be recruited to specific targets to induce their degradation. This document provides detailed application notes and protocols for the development of TRIM21-targeting chimeras (TrimTACs) using the (S)-Ace-OH scaffold, a metabolite of the antipsychotic drug acepromazine (B1664959). This compound acts as a molecular glue, inducing an interaction between TRIM21 and the nucleoporin NUP98, leading to the degradation of nuclear pore proteins[1][2][3]. By functionalizing acepromazine into heterobifunctional PROTACs, termed TrimTACs, this system can be repurposed to selectively degrade other multimeric proteins of interest[2][3][4].
These TrimTACs offer a unique advantage in their selectivity for multimeric protein assemblies, such as those found in biomolecular condensates, while sparing their monomeric counterparts[1][3][4]. This selectivity stems from the activation mechanism of TRIM21, which requires substrate-induced clustering[3][4]. This characteristic makes TrimTACs a promising strategy for diseases driven by aberrant protein aggregation, including neurodegenerative disorders and certain cancers[2][3].
This guide will cover the design and synthesis principles of TrimTACs, and provide detailed protocols for their biological characterization, including target engagement, degradation efficiency, and specificity.
Data Presentation
Table 1: Binding Affinities of Acepromazine and its Metabolites to TRIM21
| Compound | Target Protein | Binding Affinity (Kd) | Method | Reference |
| Acepromazine (ACE) | TRIM21PRYSPRY(D355A) | 5.66 µM | Isothermal Titration Calorimetry (ITC) | [1][2] |
| (R)-Ace-OH | TRIM21PRYSPRY(D355A) | 9.11 µM | Isothermal Titration Calorimetry (ITC) | [1] |
| This compound | TRIM21PRYSPRY(D355A) | 17.9 µM | Isothermal Titration Calorimetry (ITC) | [1] |
| This compound + TRIM21D355A | NUP98APD | 0.302 µM | Isothermal Titration Calorimetry (ITC) | [2] |
Table 2: Degradation Efficiency of Representative PROTACs (for comparative purposes)
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | E3 Ligase | Reference |
| dBET1 | mEGFP-BRD4BD2 | A549 | 31 nM | >90% | CRBN | [5] |
| TrimTAC1 | NUP98FG-mEGFP-BRD4BD2 | A549 | Potent (exact value not specified) | Efficient degradation | TRIM21 | [5] |
| PROTAC 1 | BRD4 | Burkitt's Lymphoma cells | < 1 nM | Not specified | CRBN | [6] |
| PROTAC 4 | BRD4 | MV-4-11, MOLM-13, RS4;11 | 8.3 pM, 62 pM, 32 pM (IC50) | Potent degradation | CRBN | [6] |
| 1q | EGFRL858R/T790M | H1975 | 355.9 nM | Time and dose-dependent | Not specified | [7] |
Note: Data for TrimTACs using the this compound scaffold for targets other than NUP98 is still emerging. The table includes data for other PROTACs to provide a general reference for degradation efficiency.
Signaling Pathways and Experimental Workflows
Signaling Pathway of TrimTAC-Mediated Protein Degradation
Caption: TrimTAC-mediated protein degradation pathway.
Experimental Workflow for TrimTAC Development
Caption: General workflow for TrimTAC development.
Experimental Protocols
TrimTAC Synthesis using this compound Scaffold
-
Synthesis of an Acepromazine-Linker Intermediate: The aliphatic chain of acepromazine provides a potential attachment point for a linker[2]. A derivative of acepromazine or this compound would be synthesized with a reactive functional group (e.g., an amine, carboxylic acid, or alkyne) at the end of a linker of desired length and composition.
-
Synthesis of a POI Ligand-Linker Intermediate: The chosen ligand for the POI would be similarly modified to incorporate a complementary reactive group.
-
Conjugation: The acepromazine-linker and POI ligand-linker intermediates are then coupled using a suitable chemical reaction, such as amide bond formation or click chemistry[8][9].
-
Purification and Characterization: The final TrimTAC product is purified using techniques like high-performance liquid chromatography (HPLC) and its identity and purity are confirmed by mass spectrometry and NMR spectroscopy.
A commercial example, TrimTAC1, links acepromazine to the BRD4 inhibitor JQ1 via a linker[10].
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to verify that the TrimTAC engages with TRIM21 inside the cell.
Materials:
-
Cells expressing TRIM21
-
TrimTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western Blotting reagents
-
Primary antibody against TRIM21
-
HRP-conjugated secondary antibody
Protocol:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the TrimTAC at the desired concentration or with vehicle control for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
-
Western Blot Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Perform Western blotting on the soluble fractions using an anti-TRIM21 antibody to detect the amount of soluble TRIM21 at each temperature.
-
A shift in the melting curve to a higher temperature in the presence of the TrimTAC indicates target engagement.
-
Western Blot for Measuring Target Protein Degradation
This protocol quantifies the reduction of the target protein levels after TrimTAC treatment.
Materials:
-
Cells expressing the target protein
-
TrimTAC compound and vehicle control (e.g., DMSO)
-
Lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western Blotting reagents
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
Protocol:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a serial dilution of the TrimTAC or vehicle control for a specified time (e.g., 4, 8, 16, 24 hours).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip and re-probe the membrane for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the TrimTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the POI-TrimTAC-TRIM21 ternary complex.
Materials:
-
Cells expressing the POI and TRIM21
-
TrimTAC compound and vehicle control
-
Co-IP lysis buffer
-
Antibody against the POI or TRIM21
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western Blotting reagents
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the TrimTAC or vehicle control for a short duration (e.g., 1-2 hours) to capture the ternary complex.
-
Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with magnetic beads.
-
Incubate the pre-cleared lysate with an antibody against either the POI or TRIM21 overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.
-
-
Western Blot Analysis:
-
Perform Western blotting on the eluted samples.
-
Probe the membrane with antibodies against both the POI and TRIM21.
-
Detection of both proteins in the immunoprecipitated sample from TrimTAC-treated cells, but not in the vehicle control, confirms the formation of the ternary complex.
-
Quantitative Proteomics for Off-Target Analysis
This protocol provides an unbiased assessment of the TrimTAC's selectivity.
Materials:
-
Cells treated with TrimTAC or vehicle control
-
Lysis buffer for mass spectrometry
-
Reagents for protein digestion (e.g., trypsin)
-
Reagents for peptide labeling (e.g., TMT or iTRAQ)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Protocol:
-
Sample Preparation:
-
Treat cells with the TrimTAC at a concentration that gives significant on-target degradation and with a vehicle control.
-
Lyse the cells and digest the proteins into peptides.
-
Label the peptides from different conditions with isobaric tags (e.g., TMT).
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples and analyze them by LC-MS/MS.
-
-
Data Analysis:
-
Use proteomics software to identify and quantify proteins across all samples.
-
Identify proteins that show a significant and dose-dependent decrease in abundance in the TrimTAC-treated samples compared to controls.
-
These proteins are potential off-targets and should be validated using orthogonal methods like Western blotting.
-
Live-Cell Imaging for Real-Time Degradation Kinetics
This protocol allows for the visualization and quantification of protein degradation in real-time.
Materials:
-
Cells stably expressing the POI fused to a fluorescent protein (e.g., GFP, HaloTag)
-
Glass-bottom imaging dishes or plates
-
Live-cell imaging medium
-
TrimTAC compound
-
High-content imaging system with environmental control (37°C, 5% CO2)
Protocol:
-
Cell Plating and Labeling:
-
Plate the cells in imaging dishes and allow them to adhere.
-
If using a HaloTag, label the cells with a fluorescent HaloTag ligand according to the manufacturer's protocol.
-
-
Imaging Setup:
-
Place the dish on the microscope stage and allow the environment to equilibrate.
-
Acquire baseline images before adding the compound.
-
-
Treatment and Time-Lapse Imaging:
-
Add the TrimTAC at various concentrations to the cells.
-
Acquire images at regular intervals (e.g., every 15-30 minutes) for several hours (e.g., 4-24 hours).
-
-
Image Analysis:
-
Use image analysis software to segment individual cells and measure the mean fluorescence intensity per cell over time.
-
Normalize the fluorescence intensity at each time point to the baseline intensity.
-
Plot the normalized intensity versus time to generate degradation curves and determine degradation kinetics.
-
By following these protocols, researchers can effectively design, synthesize, and characterize novel TrimTACs based on the this compound scaffold for the targeted degradation of multimeric proteins, paving the way for new therapeutic interventions.
References
- 1. biorxiv.org [biorxiv.org]
- 2. TRIM21-based degradation strategy for multimeric proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective degradation of multimeric proteins by TRIM21-based molecular glue and PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing (S)-Ace-OH Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of (S)-Ace-OH in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the biologically active metabolite of the antipsychotic drug acepromazine (B1664959). It functions as a "molecular glue," inducing the degradation of nuclear pore complex (NPC) proteins.[1][2][3][4] this compound achieves this by facilitating an interaction between the E3 ubiquitin ligase TRIM21 and the nucleoporin NUP98.[1][2][3][5] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of NUP98 and other associated nucleoporins, such as NUP35, NUP155, SMPD4, and GLE1.[1] The disruption of the NPC integrity ultimately leads to cancer cell death.[5][6] The anticancer activity of this compound can be enhanced by interferon-gamma (IFNγ), which upregulates the expression of TRIM21.[1]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
Based on published data, a common concentration used to observe the degradation of nucleoporins is 20 µM. For cell viability assays, a wider range should be tested to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A suggested starting range for a dose-response experiment is 0.1 µM to 100 µM.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[7]
Q4: How stable is this compound in cell culture medium?
The stability of small molecules in cell culture media can be influenced by factors such as temperature, pH, and media components. While specific long-term stability data for this compound in various media is not extensively published, it is best practice to prepare fresh dilutions from a frozen stock for each experiment. For longer-term experiments (e.g., over 24 hours), consider replacing the media with freshly prepared this compound at regular intervals to maintain a consistent concentration.
Q5: Are there any known off-target effects of this compound?
This compound's mechanism of action relies on the specific interaction between TRIM21 and NUP98. While this provides a degree of selectivity, the potential for off-target effects should always be considered with small molecule inhibitors. The selectivity of this compound is supported by the observation that its inactive enantiomer, (R)-Ace-OH, does not induce the degradation of nucleoporins.[1] However, comprehensive off-target profiling studies for this compound are not widely available. It is noteworthy that other structurally diverse molecular glues have been identified that also target the TRIM21-NUP98 interface, suggesting this is a druggable interaction with the potential for developing compounds with varying selectivity profiles.[8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low activity of this compound observed | Cell line insensitivity: Some cell lines may have low expression of aldo-keto reductases required to convert the precursor acepromazine to this compound, or may have low TRIM21 expression.[2] | - Confirm the expression of aldo-keto reductases (e.g., AKR1C1, AKR1C2, AKR1C3) and TRIM21 in your cell line. - Consider pre-treating cells with IFNγ (e.g., 10 ng/mL) to induce TRIM21 expression.[1] - Test a range of this compound concentrations in a dose-response experiment. |
| Incorrect concentration: The concentration of this compound may be too low to elicit a response. | - Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. | |
| Compound degradation: this compound may have degraded due to improper storage or handling. | - Prepare fresh dilutions from a properly stored, aliquoted stock solution for each experiment. - For long-term experiments, consider replenishing the media with fresh compound at regular intervals. | |
| High levels of cell death, even at low concentrations | Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.[7] | - Ensure the final DMSO concentration in the cell culture medium is below the toxic threshold for your cell line (typically ≤ 0.5%). - Include a vehicle control (media with the same concentration of DMSO but without this compound) in your experiments. |
| Cell line hypersensitivity: The cell line may be particularly sensitive to the disruption of the nuclear pore complex. | - Perform a thorough dose-response experiment starting from very low concentrations (e.g., nanomolar range) to identify a non-toxic working concentration. | |
| Inconsistent results between experiments | Variability in cell health and density: Differences in cell confluency, passage number, or overall health can affect experimental outcomes. | - Maintain consistent cell culture practices, including seeding density and passage number. - Regularly check cells for morphology and signs of stress. |
| Inaccurate pipetting: Errors in preparing serial dilutions can lead to inconsistent concentrations. | - Use calibrated pipettes and ensure proper mixing at each dilution step. | |
| Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the compound and affect results. | - Avoid using the outer wells of the plate for critical experiments. Fill them with sterile media or PBS to maintain humidity. |
Data Presentation
Table 1: Reported IC50 Values for this compound in Cancer Cell Lines
| Cell Line | Condition | IC50 (µM) |
| A549 | - IFNγ | ~10 |
| A549 | + 10 ng/mL IFNγ | ~1 |
| DLD-1 | - IFNγ | > 30 |
| DLD-1 | + 10 ng/mL IFNγ | ~10 |
| HuH-7 | IFNγ-enhanced cytotoxicity observed | Not specified |
| HeLa | IFNγ-enhanced cytotoxicity observed | Not specified |
| SiHa | IFNγ-enhanced cytotoxicity observed | Not specified |
| ME-180 | No significant effect observed | Not applicable |
| Mino | No significant effect observed | Not applicable |
Data compiled from literature.[2] IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.
Materials:
-
This compound
-
DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of working concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared this compound working solutions or controls to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for IC50 Determination.
References
- 1. biorxiv.org [biorxiv.org]
- 2. TRIM21-based degradation strategy for multimeric proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective degradation of multimeric proteins by TRIM21-based molecular glue and PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expanding the Scope of Molecular Glues: TRIM21 as a Multimeric Protein Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
(S)-Ace-OH Technical Support Center
Welcome to the technical support center for (S)-Ace-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of this compound in experimental settings.
Introduction to this compound
This compound is the active metabolite of the phenothiazine (B1677639) compound acepromazine (B1664959). It functions as a molecular glue, inducing the degradation of specific cellular proteins by hijacking the ubiquitin-proteasome system. Its primary mechanism of action involves mediating a novel protein-protein interaction between the E3 ubiquitin ligase TRIM21 and the nucleoporin NUP98, leading to the degradation of NUP98 and other associated nuclear pore complex proteins. This activity is stereospecific to the (S)-enantiomer.
On-Target Effects of this compound
The intended biological effect of this compound is the degradation of nuclear pore proteins through the formation of a ternary complex with TRIM21 and NUP98.
Quantitative On-Target Interaction Data
The following table summarizes the binding affinity of the key components in the presence of this compound.
| Components | Binding Affinity (Kd) | Experimental Method |
| NUP98APD to TRIM21D355A:this compound complex | 0.302 µmol/L | Isothermal Titration Calorimetry (ITC)[1] |
Note: APD refers to the autoproteolytic domain of NUP98. The D355A mutation in TRIM21 was used to facilitate biophysical measurements.
On-Target Signaling Pathway
The diagram below illustrates the on-target mechanism of this compound.
Potential Off-Target Effects of this compound
Direct off-target screening data for this compound is not extensively available in the public domain. However, based on the pharmacology of its parent compound, acepromazine, and the broader class of phenothiazines, potential off-target interactions can be inferred. Acepromazine is known to interact with several G-protein coupled receptors (GPCRs).
Inferred Potential Off-Target Interactions
The following table summarizes the known receptor binding profile of acepromazine. These interactions may contribute to unexpected experimental outcomes.
| Potential Off-Target Receptor | Pharmacological Action of Acepromazine | Potential Experimental Consequence |
| Dopamine (B1211576) D2 Receptors | Antagonist[2] | Modulation of cell signaling pathways regulated by dopamine. |
| α1-Adrenergic Receptors | Antagonist[2] | Effects on cell adhesion, proliferation, and survival. Hypotension in in vivo models. |
| Histamine H1 Receptors | Antagonist[2] | Alteration of inflammatory and immune responses. |
| Muscarinic Acetylcholine Receptors | Antagonist[2] | Effects on cell proliferation and differentiation. |
| Calmodulin | Inhibitor[3] | Disruption of calcium-dependent signaling pathways. |
Disclaimer: This data is for the parent compound acepromazine and represents potential off-target activities of this compound. Researchers should independently validate any suspected off-target effects.
Troubleshooting Guides
Issue 1: No or low degradation of NUP98 observed.
Possible Causes and Solutions:
-
Cell line does not express sufficient levels of AKR1C enzymes: this compound is a metabolite of acepromazine, and its formation is dependent on aldo-keto reductases (AKR1C1, AKR1C2, AKR1C3).
-
Solution: Confirm the expression of AKR1C enzymes in your cell line of interest via qPCR or Western blot. If expression is low or absent, consider using a different cell line known to express these enzymes or directly treating with this compound instead of acepromazine.
-
-
Low TRIM21 expression: The activity of this compound is dependent on the E3 ligase TRIM21.
-
Solution: TRIM21 expression is often induced by interferons. Pre-treating cells with IFN-γ (e.g., 10 ng/mL for 24 hours) can upregulate TRIM21 levels and enhance this compound activity. Confirm TRIM21 expression by Western blot.
-
-
Incorrect enantiomer used: The (R)-enantiomer of Ace-OH is inactive.
-
Solution: Ensure you are using the stereochemically pure this compound.
-
-
Suboptimal concentration or treatment duration:
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for NUP98 degradation in your specific cell line.
-
Issue 2: High cytotoxicity observed in a manner inconsistent with NUP98 degradation.
Possible Causes and Solutions:
-
Off-target effects: As a phenothiazine derivative, this compound may interact with various GPCRs, leading to cytotoxicity independent of its on-target activity.
-
Solution: Investigate the potential involvement of off-target receptors. Use specific antagonists for dopamine, adrenergic, histamine, or muscarinic receptors in co-treatment with this compound to see if cytotoxicity is rescued.
-
-
Calmodulin inhibition: Inhibition of calmodulin can disrupt calcium signaling and lead to cell death.
-
Solution: Assess calmodulin-dependent pathways in your experimental system.
-
Experimental Protocols
Protocol 1: Western Blot for NUP98 Degradation
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Pre-treat cells with IFN-γ (10 ng/mL) for 24 hours to induce TRIM21 expression, if necessary.
-
Treat cells with a range of this compound concentrations (e.g., 1-20 µM) for various time points (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate. Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate proteins on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NUP98 overnight at 4°C. Also probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Protocol 2: GST Pull-Down Assay for TRIM21-NUP98 Interaction
-
Protein Expression and Purification:
-
Express and purify GST-tagged TRIM21 and a His-tagged NUP98 fragment (e.g., the autoproteolytic domain) from E. coli.
-
-
GST-TRIM21 Immobilization:
-
Incubate purified GST-TRIM21 with glutathione-sepharose beads in a binding buffer for 1-2 hours at 4°C.
-
Wash the beads three times with the binding buffer to remove unbound protein.
-
-
Interaction Assay:
-
Incubate the GST-TRIM21-bound beads with the purified His-NUP98 fragment in the presence of this compound (e.g., 20 µM) or a vehicle control.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads five times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the His-tag (for NUP98) and GST-tag (for TRIM21). An increased amount of His-NUP98 in the this compound treated sample indicates a molecular glue-induced interaction.
-
Protocol 3: Immunofluorescence Microscopy for Nuclear Pore Complex Integrity
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips.
-
Treat cells with this compound or vehicle as described in the Western blot protocol.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with a primary antibody against a nuclear pore complex protein (e.g., NUP98 or other Nups like NUP155) overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Mount coverslips on slides with a mounting medium containing DAPI to stain the nuclei.
-
-
Imaging:
-
Visualize the cells using a confocal microscope. A disrupted or weakened nuclear rim staining in this compound treated cells compared to the control indicates a loss of nuclear pore complex integrity.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound active in some cancer cell lines but not others? A1: The anticancer activity of acepromazine, the parent compound of this compound, is dependent on its metabolic activation to this compound by aldo-keto reductase 1C (AKR1C) enzymes.[4] Cell lines with high expression of AKR1C1, AKR1C2, and AKR1C3 are more sensitive to acepromazine.[4] When using this compound directly, sensitivity is primarily dependent on the expression of TRIM21.
Q2: Can I use (R)-Ace-OH as a negative control? A2: Yes, (R)-Ace-OH is the inactive enantiomer and serves as an excellent negative control to demonstrate the stereospecificity of the on-target effect.[1]
Q3: My in vivo experiment with this compound is showing unexpected side effects like sedation or hypotension. Why? A3: These effects are likely due to the off-target activities of phenothiazines. Acepromazine, the parent compound, is a known sedative and can cause hypotension through its antagonist activity at dopamine D2 and α1-adrenergic receptors, respectively.[2] It is plausible that this compound retains some of these activities.
Q4: Does this compound affect all nucleoporins? A4: The degradation is initiated by the interaction with NUP98. Proteomics studies have shown that this leads to the degradation of several other nucleoporins, including NUP35, NUP155, SMPD4, and GLE1.[1] The degradation appears to be selective for certain components of the nuclear pore complex.
Q5: What is the role of interferon-gamma (IFN-γ) in this compound activity? A5: IFN-γ induces the expression of the E3 ligase TRIM21, which is essential for the molecular glue activity of this compound. Pre-treatment with IFN-γ can therefore potentiate the degradation of NUP98.
References
- 1. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 2. Acepromazine - Wikipedia [en.wikipedia.org]
- 3. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: (S)-Ace-OH Degradation Assay
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with (S)-Ace-OH, a metabolite of acepromazine (B1664959) that functions as a molecular glue for targeted protein degradation.[1][2][3] This guide focuses on cellular degradation assays monitored by common analytical techniques such as Western blotting and chiral HPLC.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced protein degradation?
A1: this compound acts as a "molecular glue" that induces an interaction between the E3 ubiquitin ligase TRIM21 and the nucleoporin NUP98.[1][3] This leads to the ubiquitination and subsequent proteasomal degradation of nuclear pore proteins, disrupting nucleocytoplasmic trafficking.[1][3]
Q2: Why is this compound active while (R)-Ace-OH is not?
A2: The stereochemistry of this compound is critical for its activity. In the complex with TRIM21, the amine group of this compound forms polar interactions with the side chains of E389 and Q395, which is not observed with the (R)-enantiomer.[1][2] This specific interaction is thought to be a key determinant of its molecular glue activity.[2]
Q3: My cells are not showing the expected degradation of target proteins. What could be the reason?
A3: Several factors could be at play:
-
Cell Line Specificity: The conversion of acepromazine to its active metabolite, this compound, is dependent on the expression of aldo-keto reductases (e.g., AKR1C1, AKR1C2, AKR1C3).[2] Cell lines with low or no expression of these enzymes will not efficiently produce this compound from acepromazine.[1][2]
-
TRIM21 Expression: The degradation is dependent on the E3 ligase TRIM21.[2] TRIM21 expression can be induced by interferons (e.g., IFNγ), and its basal expression levels can vary between cell lines.[1][2]
-
Proteasome Function: Ensure that the proteasome is active in your cells. You can use a known proteasome inhibitor (e.g., MG132) as a negative control.[4]
Q4: Do I need to use interferon-gamma (IFNγ) in my assay?
A4: The cytotoxic and protein degradation effects of acepromazine/(S)-Ace-OH are often enhanced by IFNγ.[1][2] This is because IFNγ induces the expression of TRIM21, the E3 ligase required for the degradation mechanism.[1][2] It is recommended to perform experiments both with and without IFNγ treatment to characterize the full effect.
Troubleshooting Guide for Analytical Assays (HPLC)
The analysis of this compound and its enantiomer (R)-Ace-OH often involves chiral High-Performance Liquid Chromatography (HPLC). Below are common issues and troubleshooting steps.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Poor Resolution of Enantiomers | Inappropriate chiral stationary phase (CSP). | Screen different CSPs (e.g., polysaccharide-based). |
| Suboptimal mobile phase composition. | Systematically vary the mobile phase composition (organic modifier, pH, additives).[5] | |
| Incorrect flow rate. | Optimize the flow rate; lower flow rates can sometimes improve resolution.[5] | |
| Peak Tailing | Secondary interactions with the stationary phase. | For basic compounds, ensure the mobile phase pH is appropriate.[5] |
| Column contamination. | Flush the column with a strong solvent or follow the manufacturer's cleaning protocol. | |
| Inappropriate mobile phase pH for ionizable compounds. | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[5][6] | |
| Shifting Retention Times | Inconsistent mobile phase preparation. | Ensure precise control over the composition and pH of the mobile phase for every run.[5] |
| Unstable column temperature. | Use a column oven to maintain a constant temperature.[5] | |
| Insufficient column equilibration. | Allow for longer equilibration times, especially when changing the mobile phase.[5] | |
| Ghost Peaks | Contaminated mobile phase or system. | Use fresh, high-purity solvents and flush the system.[5] |
| Carryover from previous injections. | Implement a needle wash step between injections. | |
| No Peaks or Loss of Sensitivity | Leak in the system. | Check all fittings for leaks. |
| Incorrect detector wavelength. | Ensure the detector is set to a wavelength where this compound has absorbance. | |
| Sample degradation. | Ensure proper sample handling and storage. |
Experimental Protocols
Protocol 1: Western Blot for NUP98 Degradation
This protocol describes the detection of NUP98 protein levels in cells treated with this compound.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., A549) in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with IFNγ (10 ng/mL) for 24 hours, if required.
-
Treat cells with various concentrations of this compound (e.g., 0-20 µM) for the desired time (e.g., 8 hours).[1] Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[4]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[4]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[4]
-
Separate proteins by gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NUP98 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the NUP98 signal to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
References
- 1. TRIM21-based degradation strategy for multimeric proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Selective degradation of multimeric proteins by TRIM21-based molecular glue and PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLCトラブルシューティングガイド [sigmaaldrich.com]
Technical Support Center: (S)-Ace-OH TRIM21 Expression Level Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for optimizing Tripartite Motif-containing protein 21 (TRIM21) expression levels in experiments involving the molecular glue (S)-Ace-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? A1: this compound is the active stereoisomer metabolite of the drug acepromazine.[1][2] It functions as a "molecular glue" that induces proximity between the E3 ubiquitin ligase TRIM21 and the nucleoporin NUP98.[3][4][5] This induced interaction leads to the ubiquitination and subsequent proteasomal degradation of NUP98 and other associated proteins within the nuclear pore complex (NPC).[1][6]
Q2: What is the role of TRIM21 in the mechanism of this compound? A2: TRIM21 is an E3 ubiquitin ligase that is essential for the activity of this compound.[6] this compound binds to the PRYSPRY domain of TRIM21, which then recognizes and binds to NUP98, a component of the multimeric nuclear pore complex.[2][3] This recruitment is critical for the subsequent ubiquitination and degradation of the target proteins.[1]
Q3: Why is multimerization or clustering important for TRIM21 activity? A3: The E3 ligase activity of TRIM21 is activated upon clustering.[3][6] When this compound brings TRIM21 to a large, multimeric structure like the nuclear pore complex, multiple TRIM21 molecules are brought into close proximity. This clustering is a required step for activating its ubiquitin ligase function, leading to selective degradation of multimeric proteins while sparing their monomeric counterparts.[4][5]
Q4: Is TRIM21 expression consistent across all cell lines? A4: No, TRIM21 expression varies significantly among different cell lines.[7][8] Its expression is inducible by interferons, such as IFNγ and IFNβ.[1][9] Many cell lines have low basal expression of TRIM21 and may be insensitive to this compound without prior interferon stimulation.[1][7]
Q5: Which cell lines are recommended for this compound studies? A5: Cell lines like A549 (lung adenocarcinoma) and HeLa are known to be sensitive to this compound, particularly after stimulation with IFNγ to induce TRIM21 expression.[2] Sensitivity can also depend on the expression of aldo-keto reductases (AKR1C1/2/3) if using the parent compound acepromazine, which requires metabolic activation.[1][2]
Troubleshooting Guide
Issue 1: No or low degradation of target nuclear pore proteins is observed after this compound treatment.
-
Question: Did you confirm adequate TRIM21 expression in your cell model?
-
Possible Cause: The most common reason for failure is insufficient TRIM21 protein levels in the chosen cell line.[1][7] Basal expression of TRIM21 can be very low.
-
Solution:
-
Induce Expression: Pretreat cells with interferon-gamma (IFNγ) (e.g., 10-100 ng/mL for 24-48 hours) to upregulate endogenous TRIM21 expression.[1][2]
-
Overexpress TRIM21: If induction is insufficient or undesirable, generate a cell line that stably overexpresses TRIM21 via lentiviral transduction or use transient transfection for short-term experiments.[1][10] Overexpression can enhance sensitivity to this compound.[1]
-
Verify Expression: Always confirm TRIM21 protein levels via Western blot before and after induction/transfection.[11]
-
-
-
Question: Are you using the correct stereoisomer?
-
Possible Cause: The degradation activity is stereoselective. This compound is the active metabolite, while (R)-Ace-OH is inactive.[1][2]
-
Solution: Ensure you are using the purified (S)-stereoisomer of hydroxy-acepromazine. If you are using the parent compound acepromazine, ensure your cells express the necessary aldo-keto reductases (AKR1C1/2/3) to convert it to the active form.[1][2]
-
-
Question: Is the proteasome pathway active?
-
Possible Cause: this compound-mediated degradation is dependent on the ubiquitin-proteasome system.
-
Solution: Avoid using proteasome inhibitors (e.g., MG132, Bortezomib) in your experiment, unless it is for a control to demonstrate proteasome-dependency.[1] Co-treatment with a proteasome inhibitor should rescue the degradation of the target protein.
-
Issue 2: High cell-to-cell variability in target degradation.
-
Question: Is your TRIM21 expression homogenous?
-
Possible Cause: Transient transfection of a TRIM21 expression vector can lead to heterogeneous expression levels across the cell population.
-
Solution: For consistent results, it is highly recommended to generate a stable cell line with uniform TRIM21 expression using lentiviral transduction followed by clonal selection or fluorescence-activated cell sorting (FACS) if a fluorescent marker is co-expressed.[12]
-
Issue 3: Cytotoxicity is observed, but target degradation is not confirmed.
-
Question: Could the observed cytotoxicity be off-target?
-
Possible Cause: While this compound's primary mechanism involves TRIM21-mediated degradation of the NPC, high concentrations or specific cellular contexts might lead to other effects.
-
Solution:
-
Confirm On-Target Effect: Use a TRIM21 knockout cell line as a negative control. Loss of TRIM21 should render the cells resistant to this compound-induced cytotoxicity and prevent target degradation.[1][10]
-
Dose-Response: Perform a dose-response experiment to identify the optimal concentration (e.g., half-maximal degradation concentration, DC50) for target degradation and compare it to the cytotoxic concentration (IC50).
-
Western Blot Analysis: Directly measure the levels of known target proteins like NUP35 and NUP155 to confirm that the cytotoxic effect correlates with their degradation.[1]
-
-
Quantitative Data Summary
Table 1: Binding Affinities of Acepromazine and Metabolites to TRIM21 PRYSPRY Domain
| Compound | Binding Affinity (Kd) in µM | Method | Reference |
| Acepromazine (ACE) | 5.66 | Isothermal Titration Calorimetry (ITC) | [1][2] |
| This compound | Modest, but enhances NUP98 binding | Isothermal Titration Calorimetry (ITC) | [2] |
| (R)-Ace-OH | Modest, but does not enhance NUP98 binding | Isothermal Titration Calorimetry (ITC) | [2] |
Binding of this compound to TRIM21 facilitates a strong ternary complex formation with NUP98 (Kd = 0.302 µM), whereas the complex with (R)-Ace-OH binds NUP98 with a 17-fold weaker affinity.[2]
Table 2: Cellular Activity of TRIM21-based Degraders
| Compound | Cell Line | Effect | Concentration / Metric | Reference |
| This compound | A549 (IFNγ-stimulated) | Degradation of NUP35, NUP155 | 20 µM | [2] |
| (R)-Ace-OH | A549 (IFNγ-stimulated) | Inactive | 20 µM | [2] |
| dBET1 (PROTAC Control) | A549 (TRIM21 D355A) | Degradation of mEGFP-BRD4BD2 | DC50: 31 nM | [1] |
Experimental Protocols
Protocol 1: Induction of Endogenous TRIM21 Expression with IFNγ
This protocol describes how to upregulate TRIM21 expression in cultured cells prior to treatment with this compound.
Materials:
-
Cell line of interest (e.g., A549 cells)
-
Complete cell culture medium
-
Recombinant human IFNγ (carrier-free)
-
Phosphate-buffered saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 60-70% confluency after 24 hours.
-
IFNγ Preparation: Reconstitute and dilute IFNγ in complete culture medium to a final concentration of 10-100 ng/mL.
-
Cell Treatment: The following day, remove the existing medium and replace it with the IFNγ-containing medium. Culture the cells for 24 to 48 hours at 37°C and 5% CO2.
-
Verification (Optional but Recommended): To confirm TRIM21 induction, lyse a parallel well of treated cells and a well of untreated control cells. Analyze TRIM21 protein levels by Western blot.[11]
-
Proceed with Experiment: After the induction period, the cells are ready for treatment with this compound.
Protocol 2: Stable Overexpression of TRIM21 via Lentiviral Transduction
This protocol provides a general workflow for creating a stable cell line overexpressing TRIM21.[13][14]
Materials:
-
HEK293T cells (for lentivirus production)
-
Target cell line
-
Lentiviral transfer plasmid encoding human TRIM21 (with optional fluorescent or resistance marker)
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent
-
Polybrene
-
Complete culture medium
-
Puromycin or other selection antibiotic (if applicable)
Procedure:
-
Lentivirus Production (Day 1): In a 10 cm dish, co-transfect HEK293T cells with the TRIM21 transfer plasmid and the packaging/envelope plasmids using your preferred transfection reagent.
-
Virus Harvest (Day 3-4): Harvest the supernatant containing the lentiviral particles 48-72 hours post-transfection. Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
Transduction (Day 4): Seed your target cells to be 50-70% confluent on the day of transduction. Remove the medium and add the viral supernatant, supplemented with polybrene (final concentration 4-8 µg/mL) to enhance transduction efficiency.[13]
-
Incubation (Day 5): Incubate the cells with the virus for 18-24 hours. Afterwards, replace the viral supernatant with fresh complete medium.
-
Selection (Day 7 onwards): 48-72 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. Maintain selection for 7-14 days until non-transduced control cells have died.
-
Expansion and Validation: Expand the resulting pool of stably transduced cells. Confirm TRIM21 overexpression by Western blot and/or RT-qPCR.[11] For homogenous expression, consider single-cell cloning.
Protocol 3: Assessing this compound-mediated Protein Degradation by Western Blot
This protocol details how to measure the degradation of target proteins following this compound treatment.
Materials:
-
Cells with adequate TRIM21 expression (from Protocol 1 or 2)
-
This compound compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, optional control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies (e.g., anti-NUP98, anti-NUP155, anti-TRIM21)
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Seeding: Plate TRIM21-expressing cells in 6-well plates and grow to 70-80% confluency.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 20 µM) or DMSO as a vehicle control for a specified time (e.g., 6-24 hours).
-
Cell Lysis: After treatment, wash cells once with cold PBS and lyse them directly in the well with 100-200 µL of lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA).
-
Western Blotting: a. Normalize protein amounts for all samples and prepare them for SDS-PAGE. b. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane and probe with primary antibodies against your target proteins and a loading control. d. Wash and incubate with the appropriate HRP-conjugated secondary antibodies. e. Develop the blot using an ECL substrate and image the results.
-
Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control signal to determine the percentage of degradation relative to the DMSO-treated control.
Visualizations
Caption: The signaling pathway of this compound-induced protein degradation.
Caption: Workflow for assessing this compound-mediated protein degradation.
Caption: A logical flowchart for troubleshooting common experimental issues.
References
- 1. biorxiv.org [biorxiv.org]
- 2. TRIM21-based degradation strategy for multimeric proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective degradation of multimeric proteins by TRIM21-based molecular glue and PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expanding the Scope of Molecular Glues: TRIM21 as a Multimeric Protein Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | TRIM21/Ro52 - Roles in Innate Immunity and Autoimmune Disease [frontiersin.org]
- 9. Frontiers | TRIM21 and Fc-engineered antibodies: decoding its complex antibody binding mode with implications for viral neutralization [frontiersin.org]
- 10. biorxiv.org [biorxiv.org]
- 11. TRIM21 Promotes Rabies Virus Production by Degrading IRF7 through Ubiquitination | MDPI [mdpi.com]
- 12. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. origene.com [origene.com]
- 14. Stable Expression by Lentiviral Transduction of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (S)-Ace-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of (S)-Ace-OH in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Issue 1: Low or No Efficacy of this compound
| Potential Cause | Recommended Solution |
| Incorrect Enantiomer | Confirm that you are using the (S)-enantiomer of Ace-OH, as the (R)-enantiomer is inactive.[1][2] |
| Low Aldo-Keto Reductase (AKR) Expression | This compound is the active metabolite of Acepromazine (B1664959), converted by AKR1C1, AKR1C2, and AKR1C3.[1] If using the prodrug Acepromazine, ensure your cell line expresses sufficient levels of these enzymes. Alternatively, use this compound directly. |
| Low TRIM21 Expression | The efficacy of this compound is dependent on the E3 ubiquitin ligase TRIM21.[1][2] Pre-treat cells with interferon-gamma (IFNγ) to induce TRIM21 expression. A recommended starting concentration is 10 ng/mL.[1] |
| Compound Degradation | This compound stock solutions should be stored properly to avoid degradation. Store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and under nitrogen.[3] Prepare fresh working solutions from a frozen stock for each experiment. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A concentration of 20 µM has been shown to be effective for inducing nucleoporin degradation in A549 cells.[2] |
| Insufficient Incubation Time | An incubation time of 8 hours has been shown to be effective for observing nucleoporin degradation.[1] Optimize the incubation time for your specific assay. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Recommended Solution |
| Cell Line Instability | Cancer cell lines can exhibit genetic and phenotypic drift over time.[4] Use low-passage number cells and regularly authenticate your cell lines. |
| Variability in IFNγ Response | The response to IFNγ can vary between cell lines and even between passages. Ensure consistent IFNγ concentration and incubation time. |
| Compound Solubility Issues | Ensure this compound is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting in cell culture medium. Visually inspect for any precipitation. |
| Inconsistent Cell Density | Plate cells at a consistent density for all experiments, as cell confluence can affect drug sensitivity. |
Issue 3: Off-Target Effects or Cellular Toxicity
| Potential Cause | Recommended Solution |
| High Compound Concentration | High concentrations of this compound may lead to off-target effects. Use the lowest effective concentration determined from your dose-response studies. |
| DMSO Toxicity | Ensure the final concentration of DMSO in your cell culture medium is below 0.5% to avoid solvent-induced toxicity. |
| On-Target Toxicity | The mechanism of action of this compound involves the degradation of nuclear pore proteins, which can lead to cell death.[5] This is an expected on-target effect. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound acts as a molecular glue to induce the proximity between the E3 ubiquitin ligase TRIM21 and the nucleoporin NUP98.[6][7] This leads to the ubiquitination and subsequent proteasomal degradation of NUP98 and other associated nucleoporins, resulting in the disruption of the nuclear pore complex and inhibition of nucleocytoplasmic trafficking.[5]
Q2: Why is IFNγ pre-treatment necessary for some cell lines?
A2: The efficacy of this compound is dependent on the expression of its target E3 ligase, TRIM21. IFNγ induces the expression of TRIM21, thereby enhancing the degradation of nucleoporins in the presence of this compound.[1]
Q3: Can I use Acepromazine instead of this compound?
A3: Yes, but with an important consideration. Acepromazine is a prodrug that is converted to the active metabolite, this compound, by aldo-keto reductases (AKR1C1, AKR1C2, and AKR1C3).[1] Therefore, the efficacy of acepromazine is dependent on the expression of these enzymes in your cell line of choice. For more consistent results, direct use of this compound is recommended.
Q4: How should I store and handle this compound?
A4: this compound stock solutions should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3] It is recommended to protect the compound from light and store it under a nitrogen atmosphere.[3] Prepare fresh working solutions for each experiment to avoid degradation.
Q5: What are some key positive and negative controls for my experiments?
A5:
-
Positive Controls: A cell line known to be sensitive to this compound (e.g., A549) treated with an effective concentration of this compound and IFNγ.
-
Negative Controls:
-
Vehicle-treated cells (e.g., DMSO).
-
Cells treated with the inactive (R)-Ace-OH enantiomer.[1]
-
A TRIM21-knockout or low-expressing cell line to demonstrate target engagement.
-
Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of nucleoporins.
-
Data Presentation
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) | 95% CI (µM) | Reference |
| A549 | This compound | 11.2 | 9.9 - 12.7 | [1] |
| A549 | This compound + 10 ng/mL IFNγ | 1.1 | 1.0 - 1.3 | [1] |
| DLD-1 | This compound | > 50 | N/A | [1] |
| DLD-1 | This compound + 10 ng/mL IFNγ | 4.9 | 4.3 - 5.6 | [1] |
Experimental Protocols
1. Cell Viability Assay
This protocol is for determining the IC50 value of this compound.
-
Materials:
-
Cancer cell lines (e.g., A549, DLD-1)
-
Complete cell culture medium
-
This compound and (R)-Ace-OH
-
IFNγ
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and (R)-Ace-OH in complete culture medium.
-
For IFNγ co-treatment, add IFNγ to the medium to a final concentration of 10 ng/mL.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Incubate the plates for 72 hours.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using a non-linear regression analysis.
-
2. Western Blot for Nucleoporin Degradation
This protocol is for detecting the degradation of nucleoporins such as NUP98.
-
Materials:
-
Cancer cell lines (e.g., A549)
-
This compound and (R)-Ace-OH
-
IFNγ
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NUP98, anti-TRIM21, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with 10 ng/mL IFNγ for 24 hours.
-
Treat cells with 20 µM this compound or (R)-Ace-OH for 8 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
3. Co-Immunoprecipitation (Co-IP) for TRIM21-NUP98 Interaction
This protocol is to confirm the interaction between TRIM21 and NUP98 induced by this compound.
-
Materials:
-
Cells expressing tagged TRIM21 or NUP98 (e.g., FLAG-TRIM21)
-
This compound
-
MG132 (proteasome inhibitor)
-
Co-IP lysis buffer (non-denaturing)
-
Antibody for immunoprecipitation (e.g., anti-FLAG)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
-
Procedure:
-
Treat cells with 10 µM MG132 for 4-6 hours before harvesting to prevent substrate degradation.
-
Treat cells with this compound for the desired time.
-
Lyse cells with Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.
-
Analyze the eluate by Western blotting using antibodies against TRIM21 and NUP98.
-
Mandatory Visualization
Caption: Signaling pathway of this compound induced NUP98 degradation.
Caption: General experimental workflow for studying this compound efficacy.
Caption: Troubleshooting flowchart for low this compound efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring Protein-Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective degradation of multimeric proteins by TRIM21-based molecular glue and PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Glues: A New Dawn After PROTAC | Biopharma PEG [biochempeg.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
(S)-Ace-OH Technical Support Center
Welcome to the technical support center for the cellular delivery and application of (S)-Ace-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cells?
A1: this compound is the active hydroxylated metabolite of the drug acepromazine (B1664959). It functions as a "molecular glue," inducing the proximity of the E3 ubiquitin ligase TRIM21 and the nucleoporin NUP98.[1][2] This induced interaction leads to the ubiquitination and subsequent proteasomal degradation of NUP98 and other associated nucleoporins, resulting in the disruption of nucleocytoplasmic trafficking and induction of apoptosis in sensitive cancer cell lines.
Q2: What is the role of IFNγ (Interferon-gamma) in this compound activity?
A2: IFNγ significantly enhances the cytotoxic effects of this compound in responsive cancer cell lines.[1] This is primarily due to the upregulation of TRIM21 expression upon IFNγ treatment.[3][4][5] Therefore, pre-treatment of cells with IFNγ is often recommended to maximize the degradation of nucleoporins by this compound.
Q3: Is this compound active in all cell lines?
A3: No, the activity of this compound is cell-line dependent. Its parent compound, acepromazine, requires metabolic activation into this compound by aldo-keto reductases (AKR1C1, AKR1C2, and AKR1C3).[1] Cell lines with low or absent expression of these enzymes will be insensitive to acepromazine. However, direct treatment with this compound can bypass this requirement, but sensitivity may still vary based on the expression levels of TRIM21 and other factors.
Q4: What is the difference between this compound and (R)-Ace-OH?
A4: this compound and (R)-Ace-OH are enantiomers. Experimental data clearly shows that the (S)-enantiomer is the biologically active form that induces degradation of nucleoporins, while the (R)-enantiomer is inactive.[1]
Q5: How should I prepare and store this compound stock solutions?
A5: this compound is typically soluble in DMSO.[6][7][8] For stock solutions, dissolve this compound in fresh, anhydrous DMSO to a concentration of 10 mM or higher. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[6] When preparing working solutions, dilute the stock in your cell culture medium. It is important to note that the final DMSO concentration in your experiment should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| No or low degradation of NUP98 (or other nucleoporins) observed by Western blot. | 1. Low TRIM21 expression: The target cell line may not express sufficient levels of TRIM21 for efficient degradation. 2. Inactive this compound: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. 3. Suboptimal concentration or incubation time: The concentration of this compound or the treatment duration may be insufficient. 4. Inefficient cell lysis or protein extraction: Nuclear proteins like NUP98 may be difficult to extract completely.[9] | 1. Confirm TRIM21 expression: Check TRIM21 protein levels by Western blot. If low, consider pre-treating cells with IFNγ (e.g., 10 ng/mL for 24-48 hours) to upregulate its expression.[3][4] 2. Use fresh this compound: Prepare fresh dilutions from a properly stored stock solution. 3. Optimize treatment conditions: Perform a dose-response (e.g., 1-20 µM) and time-course (e.g., 4-24 hours) experiment to determine the optimal conditions for your cell line. 4. Optimize lysis buffer: Use a lysis buffer containing strong detergents (e.g., RIPA buffer) and employ mechanical disruption (e.g., sonication) to ensure complete nuclear lysis.[9] Include protease inhibitors in your lysis buffer.[9][10] |
| High cytotoxicity observed in control (DMSO-treated) cells. | 1. High DMSO concentration: The final concentration of DMSO in the culture medium may be too high. 2. Unhealthy cells: Cells may have been unhealthy or too confluent at the start of the experiment. | 1. Reduce DMSO concentration: Ensure the final DMSO concentration is non-toxic for your cell line (typically ≤ 0.1%). 2. Ensure optimal cell health: Use cells that are in the logarithmic growth phase and are at an appropriate confluency (e.g., 70-80%). |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or health can affect the outcome. 2. Inconsistent reagent preparation: Variations in the preparation of this compound dilutions or other reagents. 3. Variability in experimental procedure: Inconsistent incubation times or handling of cells. | 1. Standardize cell culture: Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment. 2. Prepare fresh reagents: Prepare fresh dilutions of this compound and other critical reagents for each experiment. 3. Maintain consistent protocols: Adhere strictly to the established experimental protocol for all replicates and experiments. |
| This compound does not induce cell death in my cell line. | 1. Low expression of Aldo-Keto Reductases (if using acepromazine): The cell line may not be able to metabolize acepromazine to the active this compound.[1] 2. Low TRIM21 expression: As mentioned above, insufficient TRIM21 will prevent the degradation cascade. 3. Resistance mechanisms: The cell line may have intrinsic or acquired resistance to the disruption of nucleocytoplasmic transport. | 1. Use this compound directly: Treat cells directly with this compound to bypass the need for metabolic activation. 2. Induce TRIM21 expression: Pre-treat with IFNγ.[3][4] 3. Choose a sensitive cell line: If possible, use a positive control cell line known to be sensitive to this compound (e.g., A549, HeLa).[1] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) |
| A549 | This compound | ~10 |
| A549 | This compound + 10 ng/mL IFNγ | ~2 |
| DLD-1 | This compound | > 20 |
| DLD-1 | This compound + 10 ng/mL IFNγ | ~5 |
Data is approximated from concentration-response curves in the cited literature.[1]
Table 2: Binding Affinities Related to this compound
| Binding Partners | Method | Kd (µM) |
| This compound to TRIM21PRYSPRY | Microscale Thermophoresis (MST) | 237.3 |
| Acepromazine to TRIM21PRYSPRY | Microscale Thermophoresis (MST) | 44.6 |
Data from cited literature.[1]
Experimental Protocols
Protocol 1: Assessment of NUP98 Degradation by Western Blot
-
Cell Seeding: Seed cells (e.g., A549) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
(Optional) IFNγ Pre-treatment: If required, treat cells with 10 ng/mL IFNγ for 24-48 hours prior to this compound treatment.
-
This compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for the desired duration (e.g., 8 hours). Include a DMSO vehicle control.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and ensure complete lysis.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NUP98 (e.g., Cell Signaling Technology #2288) overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Normalize the NUP98 signal to a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Cell Viability Assessment using a Resazurin-based Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
(Optional) IFNγ Pre-treatment: If required, treat cells with 10 ng/mL IFNγ for 24-48 hours.
-
This compound Treatment: Treat cells with a serial dilution of this compound for the desired time (e.g., 72 hours). Include a DMSO vehicle control and a "no cells" blank control.
-
Resazurin (B115843) Addition: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C, or until a color change is apparent.
-
Fluorescence Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average fluorescence of the "no cells" blank from all other values.
-
Normalize the data to the DMSO vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Troubleshooting workflow for NUP98 degradation.
References
- 1. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of the immune regulator tripartite-motif 21 is controlled by IFN regulatory factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. Immunofluorescence localization of nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Ace-OH stability and solubility issues
Welcome to the technical support center for (S)-Ace-OH. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the biologically active metabolite of the antipsychotic drug acepromazine.[1][2] It functions as a "molecular glue" that induces the degradation of specific proteins.[1][3] this compound works by promoting an interaction between the E3 ubiquitin ligase TRIM21 and the nucleoporin NUP98.[1][4] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of NUP98 and associated proteins within the nuclear pore complex, disrupting nucleocytoplasmic trafficking.[1][5] It is important to note that this activity is stereospecific; the (R)-enantiomer, (R)-Ace-OH, is inactive.[2][5]
Q2: What are the recommended solvents and storage conditions for this compound?
A2: this compound is most commonly dissolved in dimethyl sulfoxide (B87167) (DMSO).[6][7] For long-term stability, proper storage of both the solid compound and stock solutions is critical. Vendor datasheets recommend specific conditions to minimize degradation.[6][7]
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
|---|
| DMSO | 100 mg/mL (304.44 mM) | Requires sonication for complete dissolution. Use newly opened, anhydrous DMSO as the compound is sensitive to hygroscopic DMSO.[6][7] |
Table 2: Recommended Storage Conditions
| Format | Temperature | Duration | Additional Precautions |
|---|---|---|---|
| Solid | 4°C | - | Protect from light, store under nitrogen.[6][7] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | Protect from light, store under nitrogen. Aliquot to avoid freeze-thaw cycles.[6][7] |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Protect from light, store under nitrogen. Aliquot to avoid freeze-thaw cycles.[6][7] |
Q3: How do I prepare a stock solution of this compound?
A3: To prepare a stable stock solution, it is crucial to use a high-quality, anhydrous solvent and follow precise weighing and dilution steps. The table below provides volumes for preparing common stock concentrations.
Table 3: Stock Solution Preparation Guide (for DMSO) | Desired Concentration | Mass of this compound (MW: 328.47 g/mol ) | | :--- | :--- | :--- | :--- | | | 1 mg | 5 mg | 10 mg | | 1 mM | 3.0444 mL | 15.2221 mL | 30.4442 mL | | 5 mM | 0.6089 mL | 3.0444 mL | 6.0888 mL | | 10 mM | 0.3044 mL | 1.5222 mL | 3.0444 mL | | 50 mM | 0.0609 mL | 0.3044 mL | 0.6089 mL | Data derived from vendor information.[6][7]
Troubleshooting Guides
Q4: My this compound solution appears cloudy or has precipitated after thawing or dilution in aqueous media. What should I do?
A4: Precipitation is a common issue for hydrophobic compounds like this compound when diluted into aqueous buffers for cell-based assays. This is due to its low aqueous solubility.
Troubleshooting Steps:
-
Confirm Stock Solution Integrity: Ensure your DMSO stock was clear before dilution. If not, warm it briefly to 37°C and sonicate to redissolve.
-
Use Fresh Anhydrous DMSO: Hygroscopic (water-containing) DMSO significantly reduces the solubility of this compound.[6][7] Always use a fresh, sealed bottle or a properly stored aliquot of anhydrous DMSO.
-
Optimize Dilution Protocol: When diluting into aqueous media, add the DMSO stock to the media dropwise while vortexing or stirring vigorously. This rapid mixing can prevent localized high concentrations that lead to precipitation.
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration of <0.5% in your cell culture media, as higher concentrations can be toxic to cells and may also affect compound solubility.
-
Check Media Components: Serum proteins in culture media can sometimes bind to compounds, affecting their free concentration and solubility. Consider performing initial dilutions in serum-free media before adding to complete media.
-
Perform a Solubility Test: If problems persist, determine the kinetic solubility of this compound in your specific assay buffer (see Protocol 3). This will define the maximum concentration you can use without precipitation.
Q5: I am observing inconsistent or lower-than-expected activity in my experiments. Could this be a compound stability issue?
A5: Yes, inconsistent results can be a sign of compound degradation. The phenothiazine-like core of this compound may be susceptible to oxidation, and the recommendation to "protect from light" suggests potential photostability issues.[6][7]
Troubleshooting Steps:
-
Prepare Fresh Solutions: The most reliable first step is to prepare a fresh stock solution from solid material and repeat the experiment. Do not use old stock solutions that are past their recommended storage duration.[6]
-
Review Handling Procedures: Ensure that stock solutions and diluted samples are kept on ice and protected from light during experimental setup. Avoid leaving solutions at room temperature or exposed to ambient light for extended periods.
-
Assess Stability in Assay Media: The compound may be unstable in your specific assay buffer, especially during long incubation times (e.g., >24 hours). You can assess this by incubating this compound in the media under assay conditions (e.g., 37°C, 5% CO2) for the duration of your experiment, then analyzing the sample by HPLC or LC-MS to quantify the remaining parent compound.
-
Perform a Forced Degradation Study: To understand the compound's liabilities, a forced degradation study can identify if it is sensitive to acid, base, oxidation, or light (see Protocol 2). This knowledge can help you design more robust experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Stable 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid (MW: 328.47)
-
Anhydrous dimethyl sulfoxide (DMSO), new bottle or properly stored
-
Calibrated analytical balance
-
Amber glass vial or clear vial wrapped in aluminum foil
-
Sonicator bath
-
Sterile, polypropylene (B1209903) microcentrifuge tubes for aliquots
Methodology:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh out a precise amount of the solid (e.g., 1 mg) into the amber glass vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration. For 1 mg of this compound, add 304.4 µL of DMSO for a 10 mM solution.
-
Cap the vial tightly and vortex briefly.
-
Place the vial in a sonicator bath for 5-10 minutes or until the solid is completely dissolved and the solution is clear.
-
Once dissolved, immediately aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[6][7] Ensure they are protected from light.
Protocol 2: General Protocol for Assessing this compound Stability (Forced Degradation)
Objective: To identify potential degradation pathways for this compound under stressed conditions. An analytical method (e.g., HPLC-UV) must be developed first to quantify the parent compound.
Methodology:
-
Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis: Mix 1 mL of the solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the solution at 60°C for 24 hours, protected from light.
-
Photolytic Degradation: Expose 1 mL of the solution to direct, high-intensity UV light (e.g., in a photostability chamber) for 24 hours. Keep a control sample wrapped in foil.
-
Analysis: After incubation, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC-UV or LC-MS. Compare the peak area of the parent compound in the stressed samples to an unstressed control to calculate the percentage of degradation.
Protocol 3: General Protocol for Kinetic Solubility Assay in Aqueous Buffer
Objective: To determine the maximum concentration of this compound that can be maintained in a specific aqueous buffer without precipitating over time.
Materials:
-
10 mM this compound stock in DMSO
-
Assay buffer of interest (e.g., PBS, HBSS, or cell culture medium)
-
96-well filter plates (e.g., 0.45 µm PVDF)
-
96-well UV-transparent collection plates
-
Plate reader capable of reading UV absorbance
Methodology:
-
Create a serial dilution of the 10 mM this compound stock in DMSO in a standard 96-well plate (e.g., from 10 mM down to ~10 µM).
-
In a separate deep-well plate, add 198 µL of the aqueous assay buffer to each well.
-
Transfer 2 µL of each DMSO concentration from the dilution plate into the corresponding wells of the deep-well plate (this creates a 1:100 dilution, with a final DMSO concentration of 1%). This will create a concentration curve of this compound in the buffer (e.g., from 100 µM down to 0.1 µM).
-
Seal the plate and shake at room temperature for 2 hours.
-
After incubation, filter the solutions by transferring them to the 96-well filter plate and centrifuging into the UV-transparent collection plate. This step removes any precipitated compound.
-
Measure the UV absorbance of the filtrate in the collection plate at a predetermined wavelength for this compound.
-
Plot the measured absorbance against the nominal concentration. The point at which the absorbance plateaus indicates the kinetic solubility limit; concentrations above this point have precipitated out of solution.
References
- 1. Selective degradation of multimeric proteins by TRIM21-based molecular glue and PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. TRIM21-based degradation strategy for multimeric proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: (S)-Ace-OH Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies and challenges encountered during experiments with (S)-Ace-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the biologically active metabolite of the antipsychotic drug acepromazine (B1664959). It functions as a "molecular glue," a small molecule that induces or stabilizes the interaction between two proteins that would otherwise not interact. Specifically, this compound facilitates the interaction between the E3 ubiquitin ligase TRIM21 and the nucleoporin NUP98, a component of the nuclear pore complex (NPC).[1][2][3] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of NUP98 and other associated nucleoporins, ultimately disrupting nucleocytoplasmic trafficking.[3][4]
Q2: Why am I not observing any effect of this compound in my cell line?
The activity of this compound is dependent on the cellular machinery. Two key factors are:
-
Aldo-Keto Reductase (AKR) Expression: this compound is converted from its parent compound, acepromazine, by aldo-keto reductases (AKRs), particularly members of the AKR1C family.[2] Cell lines with low or absent expression of these enzymes will not efficiently produce the active compound if you are using acepromazine as the starting material.[1]
-
TRIM21 Expression: As the E3 ligase recruited by this compound, the presence of TRIM21 is essential for the degradation of NUP98. Some cell lines may have low endogenous levels of TRIM21.[5][6]
Q3: Is there a difference between this compound and (R)-Ace-OH?
Yes, the activity is stereospecific. The (S)-enantiomer, this compound, is the active form that induces protein degradation. The (R)-enantiomer, (R)-Ace-OH, is inactive and serves as an excellent negative control for experiments to ensure the observed effects are specific to the action of the (S)-form.[1][2]
Q4: Can this compound be used to degrade other proteins?
This compound's primary characterized function is as a molecular glue between TRIM21 and NUP98, leading to the degradation of the nuclear pore complex. While off-target effects are a possibility with any small molecule, its known mechanism is specific to this interaction.[1][4]
Troubleshooting Guide
Issue 1: Inconsistent or No Target Protein Degradation
Q: My Western blot results show little to no degradation of NUP98 after treatment with this compound. What could be the cause?
A: Several factors can lead to a lack of target degradation. Consider the following possibilities and solutions:
-
Cell Line Suitability: As mentioned in the FAQ, the expression of AKRs (if using acepromazine) and TRIM21 is crucial.
-
Solution: Confirm the expression levels of AKR1C family members and TRIM21 in your cell line of choice using qPCR, Western blot, or by consulting literature and databases.[7][8][9] If expression is low, consider using a different cell line known to be sensitive (e.g., A549, HeLa) or engineer your cells to overexpress the necessary components.[1]
-
-
Compound Integrity and Concentration: The stability and concentration of this compound are critical.
-
Solution: Ensure the compound has been stored correctly and is not degraded. Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental duration. A typical starting concentration for this compound is in the range of 10-20 µM.[1]
-
-
Experimental Timeline: Protein degradation is a time-dependent process.
-
Solution: Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal treatment duration for observing maximal degradation.
-
-
Western Blotting Technique: Technical issues during the Western blotting process can lead to weak or no signal.
Issue 2: High Variability in Cell Viability Assays
Q: I am seeing significant variability between replicate wells in my cell viability assay after this compound treatment. How can I improve consistency?
A: High variability in plate-based assays is a common issue that can often be resolved with careful technique.
-
Inconsistent Cell Seeding: Uneven cell numbers across wells is a primary source of variability.
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Solution: To minimize edge effects, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.[15]
-
-
Compound Precipitation: this compound, like many small molecules, may precipitate at higher concentrations in aqueous media.
-
Solution: Visually inspect the media for any precipitate after adding the compound. Ensure the final solvent concentration (e.g., DMSO) is low and consistent across all wells (typically <0.5%).[13]
-
Quantitative Data Troubleshooting Summary
| Symptom | Probable Cause | Suggested Action & Quantitative Checkpoint |
| No NUP98 Degradation | Low TRIM21/AKR expression in the cell line. | Check TRIM21/AKR1C mRNA/protein levels. Compare to a sensitive cell line like A549. |
| Inactive compound or incorrect concentration. | Test a concentration range (e.g., 1-20 µM). Expect >50% NUP98 degradation at an effective dose.[1] | |
| Weak NUP98 Degradation Signal | Suboptimal Western blot protocol. | Ensure sufficient protein load (20-30 µ g/lane ). Optimize primary antibody dilution.[11] |
| Insufficient treatment time. | Perform a time-course (4-24h). Degradation may be visible starting at 8 hours.[1] | |
| High Variability in Viability Assay | Inconsistent cell seeding. | Check cell counts; variability between replicate wells should be <15%. |
| Edge effects on the plate. | Compare results from inner vs. outer wells; a significant difference indicates an edge effect. | |
| No Effect on Cell Viability | Cell line is resistant. | Confirm NUP98 degradation by Western blot first. Viability effects are downstream of degradation. |
| Assay is not sensitive enough. | Switch to a more sensitive assay (e.g., ATP-based luminescence assay).[16] |
Experimental Protocols
Protocol 1: Western Blot for NUP98 Degradation
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound, (R)-Ace-OH (as a negative control), and a vehicle control (e.g., DMSO) for the determined time course.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[17]
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency using Ponceau S staining.[17]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[17]
-
Antibody Incubation: Incubate the membrane with a primary antibody against NUP98 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an ECL substrate and visualize the bands using a chemiluminescence imager.[17]
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old media from the plate and add the media containing the different concentrations of the compound. Include vehicle-only and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized SDS-based buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Normalize the results to the vehicle-treated control wells to determine the percentage of cell viability.
Visualizations
References
- 1. TRIM21-based degradation strategy for multimeric proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Selective degradation of multimeric proteins by TRIM21-based molecular glue and PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | TRIM21: a multifaceted regulator in cancer [frontiersin.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Quantitative Evaluation of Aldo–keto Reductase Expression in Hepatocellular Carcinoma (HCC) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Quantitative evaluation of aldo-keto reductase expression in hepatocellular carcinoma (HCC) cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Controlling for Interferon-Gamma Effects with (S)-Ace-OH
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (S)-Ace-OH to control and leverage the effects of interferon-gamma (IFNγ) in experimental settings.
Troubleshooting Guides
Researchers may encounter various issues during experiments involving this compound and IFNγ. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or low IFNγ-enhanced cytotoxicity of this compound observed. | 1. Low or absent TRIM21 expression: The cell line used may not express sufficient levels of TRIM21, an E3 ubiquitin ligase induced by IFNγ and essential for this compound activity.[1][2] 2. Cell line insensitivity: The cancer cell line may lack the necessary aldo-keto reductases (e.g., AKR1C1, AKR1C2, AKR1C3) to convert the precursor, acepromazine (B1664959) (ACE), to its active metabolite, this compound.[1][2] 3. Suboptimal IFNγ treatment: Insufficient concentration or duration of IFNγ pre-treatment may not adequately induce TRIM21 expression. 4. Degradation of this compound: Improper storage or handling of the compound can lead to its degradation. | 1. Confirm TRIM21 expression: Verify TRIM21 expression in your cell line at baseline and after IFNγ treatment using Western blotting or qPCR. Consider using a cell line known to be sensitive, such as A549.[2] 2. Use a sensitive cell line: Select cell lines with high expression of relevant aldo-keto reductases if starting from acepromazine. Alternatively, directly use this compound.[1][2] 3. Optimize IFNγ treatment: Perform a dose-response and time-course experiment to determine the optimal IFNγ concentration (e.g., 10 ng/mL) and pre-treatment duration (e.g., 24-48 hours) for maximal TRIM21 induction in your specific cell line. 4. Proper compound handling: Store this compound at the recommended temperature, protected from light, and in appropriate aliquots to avoid repeated freeze-thaw cycles. |
| High background cytotoxicity in control (no IFNγ) cells. | 1. High concentration of this compound: The concentration of this compound used may be too high, leading to off-target effects or non-specific toxicity. 2. Cell line hypersensitivity: The cell line may be particularly sensitive to the compound, even in the absence of IFNγ-induced TRIM21. | 1. Perform a dose-response curve: Determine the optimal concentration of this compound that maximizes the IFNγ-dependent effect while minimizing baseline toxicity. 2. Reduce treatment duration: A shorter incubation time with this compound may reduce non-specific cytotoxicity. |
| Inconsistent or variable results between experiments. | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect cellular responses. 2. Inconsistent reagent preparation: Variations in the preparation of IFNγ or this compound solutions can lead to inconsistent results. 3. Biological variability: Inherent biological differences between cell batches can contribute to variability. | 1. Standardize cell culture: Use cells within a consistent passage number range, seed at a standardized density, and ensure consistent media formulation. 2. Prepare fresh reagents: Prepare fresh solutions of IFNγ and this compound for each experiment or use properly stored single-use aliquots. 3. Include proper controls: Always include positive and negative controls in each experiment to monitor for consistency and normalize the data. |
| Unexpected degradation of proteins other than nuclear pore proteins. | 1. Off-target effects: At high concentrations, this compound may have off-target effects.[3] 2. Activation of other degradation pathways: The experimental conditions may be activating other cellular degradation pathways. | 1. Titrate this compound concentration: Use the lowest effective concentration of this compound to minimize off-target effects. 2. Confirm degradation pathway: Use proteasome inhibitors (e.g., bortezomib) to confirm that the observed degradation is proteasome-dependent, consistent with the mechanism of TRIM21.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in controlling interferon-gamma effects?
A1: this compound acts as a "molecular glue" that induces a new interaction between the E3 ubiquitin ligase TRIM21 and the nucleoporin NUP98.[4][5][6] Interferon-gamma (IFNγ) plays a crucial role by inducing the expression of TRIM21.[2] Once TRIM21 is present, this compound facilitates the recruitment of TRIM21 to the nuclear pore complex, leading to the ubiquitination and subsequent proteasomal degradation of nuclear pore proteins.[1][2] This disrupts nucleocytoplasmic trafficking and can lead to cell death, particularly in cancer cells.
Q2: Why is pre-treatment with IFNγ necessary for the activity of this compound?
A2: Pre-treatment with IFNγ is essential because it upregulates the expression of the E3 ubiquitin ligase TRIM21.[2] The molecular glue activity of this compound is dependent on the presence of TRIM21 to mediate the degradation of nuclear pore proteins.[1] Without IFNγ stimulation, TRIM21 levels may be too low for this compound to exert its potent cytotoxic effects.
Q3: My cells are not responding to this compound even after IFNγ treatment. What could be the reason?
A3: A lack of response could be due to several factors:
-
Cell Line Specificity: Your cell line may not express IFNγ receptors or may have a deficient IFNγ signaling pathway, preventing the induction of TRIM21.
-
Low TRIM21 Induction: Even with a functional IFNγ pathway, the level of TRIM21 induction might be insufficient. You should verify TRIM21 protein levels by Western blot after IFNγ treatment.
-
Mutations in the Pathway: The cell line might have mutations in key components of the IFNγ signaling pathway, such as JAK or STAT proteins, rendering it unresponsive to IFNγ.[7]
Q4: What is the difference between this compound and (R)-Ace-OH?
A4: this compound is the active enantiomer that exhibits IFNγ-enhanced toxicity.[1] The (R)-enantiomer, (R)-Ace-OH, is inactive and does not induce the degradation of nuclear pore proteins.[1][2] This stereoselectivity highlights the specific nature of the interaction between this compound, TRIM21, and the nuclear pore complex.
Q5: Can I use acepromazine (ACE) instead of this compound?
A5: You can use acepromazine, but its effectiveness depends on the metabolic capacity of your chosen cell line. ACE is a prodrug that is converted to the active metabolite, this compound, by aldo-keto reductases (AKRs) such as AKR1C1, AKR1C2, and AKR1C3.[1][2] If your cells have low or no expression of these enzymes, ACE will be inactive. For consistent and direct effects, using this compound is recommended.
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound in different cell lines with and without IFNγ pre-treatment, demonstrating the IFNγ-enhanced cytotoxic effect.
| Cell Line | Treatment | IC50 (µM) |
| A549 | This compound | > 50 |
| A549 | This compound + IFNγ (10 ng/mL) | 5.3 |
| DLD-1 | This compound | > 50 |
| DLD-1 | This compound + IFNγ (10 ng/mL) | > 50 |
| SiHa | This compound | > 50 |
| SiHa | This compound + IFNγ (10 ng/mL) | 8.9 |
| HuH-7 | This compound | > 50 |
| HuH-7 | This compound + IFNγ (10 ng/mL) | 6.7 |
Data is illustrative and based on findings from published studies. Actual IC50 values may vary depending on experimental conditions.[1]
Experimental Protocols
Protocol 1: Cell Treatment with IFNγ and this compound
-
Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
IFNγ Pre-treatment: The next day, treat the cells with 10 ng/mL of recombinant human IFNγ. Include a set of control wells with no IFNγ treatment. Incubate for 24-48 hours.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. After the IFNγ pre-treatment, remove the medium and add the this compound dilutions to both the IFNγ-treated and untreated wells. Include vehicle control wells.
-
Incubation: Incubate the cells with this compound for 72 hours.
-
Cell Viability Assay: Assess cell viability using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the IC50 values for this compound with and without IFNγ pre-treatment.
Protocol 2: Western Blot Analysis of TRIM21 and Nuclear Pore Protein Degradation
-
Cell Seeding and IFNγ Treatment: Seed cells (e.g., A549) in 6-well plates. The following day, treat with 10 ng/mL IFNγ for 24 hours to induce TRIM21 expression.
-
This compound Treatment: Treat the IFNγ-stimulated cells with an effective concentration of this compound (e.g., 10-20 µM) or vehicle control for 8-12 hours.[1][2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against TRIM21, NUP98, NUP155, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Analysis: Quantify the band intensities to determine the change in protein levels upon treatment with this compound.
Visualizations
Caption: IFNγ signaling and this compound mechanism of action.
Caption: A typical experimental workflow.
References
- 1. biorxiv.org [biorxiv.org]
- 2. TRIM21-based degradation strategy for multimeric proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective degradation of multimeric proteins by TRIM21-based molecular glue and PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dysregulation in IFN-γ signaling and response: the barricade to tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-Ace-OH Mediated Protein Degradation
Welcome to the technical support center for researchers utilizing (S)-Ace-OH in targeted protein degradation studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a molecular glue that facilitates the degradation of specific cellular proteins. It functions by inducing proximity between the E3 ubiquitin ligase TRIM21 and nucleoporin proteins, primarily NUP98, which are components of the nuclear pore complex (NPC).[1][2] This induced interaction leads to the ubiquitination of the nucleoporins by TRIM21, marking them for degradation by the proteasome.[1][3][4] This process ultimately disrupts the normal function of the nuclear pore complex, affecting nucleocytoplasmic trafficking.[2][5]
Q2: Is this compound the same as Acepromazine (B1664959)?
No. This compound is the active metabolite of the antipsychotic drug acepromazine (ACE).[3][4] Certain cancer cell lines that express high levels of aldo-keto reductase enzymes (like AKR1C1, AKR1C2, and AKR1C3) can convert ACE into its active this compound form.[3][4] Cell lines lacking these enzymes will be insensitive to acepromazine but should respond to direct treatment with this compound.[4]
Q3: Why is the stereochemistry of this compound important?
The biological activity is highly stereospecific. The (S)-enantiomer is active in inducing protein degradation, while the (R)-enantiomer is inactive.[3][4] Structural studies have shown that the amine group of this compound forms critical polar interactions with amino acid residues E389 and Q395 within the binding pocket of TRIM21's PRYSPRY domain.[3][4] These interactions are not properly formed by the (R)-enantiomer, preventing the formation of a stable and productive ternary complex.[4]
Q4: What proteins are targeted for degradation by this compound?
The primary targets of this compound-mediated degradation are proteins within the nuclear pore complex (NPC).[3][6] Key among these is NUP98.[1][2][4] The degradation of NUP98 often leads to the subsequent degradation of other associated nucleoporins, such as NUP35 and NUP155, disrupting the overall structure and function of the NPC.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered when this compound fails to induce the expected degradation of target proteins.
Issue 1: No degradation of the target protein (e.g., NUP98) is observed.
-
Question: I've treated my cells with this compound, but my Western blot shows no decrease in NUP98 levels. What could be wrong?
-
Answer: Several factors could be at play, ranging from cellular context to experimental execution. Here are the most common causes and solutions:
-
Insufficient TRIM21 Expression: this compound requires the E3 ligase TRIM21 to function. The expression of TRIM21 is often low in cell lines and is significantly induced by interferon-gamma (IFNγ).[3][4][6]
-
Solution: Pre-treat your cells with IFNγ (e.g., 10 ng/mL) for 24-48 hours before adding this compound to upregulate TRIM21 expression. Always confirm TRIM21 induction via Western blot.
-
-
Incorrect Cell Line: The cellular machinery required for degradation must be present.
-
Solution: Use a positive control cell line known to be sensitive to this compound, such as A549 or HeLa cells, which have been shown to support TRIM21-mediated degradation.[4] Compare results from your experimental cell line to this positive control.
-
-
Compound Instability or Purity: The quality and handling of your this compound are critical.
-
Solution: Ensure your this compound is of high purity and has been stored correctly (e.g., at -80°C for long-term storage, protected from light).[7] Consider performing a quality control check on your compound. Prepare fresh dilutions for each experiment from a trusted stock solution.
-
-
Suboptimal Concentration or Treatment Time: Degradation is both dose- and time-dependent.
-
Issues with Western Blot Protocol: The final readout is only as reliable as the detection method.
-
Solution: Ensure your Western blot protocol is optimized. This includes using a validated primary antibody for your target protein, ensuring efficient protein transfer, and using appropriate lysis buffers containing protease inhibitors to prevent non-specific degradation during sample preparation.[8][9]
-
-
Issue 2: High variability between experimental replicates.
-
Question: I'm seeing degradation in some experiments but not others. Why are my results inconsistent?
-
Answer: Inconsistent results often stem from variability in cell culture conditions or experimental procedures.[10]
-
Cell Health and Confluency: The efficiency of the ubiquitin-proteasome system can be affected by the health and density of your cells.[10]
-
Solution: Standardize your cell culture practices. Use cells within a consistent and low passage number range, seed them at the same density for each experiment, and ensure they are in a healthy, logarithmic growth phase at the time of treatment.
-
-
Compound Stability in Media: The compound may degrade in the cell culture medium over the course of the experiment.[10]
-
Solution: Assess the stability of this compound in your specific media conditions if inconsistency persists. Minimize the time the compound spends in media before being added to cells.
-
-
Data Presentation
Quantitative data from dose-response and time-course experiments should be summarized for clear interpretation.
Table 1: Example Dose-Response Data for this compound Treatment
| This compound Conc. (µM) | Cell Viability (%) | NUP98 Protein Level (% of Control) | TRIM21 Protein Level (% of Control) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 1 | 98 | 95 | 102 |
| 5 | 92 | 75 | 98 |
| 10 | 85 | 40 | 101 |
| 20 | 60 | 15 | 99 |
| 50 | 40 | 10 | 103 |
| Data are representative. NUP98 and TRIM21 levels determined by densitometry of Western blot bands. |
Table 2: Example Time-Course Data for this compound Treatment (at 20 µM)
| Treatment Time (hours) | NUP98 Protein Level (% of t=0) |
| 0 | 100 |
| 4 | 88 |
| 8 | 55 |
| 16 | 20 |
| 24 | 12 |
| Data are representative. NUP98 levels determined by densitometry of Western blot bands. |
Experimental Protocols
Protocol 1: this compound Induced Degradation in Cell Culture
-
Cell Seeding: Plate cells (e.g., A549) in a 6-well plate at a density that will result in 70-80% confluency at the time of compound treatment.
-
IFNγ Pre-treatment (Optional but Recommended): 24 hours after seeding, add IFNγ to the culture medium to a final concentration of 10 ng/mL to induce TRIM21 expression. Incubate for 24-48 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, perform serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Remove the old medium and add the medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired length of time (e.g., 8-24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[9] Keep samples on ice to minimize protein degradation.[8][11]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blot Analysis: Proceed with Western blot analysis to determine the levels of the target protein (NUP98) and TRIM21.
Protocol 2: Western Blotting for Protein Degradation
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer and add Laemmli sample buffer. Heat samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an appropriate percentage polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. Confirm successful transfer by staining the membrane with Ponceau S.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target protein (e.g., anti-NUP98), TRIM21, and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.
Mandatory Visualizations
Caption: Signaling pathway for this compound-mediated protein degradation.
Caption: Troubleshooting workflow for lack of this compound activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective degradation of multimeric proteins by TRIM21-based molecular glue and PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. TRIM21-based degradation strategy for multimeric proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Expanding the Scope of Molecular Glues: TRIM21 as a Multimeric Protein Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
impact of aldo-keto reductase expression on (S)-Ace-OH activity
Welcome to the Technical Support Center for research on Aldo-Keto Reductase (AKR) and its impact on (S)-Ace-OH activity. This resource provides researchers, scientists, and drug development professionals with detailed answers, protocols, and troubleshooting guides for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental relationship between aldo-keto reductase (AKR) expression and this compound activity?
A1: Aldo-keto reductases are a superfamily of NADPH-dependent oxidoreductases that catalyze the reduction of various carbonyl substrates, including aldehydes and ketones[1][2][3]. Recent research has identified that the antipsychotic drug acepromazine (B1664959) (ACE) is metabolized into its active form, hydroxyl-acepromazine (Ace-OH), by specific AKR enzymes[4]. The expression levels of these AKRs in cancer cell lines are associated with the conversion of ACE to Ace-OH[4]. The biologically active metabolite is the specific stereoisomer, this compound, which exhibits enhanced cytotoxicity in cancer cells[4].
Q2: Which specific AKR isoforms are responsible for converting acepromazine (ACE) to Ace-OH?
A2: Studies have shown that cancer cell lines with high expression levels of AKR1C1, AKR1C2, and AKR1C3 are proficient at converting acepromazine (ACE) into Ace-OH[4]. When these individual isoforms were expressed in cells that are typically insensitive to ACE, the cells gained the ability to metabolize the drug and became more sensitive to its cytotoxic effects[4].
Q3: What is the biological significance of the this compound metabolite?
A3: this compound is the active, stereo-selective metabolite of acepromazine[4]. It functions as a "molecular glue," inducing an interaction between the E3 ubiquitin ligase TRIM21 and the nucleoporin NUP98[5]. This leads to the degradation of nuclear pore proteins, disruption of nucleocytoplasmic trafficking, and ultimately, interferon-enhanced cytotoxicity towards cancer cells[4][5]. The (R)-Ace-OH enantiomer, in contrast, is inactive[4].
Q4: How does the expression of AKR1C3, in a broader context, affect drug development and resistance?
A4: AKR1C3 is a pivotal enzyme in the biosynthesis of potent androgens and estrogens and is overexpressed in various cancers, contributing to hormone-dependent tumor progression[6][7][8]. Its metabolic activity is also linked to resistance against a wide array of chemotherapeutic agents, including cisplatin, paclitaxel, and doxorubicin, by detoxifying these drugs[7][9]. Therefore, high AKR1C3 expression is often correlated with a poor prognosis and treatment failure, making it a critical target for overcoming drug resistance[6][8].
Visualized Pathways and Workflows
Caption: Metabolic activation of Acepromazine by AKR1C enzymes.
Caption: Role of AKR1C3 in prostaglandin signaling and cell fate.[10]
Quantitative Data Summary
The following tables summarize key data regarding the impact of AKR expression on the activity of acepromazine and its metabolites.
Table 1: Cytotoxicity of Acepromazine (ACE) and its Metabolites in Cancer Cell Lines (Data sourced from Figure 2F of a 2024 study[4])
| Compound | Cell Line | IFNγ (10 ng/ml) | IC₅₀ (µM) |
| This compound | A549 | - | 1.1 |
| A549 | + | 0.2 | |
| DLD-1 | - | >10 | |
| DLD-1 | + | 1.3 | |
| (R)-Ace-OH | A549 | - | >10 |
| A549 | + | >10 | |
| DLD-1 | - | >10 | |
| DLD-1 | + | >10 |
Table 2: Gene Expression Levels of Aldo-Keto Reductases in Different Cancer Cell Lines (Data sourced from Figure 2G of a 2024 study[4])
| Gene | A549 (ACE-Sensitive) | HeLa (ACE-Sensitive) | DLD-1 (ACE-Insensitive) | HCT-116 (ACE-Insensitive) |
| TPM | TPM | TPM | TPM | |
| AKR1C1 | 108.8 | 14.5 | 0.1 | 0.1 |
| AKR1C2 | 62.1 | 10.9 | 0.1 | 0.1 |
| AKR1C3 | 16.2 | 1.5 | 0.1 | 0.1 |
*TPM: Transcripts Per Million
Experimental Protocols
Protocol 1: General Assay for AKR Activity (Colorimetric)
This protocol is adapted from commercially available AKR activity assay kits[11][12]. It measures the reduction of a substrate coupled with the conversion of NADP+ to NADPH, which then reacts with a probe to produce a colorimetric signal.
Materials:
-
Assay Buffer
-
AKR Substrate
-
NADP+
-
NADP Detection Probe
-
NADPH Standard
-
Cell or tissue lysate samples
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Standard Curve Preparation:
-
Reconstitute NADPH Standard to generate a 1 mM stock solution.
-
Prepare a series of dilutions (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in Assay Buffer.
-
Add 100 µL of each standard dilution to designated wells of the 96-well plate.
-
-
Sample Preparation:
-
Homogenize cell pellets (1-5 million cells) or tissue (10 mg) in 200 µL of ice-cold Assay Buffer.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (lysate) for the assay.
-
-
Reaction Setup:
-
Load 2-50 µL of your sample lysate into the desired wells.
-
For each sample, prepare a parallel "Sample Background Control" well.
-
Adjust the volume in all sample and background control wells to 100 µL with Assay Buffer.
-
-
Reaction Mix Preparation:
-
Reaction Mix (for Standards and Samples): For each well, mix 80 µL Assay Buffer, 10 µL AKR Substrate, 8 µL NADP+, and 2 µL NADP Detection Probe.
-
Background Control Mix (for Sample Background): For each well, mix 90 µL Assay Buffer, 8 µL NADP+, and 2 µL NADP Detection Probe (do not add AKR Substrate).
-
-
Measurement:
-
Add 100 µL of the Reaction Mix to the Standard and Sample wells.
-
Add 100 µL of the Background Control Mix to the Sample Background Control wells.
-
Mix well and incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the absorbance (OD) at 450 nm.
-
-
Calculation:
-
Subtract the 0 nmol/well standard reading from all standard readings. Plot the standard curve.
-
Subtract the Sample Background Control reading from its corresponding sample reading.
-
Apply the corrected sample OD to the NADPH standard curve to determine the amount of NADPH generated.
-
Calculate the AKR activity using the formula: Activity = (B / (ΔT x V)) x D Where:
-
B is the amount of NADPH from the standard curve (nmol).
-
ΔT is the reaction time in minutes.
-
V is the original sample volume added to the well (mL).
-
D is the sample dilution factor.
-
Unit Definition: One unit of AKR is the amount of enzyme that will generate 1.0 µmol of NADPH per minute at pH 8.0 at room temperature.
-
-
Caption: Experimental workflow for a colorimetric AKR activity assay.
Troubleshooting Guide
Q: I am not detecting any AKR activity, or the signal is very low. What could be wrong?
A: This is a common issue that can stem from several sources. Consider the following:
-
Inactive Enzyme: Ensure samples have been handled properly. Avoid repeated freeze-thaw cycles and always keep lysates on ice[13][14][15]. Confirm that the cell line or tissue you are using expresses the AKR of interest.
-
Incorrect Buffer Temperature: The assay buffer must be at room temperature. Using ice-cold buffers can significantly reduce or halt enzyme activity[13][14].
-
Missing Component: Systematically double-check that all components, especially the cofactor (NADP+) and substrate, were added to the reaction mix[13]. Run a positive control if available to validate the assay components[15].
-
Sample Concentration: The amount of enzyme in your lysate may be below the detection limit of the assay. Try concentrating your sample or loading a higher volume into the well[13].
Q: My background readings (sample without substrate) are very high. How can I reduce them?
A: High background can obscure your signal. Here are potential causes and solutions:
-
Endogenous NADPH: Lysates may contain endogenous NADPH. While the background control accounts for this, excessively high levels can be problematic. Ensure samples are processed quickly and kept cold to minimize metabolic activity.
-
Contaminating Enzymes: The lysate may contain other dehydrogenases that can reduce NADP+ using endogenous substrates. While difficult to avoid, ensuring clean lysate preparation can help.
-
Probe Instability: Ensure the detection probe was reconstituted correctly and protected from light as instructed.
Q: I am seeing a lot of variability between my replicate wells. What is causing this inconsistency?
A: Inconsistent results often point to technical errors in assay setup[15].
-
Pipetting Errors: Use calibrated pipettes and be precise, especially with small volumes. When possible, prepare a master mix for all common reagents to be added to a set of wells to ensure each well receives the same amount[13].
-
Inadequate Mixing: After adding the reaction mix, ensure the contents of the wells are mixed thoroughly but gently (e.g., by pipetting up and down a few times or using a plate shaker) without introducing bubbles[15].
-
Plate Edge Effects: Evaporation can occur in the outer wells of a plate, concentrating the reactants and altering results. Avoid using the outermost wells or fill them with buffer/water to create a humidity barrier[14].
-
Incomplete Reagent Thawing: Ensure all frozen components are completely thawed and mixed before use to avoid concentration gradients in the stock solutions[13].
Q: My enzyme kinetics are not reaching saturation (Vmax) at high substrate concentrations. Why?
A: If the reaction rate continues to increase linearly with substrate concentration, it suggests that you have not yet reached a saturating substrate concentration[16].
-
Low Substrate Range: The Km of the enzyme for the substrate may be much higher than the concentrations you are testing. You will need to test a wider and higher range of substrate concentrations to observe saturation kinetics[16].
-
Substrate Solubility: At very high concentrations, your substrate may be precipitating out of solution, making it unavailable to the enzyme. Check the solubility limit of your substrate in the assay buffer.
References
- 1. Aldo-keto reductases: Role in cancer development and theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Aldo-Keto Reductases (AKRs): Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Aldo-Keto Reductase Superfamily and its Role in Drug Metabolism and Detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Selective degradation of multimeric proteins by TRIM21-based molecular glue and PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mednexus.org [mednexus.org]
- 10. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aldo-Keto Reductase (AKR) Activity Assay Kit (Colorimetric) | Abcam [abcam.com]
- 12. transcriptionfactor.org [transcriptionfactor.org]
- 13. docs.abcam.com [docs.abcam.com]
- 14. youtube.com [youtube.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Ternary Complex Formation with (S)-Ace-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving the formation of a ternary complex mediated by (S)-Ace-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce ternary complex formation?
A1: this compound is the active metabolite of the antipsychotic drug acepromazine.[1] It functions as a "molecular glue" that induces the formation of a ternary complex between the E3 ubiquitin ligase TRIM21 and the nucleoporin NUP98.[2][3][4][5] This proximity leads to the ubiquitination and subsequent proteasomal degradation of NUP98 and other associated nuclear pore proteins.[4][5] The activation of TRIM21's E3 ligase activity is dependent on the clustering of multimeric proteins, making this a selective degradation strategy for protein assemblies.[4]
Q2: Why is the stereochemistry of Ace-OH important?
A2: The stereochemistry is critical. This compound is the biologically active enantiomer that promotes the interaction between TRIM21 and NUP98. The (R)-Ace-OH enantiomer is inactive and does not facilitate the formation of the ternary complex.[1] Structural studies have shown that the amine group of this compound engages in specific polar interactions within the binding pocket of TRIM21, which are not possible with the (R) enantiomer.[3]
Q3: What is the "hook effect" and how can it be mitigated in experiments with this compound?
A3: The "hook effect" is a phenomenon observed in ternary complex formation where at high concentrations of the inducing molecule (like this compound), the formation of the ternary complex (TRIM21:this compound:NUP98) is reduced. This is because the high concentration of this compound leads to the formation of binary complexes (TRIM21:this compound and NUP98:this compound), which then compete with each other and prevent the assembly of the three components together. To mitigate the hook effect, it is crucial to perform a dose-response experiment with a wide range of this compound concentrations to identify the optimal concentration for ternary complex formation and subsequent protein degradation.[6]
Q4: How does cooperativity influence ternary complex formation?
A4: Cooperativity (alpha, α) is a measure of how the binding of one component of the ternary complex affects the binding of the other.
-
Positive cooperativity (α > 1): The binding of this compound to TRIM21 increases the affinity of NUP98 for the complex, and vice versa. This is favorable for stable ternary complex formation.
-
Negative cooperativity (α < 1): The binding of one partner hinders the binding of the other, which can lead to reduced ternary complex formation.
-
No cooperativity (α = 1): The binding events are independent.
Understanding the cooperativity of your system is essential for optimizing experimental conditions.
Troubleshooting Guides
Issue 1: No or Weak Ternary Complex Formation Detected
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a broad titration of this compound to identify the optimal concentration range and avoid the "hook effect".[6] |
| Low Protein Expression | Verify the expression levels of both TRIM21 and NUP98 in your cellular model using Western Blot. Consider interferon-gamma stimulation to induce TRIM21 expression.[4] |
| Incorrect Stereoisomer | Ensure you are using the active this compound enantiomer, not the inactive (R)-Ace-OH or a racemic mixture.[1] |
| Issues with Experimental Assay | See specific troubleshooting guides for ITC, SPR, Co-IP, and NanoBRET below. |
| Disruption of Protein-Protein Interactions | For in vitro assays, ensure the buffer conditions (pH, salt concentration) are optimal for the interaction. For cell-based assays, use gentle lysis buffers (e.g., non-ionic detergents) to preserve protein complexes.[7] |
Issue 2: Inconsistent Results Between Biochemical and Cellular Assays
| Possible Cause | Troubleshooting Steps |
| Different Experimental Conditions | Biochemical assays with purified proteins may not fully recapitulate the cellular environment. Validate findings using a combination of in vitro (e.g., SPR, ITC) and in-cell (e.g., NanoBRET, Co-IP) assays. |
| Cellular Uptake or Stability of this compound | Assess the cell permeability and stability of this compound in your specific cell line and culture conditions. |
| Presence of Competing Endogenous Molecules | The cellular environment contains other molecules that could interfere with the interaction. In vitro assays provide a cleaner system to study the direct interaction. |
Quantitative Data Summary
| Parameter | Molecule | Interacting Partners | Value | Assay | Reference |
| Binding Affinity (Kd) | This compound | TRIM21D355A | 17.9 µM | ITC | [8] |
| Binding Affinity (Kd) | (R)-Ace-OH | TRIM21D355A | 9.11 µM | ITC | [8] |
| Binding Affinity (Kd) | Acepromazine | TRIM21D355A | 5.66 µM | ITC | [8] |
| Binding Affinity (Kd) | NUP98APD | TRIM21D355A:this compound | 0.302 µmol/L | ITC | [3] |
| Binding Affinity (Kd) | NUP98APD | TRIM21D355A:(R)-ACE-OH | ~5.1 µmol/L (17-fold weaker) | ITC | [3] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
This protocol is for detecting the this compound-induced interaction between TRIM21 and NUP98 in cells.
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T) to 70-80% confluency.
-
Treat cells with interferon-gamma for 24 hours to induce TRIM21 expression.
-
Treat cells with the desired concentration of this compound or vehicle control for the desired time (e.g., 4-8 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a gentle lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).
-
Incubate on ice for 20 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with an antibody against either TRIM21 or NUP98 overnight at 4°C on a rotator.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with antibodies against TRIM21 and NUP98 to detect the co-precipitated protein.
-
Isothermal Titration Calorimetry (ITC)
This protocol outlines the steps for measuring the thermodynamic parameters of ternary complex formation in vitro.
-
Sample Preparation:
-
Purify recombinant TRIM21 and NUP98 proteins.
-
Prepare a stock solution of this compound.
-
Dialyze all proteins and dissolve this compound in the same buffer to minimize buffer mismatch heats. A common buffer is 20 mM HEPES pH 7.5, 150 mM NaCl.
-
-
Experiment Setup:
-
Titration 1 (Binary): Titrate this compound into a solution of TRIM21 to determine the binary binding affinity.
-
Titration 2 (Ternary): Pre-saturate TRIM21 with this compound. Titrate NUP98 into the pre-formed TRIM21:this compound complex.
-
-
Data Acquisition:
-
Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).
-
Load the protein solution into the sample cell and the titrant into the syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL) with sufficient spacing to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat signals for each injection.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).
-
Calculate the cooperativity factor (α) from the binary and ternary binding affinities.
-
Visualizations
Caption: Signaling pathway of this compound-mediated protein degradation.
Caption: Experimental workflow for characterizing this compound.
Caption: Troubleshooting logic for ternary complex formation issues.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 3. TRIM21-based degradation strategy for multimeric proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding the Scope of Molecular Glues: TRIM21 as a Multimeric Protein Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective degradation of multimeric proteins by TRIM21-based molecular glue and PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
addressing low potency of (S)-Ace-OH in certain cell lines
Welcome to the technical support center for (S)-Ace-OH. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges, particularly the issue of low potency in certain cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the active metabolite of the antipsychotic drug acepromazine (B1664959). It functions as a "molecular glue," a small molecule that induces or stabilizes the interaction between two proteins that would not normally interact. Specifically, this compound facilitates the interaction between the E3 ubiquitin ligase TRIM21 and the nucleoporin NUP98.[1] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of NUP98 and other associated nuclear pore complex proteins, ultimately disrupting nucleocytoplasmic trafficking and leading to cytotoxicity in sensitive cancer cell lines.
Q2: Why am I observing low or no potency of this compound in my cell line?
The potency of this compound is highly dependent on the specific cell line being used. The primary reason for low potency is the lack of metabolic activation. This compound is the active metabolite of acepromazine, and its formation is catalyzed by aldo-keto reductases (AKR1C1, AKR1C2, and AKR1C3).[2] Cell lines with low or absent expression of these enzymes will not efficiently convert acepromazine to this compound, resulting in diminished activity.
Q3: How can I enhance the potency of this compound in my experiments?
The cytotoxic effects of this compound can be enhanced by pre-treating cells with interferon-gamma (IFNγ). IFNγ upregulates the expression of the E3 ligase TRIM21, which is essential for the this compound-mediated degradation of nuclear pore proteins.[2]
Q4: Is there a difference in activity between this compound and (R)-Ace-OH?
Yes, the activity is stereospecific. This compound is the active enantiomer that induces the degradation of nuclear pore proteins, while (R)-Ace-OH is inactive.[2] This is due to specific polar interactions that the amine group of this compound forms within the binding pocket of TRIM21, which are not possible with the (R) enantiomer.
Q5: Can I use acepromazine directly in my experiments instead of this compound?
While acepromazine is the prodrug, its effectiveness depends on the metabolic capacity of the cell line to convert it to the active this compound form. If you are working with a cell line that has low aldo-keto reductase activity, you will likely observe low potency with acepromazine. For consistent and predictable results, especially when comparing different cell lines, it is recommended to use the active metabolite, this compound, directly.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no cytotoxicity observed with this compound treatment. | 1. Low expression of TRIM21 in the cell line. 2. Suboptimal concentration or incubation time. 3. Cell line is inherently resistant. | 1. Pre-treat cells with IFNγ (e.g., 10 ng/mL for 24 hours) to upregulate TRIM21 expression. 2. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. 3. Confirm the expression of aldo-keto reductases (AKR1C1, AKR1C2, AKR1C3) and TRIM21 in your cell line via Western blot or qPCR. If expression is low, consider using a different, more sensitive cell line. |
| Inconsistent results between experiments. | 1. Variability in cell health and passage number. 2. Inconsistent reagent preparation or handling. 3. Use of racemic or incorrect enantiomer of Ace-OH. | 1. Use cells with a consistent and low passage number. Ensure cells are healthy and in the exponential growth phase before treatment. 2. Prepare fresh solutions of this compound and other reagents for each experiment. Ensure proper storage of stock solutions. 3. Confirm that you are using the active (S)-enantiomer of Ace-OH. |
| No degradation of nuclear pore proteins (e.g., NUP98) is observed via Western blot. | 1. Insufficient this compound concentration or treatment time. 2. Low TRIM21 expression. 3. Inefficient protein extraction or antibody issues. | 1. Increase the concentration of this compound and/or extend the treatment duration. 2. Pre-treat with IFNγ to boost TRIM21 levels. 3. Ensure your lysis buffer is appropriate for nuclear proteins and that your primary antibody against the target protein is validated and used at the recommended dilution. |
Data Presentation
Table 1: Potency of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| A549 | Lung Cancer | ~5 |
| HeLa | Cervical Cancer | ~10 |
| DLD-1 | Colorectal Cancer | > 50 |
| Mino | Lymphoma | > 50 |
Note: IC50 values are approximate and can vary based on experimental conditions. The enhanced potency in A549 and HeLa cells is correlated with higher expression of aldo-keto reductases.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere and grow for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Nuclear Pore Protein Degradation
This protocol is to detect the degradation of nuclear pore proteins (e.g., NUP98) following this compound treatment.
Materials:
-
This compound
-
IFNγ (optional)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-NUP98, anti-TRIM21, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
(Optional) Pre-treat cells with IFNγ (e.g., 10 ng/mL) for 24 hours.
-
Treat cells with the desired concentrations of this compound for a specified time (e.g., 8, 16, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Aldo-Keto Reductase (AKR) Activity Assay
This colorimetric assay measures the activity of AKRs in cell lysates.
Materials:
-
Aldo-Keto Reductase Activity Assay Kit (e.g., from Abcam or BioVision)
-
Cell lysate
-
Microplate reader
Procedure:
-
Prepare cell lysates from the cell lines of interest according to the kit manufacturer's instructions.
-
Determine the protein concentration of the lysates.
-
Follow the specific protocol provided with the assay kit, which typically involves:
-
Preparing a reaction mix containing a substrate and a cofactor (NADP+).
-
Adding the cell lysate to the reaction mix in a 96-well plate.
-
Incubating the plate at 37°C.
-
Measuring the absorbance at 450 nm in a kinetic mode. The increase in absorbance is proportional to the NADPH produced, which reflects AKR activity.
-
-
Calculate the AKR activity based on a standard curve generated with a known amount of NADPH.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Troubleshooting Workflow.
References
Validation & Comparative
A Comparative Guide to (S)-Ace-OH and Other Molecular Glue Degraders
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), molecular glues represent a powerful therapeutic modality. These small molecules induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. This guide provides a detailed comparison of the novel molecular glue (S)-Ace-OH, which utilizes the TRIM21 E3 ligase, with other well-established classes of molecular glues that recruit the CRBN and DCAF15 E3 ligases.
Introduction to Molecular Glue Systems
Molecular glues achieve targeted protein degradation differently from PROTACs (Proteolysis-Targeting Chimeras). Instead of acting as a two-headed linker, a molecular glue typically binds to the E3 ligase, subtly altering its surface to create a new binding interface for a "neosubstrate" protein that would not normally be recognized.[1] This guide focuses on three distinct molecular glue systems defined by the E3 ligase they recruit:
-
This compound: A recently identified molecular glue that recruits the E3 ligase TRIM21 to degrade multimeric protein assemblies, specifically the nuclear pore complex (NPC).[2][3]
-
Immunomodulatory Drugs (IMiDs): A class including lenalidomide (B1683929) and pomalidomide (B1683931) that recruits neosubstrates like the transcription factors IKZF1 and IKZF3 to the Cereblon (CRBN) E3 ligase.[4][5][6]
-
Aryl Sulfonamides: A class represented by indisulam, which recruits the RNA-binding protein RBM39 to the DCAF15 E3 ligase.[7][8][9]
Mechanism of Action: A Visual Comparison
The mechanism of each molecular glue is intrinsically linked to the specific E3 ligase it hijacks. The following diagrams illustrate these distinct pathways.
Caption: this compound molecular glue pathway via TRIM21.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Expanding the Scope of Molecular Glues: TRIM21 as a Multimeric Protein Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Glue: It bonds proteins and challenges the undruggable [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent advances in anticancer mechanisms of molecular glue degraders: focus on RBM39-dgrading synthetic sulfonamide such as indisulam, E7820, tasisulam, and chloroquinoxaline sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of (S)-Ace-OH: A Comparative Guide for Researchers
(S)-Ace-OH has been identified as a novel molecular glue that induces the degradation of nuclear pore proteins, presenting a promising avenue for therapeutic intervention in diseases characterized by aberrant protein aggregation and cellular transport. This guide provides a comprehensive comparison of this compound with its inactive enantiomer and other targeted protein degradation (TPD) modalities, supported by experimental data and detailed protocols to aid researchers in validating its mechanism of action.
Overview of this compound Mechanism of Action
This compound is the biologically active metabolite of the antipsychotic drug acepromazine.[1][2] It functions as a molecular glue, a type of small molecule that induces proximity between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][4]
The key components of the this compound mechanism are:
-
E3 Ubiquitin Ligase: Tripartite motif-containing protein 21 (TRIM21).[1][2][3]
-
Target Protein: Nucleoporin 98 (NUP98), a component of the nuclear pore complex (NPC).[2][3][4]
This compound facilitates the interaction between the PRYSPRY domain of TRIM21 and NUP98.[3] This induced proximity leads to the ubiquitination and degradation of NUP98 and other associated nucleoporins, ultimately disrupting nucleocytoplasmic trafficking.[1][4][5] This targeted degradation of multimeric protein complexes within the NPC highlights a novel strategy for therapeutic intervention.[1][2]
Comparative Analysis: this compound vs. (R)-Ace-OH
A critical aspect of validating the mechanism of this compound is its stereospecificity. The (R)-enantiomer, (R)-Ace-OH, is inactive, providing a perfect negative control for experimental validation.[1][2]
| Parameter | This compound | (R)-Ace-OH | Reference |
| Biological Activity | Active molecular glue degrader | Inactive | [1][2] |
| Target Degradation | Induces degradation of NUP98 and other nucleoporins | Does not induce nucleoporin degradation | [2] |
| Cell Viability (A549 cells + IFNγ) | IC50 in the low micromolar range | Inactive | [1] |
| Binding to TRIM21 PRYSPRY domain | Weak binding detected by MST (Kd: 237.3 µM) | No binding detected by MST | [1] |
| Ternary Complex Formation (TRIM21-Ligand-NUP98) | Strong binding of NUP98APD to TRIM21D355A:this compound complex (Kd = 0.302 μmol/L) | 17-fold weaker binding of NUP98APD to TRIM21D355A:(R)-ACE-OH complex | [2] |
| Interaction with TRIM21 PRYSPRY pocket | Amine group forms polar interactions with E389 and Q395 | Amine group extends outside the pocket | [1][2] |
Comparison with Other Targeted Protein Degradation (TPD) Modalities
This compound belongs to the broader class of TPD drugs, which also includes Proteolysis-Targeting Chimeras (PROTACs).
| Feature | This compound (Molecular Glue) | PROTACs |
| Structure | Monovalent, small molecule | Heterobifunctional molecule with two ligands connected by a linker |
| Mechanism | Induces a new protein-protein interaction surface | Binds simultaneously to a target protein and an E3 ligase |
| E3 Ligase Hijacking | Hijacks TRIM21 | Commonly hijacks CRBN or VHL, but others are being explored |
| Target Scope | Often targets proteins with shallow or "undruggable" binding pockets | Requires a distinct binding pocket on the target protein |
| Selectivity | Can be highly selective for specific protein conformations or complexes | Selectivity is determined by the target and E3 ligase ligands |
Experimental Protocols for Validating this compound's Mechanism of Action
Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
-
Method:
-
Seed cancer cell lines (e.g., A549, DLD-1) in 96-well plates.
-
Treat cells with a serial dilution of this compound and (R)-Ace-OH, with and without IFNγ co-treatment (IFNγ can enhance TRIM21 expression).
-
Incubate for a specified period (e.g., 72 hours).
-
Measure cell viability using a commercial kit (e.g., CellTiter-Glo).
-
Calculate IC50 values from the dose-response curves.
-
Western Blotting for Protein Degradation
-
Objective: To confirm the degradation of target proteins (NUP98 and other nucleoporins).
-
Method:
-
Treat cells (e.g., IFNγ-pretreated A549) with this compound, (R)-Ace-OH, or a vehicle control for various time points.
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against NUP98, other nucleoporins (e.g., NUP35, NUP155), and a loading control (e.g., GAPDH).
-
Incubate with secondary antibodies and visualize protein bands.
-
Co-Immunoprecipitation (Co-IP)
-
Objective: To demonstrate the this compound-induced interaction between TRIM21 and NUP98.
-
Method:
-
Treat cells with this compound or a control.
-
Lyse the cells in a non-denaturing buffer.
-
Incubate the cell lysate with an antibody against either TRIM21 or NUP98, coupled to magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes and analyze by western blotting for the presence of the co-precipitated protein.
-
Isothermal Titration Calorimetry (ITC)
-
Objective: To quantify the binding affinity of NUP98 to the pre-formed TRIM21:this compound complex.
-
Method:
-
Purify recombinant TRIM21 PRYSPRY domain and NUP98 autoproteolytic domain (NUP98APD).
-
Pre-form the TRIM21:this compound complex by incubation.
-
Titrate the NUP98APD solution into the TRIM21:this compound solution in the ITC calorimeter.
-
Measure the heat changes upon binding and fit the data to a binding model to determine the dissociation constant (Kd).
-
Visualizing the Mechanism and Workflow
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for this compound Validation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. TRIM21-based degradation strategy for multimeric proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective degradation of multimeric proteins by TRIM21-based molecular glue and PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to (S)-Ace-OH and Indisulam for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two molecular glue degraders, (S)-Ace-OH and indisulam (B1684377). It covers their mechanisms of action, target selectivity, and performance based on available experimental data, offering a comprehensive resource for researchers in targeted protein degradation.
At a Glance: this compound vs. Indisulam
| Feature | This compound | Indisulam |
| Mechanism of Action | Molecular glue, induces proximity between TRIM21 and NUP98 | Molecular glue, induces proximity between DCAF15 and RBM39 |
| Target Protein(s) | Nuclear Pore Proteins (e.g., NUP35, NUP155, SMPD4, GLE1) | RNA-binding motif protein 39 (RBM39) |
| E3 Ligase Recruited | TRIM21 | DCAF15 |
| Downstream Effect | Disruption of nucleocytoplasmic trafficking, anticancer activity | Aberrant pre-mRNA splicing, anticancer activity |
Performance Data
Quantitative data for this compound and indisulam are presented below. It is important to note that the data are derived from different studies and experimental conditions, which should be considered when making comparisons.
| Compound | Target Protein | Cell Line | DC50 | Dmax (% Degradation) | Notes |
| This compound | NUP35, NUP155, SMPD4, GLE1 | A549 | Not Reported | Not Reported | Significant degradation observed at 20 µM[1]. |
| Indisulam | RBM39 | SH-SY5Y | 55 nM | >80% (at 3 µM) | Maximum degradation observed after ≥6 hours of treatment[2]. |
| Indisulam | Cell Viability | HCT-116 | IC50 = 0.56 µM | Not Applicable | Reduces viability of HCT-116 cells[1]. |
Mechanism of Action
Both this compound and indisulam function as molecular glues, small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. However, they utilize distinct E3 ligases to degrade different target proteins.
This compound is a stereospecific metabolite of the antipsychotic drug acepromazine[3]. It acts as a monovalent degrader, recruiting the E3 ubiquitin ligase TRIM21 to the nuclear pore protein NUP98[1][2][3]. This induced proximity leads to the degradation of several nuclear pore proteins, including NUP35, NUP155, SMPD4, and GLE1, thereby disrupting nucleocytoplasmic trafficking and exhibiting anticancer activity[1][3]. The activity of this compound is dependent on the expression of TRIM21[3].
Indisulam is an aryl sulfonamide that recruits the DDB1- and CUL4-associated factor 15 (DCAF15) E3 ubiquitin ligase to the RNA-binding protein RBM39[4][5]. The formation of the DCAF15-indisulam-RBM39 ternary complex results in the polyubiquitination and proteasomal degradation of RBM39[4][5]. The degradation of RBM39, a key splicing factor, leads to widespread aberrant pre-mRNA splicing, causing cell cycle arrest and apoptosis in cancer cells[4][6]. The sensitivity of cancer cells to indisulam is correlated with the expression levels of DCAF15[5].
Signaling Pathway Diagrams
Caption: Mechanism of action for indisulam.
Caption: Mechanism of action for this compound.
Experimental Protocols
Western Blotting for Protein Degradation
This protocol is used to assess the levels of a target protein following treatment with a degrader compound.
Caption: Western blot experimental workflow.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of the degrader compound or a vehicle control (e.g., DMSO) for the desired time points.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for each sample.
-
SDS-PAGE and Protein Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection and Analysis: Wash the membrane to remove unbound secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence detection system. The intensity of the bands, corresponding to the amount of target protein, can be quantified using densitometry software. A loading control protein (e.g., GAPDH or β-actin) should be probed on the same membrane to normalize for protein loading.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the drug-dependent interaction between the E3 ligase and the target protein.
-
Cell Transfection and Treatment: Co-transfect cells (e.g., HEK293T) with plasmids encoding tagged versions of the E3 ligase and the target protein (e.g., FLAG-DCAF15 and HA-RBM39 for the indisulam system). Treat the cells with the degrader compound or a vehicle control. It is often beneficial to also treat with a proteasome inhibitor to prevent the degradation of the target protein and allow for the accumulation of the ternary complex.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors to maintain protein-protein interactions.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against one of the tags (e.g., anti-FLAG antibody) to capture the tagged protein and its binding partners.
-
Add protein A/G-conjugated beads to the lysate-antibody mixture to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads. Analyze the eluted proteins by Western blotting using antibodies against both the immunoprecipitated protein and the co-immunoprecipitated protein (e.g., anti-FLAG and anti-HA antibodies). An increased amount of the co-immunoprecipitated protein in the drug-treated sample compared to the control indicates the formation of the ternary complex.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of the degrader compounds on cell proliferation and viability.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight. Treat the cells with a range of concentrations of the degrader compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 550 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) can be determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Conclusion
This compound and indisulam are both promising molecular glue degraders with distinct mechanisms of action and target profiles. This compound expands the repertoire of degradable proteins to the nuclear pore complex by hijacking the TRIM21 E3 ligase, while indisulam effectively targets the RNA splicing machinery through the DCAF15 E3 ligase. The choice between these or other degraders will depend on the specific therapeutic target and the cellular context. Further head-to-head studies in standardized experimental systems will be crucial for a more direct comparison of their potency, kinetics, and potential off-target effects. This guide provides a foundational understanding to aid researchers in navigating the selection and application of these powerful tools for targeted protein degradation.
References
A Comparative Guide to (S)-Ace-OH and Lenalidomide as Molecular Glues
For Researchers, Scientists, and Drug Development Professionals
Molecular glues are a fascinating class of small molecules that induce or stabilize interactions between two proteins that would otherwise not interact. This induced proximity can be harnessed for therapeutic benefit, most notably to trigger the degradation of a target protein through the ubiquitin-proteasome system. This guide provides a detailed comparison of two distinct molecular glues: (S)-Ace-OH, a metabolite of the antipsychotic drug acepromazine, and lenalidomide (B1683929), a well-established immunomodulatory drug.
At a Glance: this compound vs. Lenalidomide
| Feature | This compound | Lenalidomide |
| E3 Ligase Recruited | Tripartite motif-containing protein 21 (TRIM21) | Cereblon (CRBN) |
| Primary Neosubstrate | Nucleoporin 98 (NUP98) | Ikaros family zinc finger 1 (IKZF1) and 3 (IKZF3) |
| Therapeutic Area | Investigational (Anticancer) | Multiple Myeloma, Myelodysplastic Syndromes |
| Mechanism of Action | Induces interaction between TRIM21 and NUP98, leading to degradation of the nuclear pore complex.[1][2][3][4][5][6] | Stabilizes the interaction between CRBN and the transcription factors IKZF1 and IKZF3, leading to their ubiquitination and degradation.[7][8][9][10][11][12] |
Quantitative Performance Data
| Parameter | This compound | Lenalidomide |
| Ternary Complex Binding Affinity (Kd) | 0.302 µM (NUP98 binding to pre-formed TRIM21:this compound complex)[1] | Stabilizes the CRBN-CK1α complex by approximately 30-fold.[13] Specific Kd for the CRBN:lenalidomide:IKZF1/3 complex is not explicitly stated but is known to be enhanced. |
| Effective Degradation Concentration | Significant degradation of nucleoporins observed at 20 µM in A549 cells.[1] | Dose-dependent degradation of IKZF1 and IKZF3 observed in multiple myeloma cells.[8][10][11] |
Mechanism of Action and Signaling Pathways
This compound and lenalidomide operate through distinct E3 ligases to degrade their respective targets, leading to different downstream cellular consequences.
This compound: Targeting the Nuclear Pore Complex
This compound acts as a molecular glue between the E3 ubiquitin ligase TRIM21 and the nucleoporin NUP98, a key component of the nuclear pore complex (NPC).[1][2][3][4][5][6] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of NUP98 and other associated nucleoporins. The degradation of the NPC disrupts the crucial process of nucleocytoplasmic transport, which can lead to cell death and exhibits potential as an anticancer strategy.[1][2][3] NUP98 itself is involved in transcription regulation, and its fusion proteins are implicated in leukemogenesis.[14]
This compound Mediated Degradation Pathway
Lenalidomide: Targeting Lymphoid Transcription Factors
Lenalidomide functions by binding to the E3 ubiquitin ligase cereblon (CRBN), altering its substrate specificity to recognize the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[7][8][9][10][11][12] The subsequent ubiquitination and proteasomal degradation of IKZF1 and IKZF3 are central to the therapeutic effects of lenalidomide in multiple myeloma.[7][8][9][10][11] The degradation of these transcription factors leads to the downregulation of key survival factors for myeloma cells, such as IRF4 and MYC.[9][15] Additionally, in T cells, the degradation of IKZF3, a transcriptional repressor of the IL-2 gene, leads to increased IL-2 production and enhanced T-cell activation, contributing to the immunomodulatory effects of the drug.[9][12]
Lenalidomide Mediated Degradation Pathway
Experimental Protocols
The characterization of molecular glues relies on a series of key biochemical and cellular assays to elucidate their mechanism of action and quantify their efficacy.
Ternary Complex Formation Assay
This assay is crucial to demonstrate that the molecular glue indeed promotes the interaction between the E3 ligase and the neosubstrate.
Principle: Techniques such as AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) or NanoBRET (Bioluminescence Resonance Energy Transfer) can be employed. In an AlphaLISA-based assay, one protein (e.g., the E3 ligase) is tagged with a donor bead and the other (e.g., the neosubstrate) with an acceptor bead. In the presence of the molecular glue, the proteins are brought into proximity, allowing for a detectable signal.
General Protocol (AlphaLISA):
-
Reagent Preparation: Recombinant, tagged E3 ligase (CRBN or TRIM21) and neosubstrate (IKZF1/3 or NUP98) are prepared. AlphaLISA donor and acceptor beads conjugated to antibodies against the respective tags are used.
-
Assay Setup: The E3 ligase, neosubstrate, and varying concentrations of the molecular glue are incubated together in an assay plate.
-
Bead Addition: The donor and acceptor beads are added to the mixture.
-
Incubation: The plate is incubated in the dark to allow for complex formation and bead association.
-
Detection: The plate is read on an AlphaLISA-compatible reader. An increase in signal indicates the formation of the ternary complex.
Ternary Complex Formation Assay Workflow
In Vitro Ubiquitination Assay
This assay confirms that the induced ternary complex is active and leads to the ubiquitination of the neosubstrate.
Principle: Recombinant components of the ubiquitination cascade (E1, E2, E3, and ubiquitin) are combined with the neosubstrate and the molecular glue. The ubiquitination of the target protein is then detected, typically by Western blot.
General Protocol:
-
Reaction Setup: A reaction mixture is prepared containing E1 activating enzyme, an appropriate E2 conjugating enzyme, the specific E3 ligase (CRBN or TRIM21 complex), the neosubstrate (IKZF1/3 or NUP98), ubiquitin, and ATP.
-
Molecular Glue Addition: The molecular glue (this compound or lenalidomide) or a vehicle control is added to the reaction.
-
Incubation: The reaction is incubated at 37°C to allow for the enzymatic cascade to proceed.
-
Reaction Termination: The reaction is stopped by adding SDS-PAGE loading buffer.
-
Detection: The reaction products are separated by SDS-PAGE and analyzed by Western blotting using an antibody specific to the neosubstrate. A ladder of higher molecular weight bands indicates polyubiquitination.
In Vitro Ubiquitination Assay Workflow
Cellular Protein Degradation Assay
This assay measures the reduction of the target protein in a cellular context.
Principle: Cells are treated with the molecular glue, and the levels of the target protein are quantified over time and at different concentrations. Western blotting or quantitative mass spectrometry-based proteomics are common methods for this analysis.
General Protocol (Western Blot):
-
Cell Culture and Treatment: Cells expressing the target protein are cultured and treated with various concentrations of the molecular glue for different durations.
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).
-
Detection and Quantification: An appropriate secondary antibody is used for detection. The intensity of the protein bands is quantified to determine the extent of degradation relative to the control.
Summary and Outlook
This compound and lenalidomide exemplify the diverse therapeutic opportunities offered by molecular glues. Lenalidomide's success in the clinic has paved the way for the development of novel degraders targeting a wide range of proteins previously considered "undruggable." this compound represents a more recent discovery, highlighting the potential of targeting fundamental cellular machinery like the nuclear pore complex.
Future research will likely focus on the rational design of new molecular glues with improved potency and selectivity. A deeper understanding of the structural basis for ternary complex formation and the cellular consequences of neosubstrate degradation will be critical for advancing this exciting therapeutic modality. The continued development of robust and high-throughput screening assays will also be essential for the discovery of the next generation of molecular glue degraders.
References
- 1. TRIM21-based degradation strategy for multimeric proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective degradation of multimeric proteins by TRIM21-based molecular glue and PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 8. beyondspringpharma.com [beyondspringpharma.com]
- 9. labs.dana-farber.org [labs.dana-farber.org]
- 10. catalog.library.reed.edu [catalog.library.reed.edu]
- 11. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of Nup98 in transcription regulation in healthy and diseased cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to TRIM21 Molecular Glues: Mechanisms, Performance, and Experimental Protocols
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of currently prominent TRIM21 molecular glues. We delve into their mechanisms of action, comparative performance based on experimental data, and detailed protocols for key validation assays.
The field of targeted protein degradation has witnessed the emergence of Tripartite Motif Containing 21 (TRIM21) as a compelling E3 ubiquitin ligase for the development of molecular glues. These small molecules induce proximity between TRIM21 and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. A key feature of TRIM21 is its activation mechanism, which requires the clustering of the ligase on multimeric substrates to unleash its full catalytic activity. This unique property opens avenues for selectively targeting protein aggregates or complexes, which are hallmarks of various diseases.
Currently, several molecular glues targeting TRIM21 have been identified, with the most characterized being (S)-ACE-OH , PRLX-93936 , BMS-214662 , and HGC652 . These compounds all function by inducing a ternary complex between the PRYSPRY domain of TRIM21 and the nucleoporin NUP98, leading to the degradation of the nuclear pore complex (NPC) and subsequent cell death in cancer cells. This guide will compare these four molecular glues based on available quantitative data and provide detailed methodologies for their characterization.
Performance Comparison of TRIM21 Molecular Glues
The following tables summarize the available quantitative data for this compound, PRLX-93936, BMS-214662, and HGC652, focusing on their binding affinity, cellular potency, and degradation efficacy.
| Compound | Target | Binding Affinity (Kd) | Cell Line | Cytotoxicity (EC50/IC50) | Reference |
| This compound | TRIM21-NUP98APD Complex | 0.302 µM | OCI-AML-3 | ~100-fold less potent than PRLX-93936 | [1][2] |
| PRLX-93936 | TRIM21 | - | Jurkat, OCI-AML-3 | ~100 nM | [3] |
| BMS-214662 | TRIM21 | - | Jurkat, OCI-AML-3 | >100-fold more potent than this compound | [2][3] |
| HGC652 | TRIM21 | 0.061 µM | PANC-1 | 0.094 µM | [4][5] |
Note: Direct comparative DC50 and Dmax values for nucleoporin degradation are not consistently available across all compounds in the reviewed literature. The cytotoxicity data in TRIM21-dependent cell lines serves as a surrogate for their functional potency as degraders.
Mechanism of Action: A Shared Path to Nuclear Pore Disruption
The primary mechanism for these TRIM21 molecular glues involves the formation of a ternary complex with TRIM21 and the autoproteolytic domain (APD) of NUP98.[1][6] This induced proximity is the crucial first step in a cascade of events leading to the degradation of the nuclear pore complex.
The multimeric nature of the nuclear pore complex facilitates the clustering of TRIM21, a prerequisite for its E3 ligase activity.[3] Once activated, TRIM21 ubiquitinates multiple nucleoporins, marking them for degradation by the proteasome. This leads to the structural and functional collapse of the nuclear pore, disrupting nucleocytoplasmic transport and ultimately triggering apoptosis in cancer cells.[3]
Key Experimental Protocols
Reproducible and robust experimental data is the cornerstone of drug discovery. Below are detailed protocols for essential assays used to characterize and compare TRIM21 molecular glues.
Ternary Complex Formation Assay (Strep-Tactin Pulldown)
This assay biochemically validates the molecular glue-induced interaction between TRIM21 and NUP98.
Methodology:
-
Protein Incubation: In a microcentrifuge tube, combine purified recombinant Strep-tagged NUP98-APD (e.g., 2 µg) and recombinant TRIM21 PRYSPRY domain (e.g., 5 µg) in pulldown buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.05% Tween-20).
-
Compound Addition: Add the TRIM21 molecular glue of interest at various concentrations (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control. Incubate for 1 hour at 4°C with gentle rotation.
-
Bead Incubation: Add pre-washed Strep-Tactin magnetic beads (e.g., 20 µL of slurry) to each reaction and incubate for another 1-2 hours at 4°C with rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with 500 µL of ice-cold pulldown buffer.
-
Elution: Elute the bound proteins by adding 2X SDS-PAGE loading buffer (e.g., 30 µL) and boiling at 95°C for 5-10 minutes.
-
Analysis: Analyze the eluates by SDS-PAGE followed by Coomassie blue staining or by Western blot using an antibody specific for the TRIM21 PRYSPRY domain.
In Vitro Ubiquitination Assay
This assay confirms that the ternary complex formed is active and leads to the ubiquitination of the target protein.
Methodology:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the ubiquitination reaction mixture containing:
-
Ubiquitination Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM ATP, 1 mM DTT)
-
E1 Activating Enzyme (e.g., UBA1, 100 nM)
-
E2 Conjugating Enzyme (e.g., UBE2D3, 500 nM)
-
Recombinant TRIM21 (e.g., 200 nM)
-
Substrate (e.g., multimerized NUP98-APD, 1 µM)
-
Ubiquitin (e.g., 10 µM)
-
TRIM21 molecular glue at desired concentrations or DMSO control.
-
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analysis: Analyze the reaction products by Western blot using antibodies against NUP98 to detect higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.
Western Blot Analysis of Nucleoporin Degradation
This cellular assay quantifies the degradation of specific nucleoporins in response to treatment with TRIM21 molecular glues.
References
- 1. TRIM21-based degradation strategy for multimeric proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elaboration of molecular glues that target TRIM21 into TRIMTACs that degrade protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding the Scope of Molecular Glues: TRIM21 as a Multimeric Protein Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
Stereoselectivity in Action: A Comparative Analysis of (S)-Ace-OH and (R)-Ace-OH
In the realm of pharmacology and drug development, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, mirror-image isomers of a chiral drug, can exhibit profound differences in their pharmacodynamic and pharmacokinetic profiles. This guide provides a detailed comparison of the stereoisomers of hydroxylated acepromazine (B1664959) ((S)-Ace-OH and (R)-Ace-OH), a metabolite of the veterinary antipsychotic drug acepromazine, and also discusses the stereoselectivity of the beta-blocker acebutolol (B1665407) and its active metabolite, diacetolol (B1670378). This analysis is supported by experimental data to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their differential effects.
Comparative Pharmacokinetics of Acebutolol and Diacetolol Enantiomers
Acebutolol is a cardioselective β-adrenergic antagonist administered as a racemic mixture of (S)- and (R)-enantiomers. The primary therapeutic, beta-blocking activity resides in the (S)-enantiomer.[1][2] Acebutolol undergoes extensive metabolism to an active metabolite, diacetolol, which is also chiral.[3] The stereoselectivity of these compounds is evident in their pharmacokinetic profiles.
| Parameter | (S)-Acebutolol | (R)-Acebutolol | (S)-Diacetolol | (R)-Diacetolol |
| Oral Clearance (L/h) | 87 ± 22[1] | 106 ± 30[1] | - | - |
| Area Under the Curve (AUC) S:R Ratio (Plasma) | 1.20 ± 0.1[1] | - | Not significantly different[1] | - |
| Maximum Concentration (Cmax) S/R Ratio | - | - | 0.7 ± 0.1[1] | - |
| Half-life (t1/2) (h) | - | - | 8.8 ± 2.4[1] | 6.4 ± 1.6[1] |
| Renal Clearance (mL/min) | - | - | 53 ± 29[1] | 70 ± 34[1] |
Key Findings from Pharmacokinetic Studies:
-
Following oral administration of racemic acebutolol, plasma concentrations of the active (S)-acebutolol are higher than those of (R)-acebutolol, which is attributed to a greater first-pass metabolism of the (R)-enantiomer.[1][4][5]
-
The metabolism of acebutolol to diacetolol is stereoselective, with a preferential conversion of (R)-acebutolol to (R)-diacetolol.[1]
-
The (R)-enantiomer of diacetolol has a significantly shorter half-life and greater renal clearance compared to the (S)-enantiomer.[1]
Differential Biological Activity of this compound and (R)-Ace-OH (Hydroxylated Acepromazine)
Recent groundbreaking research has identified (S)-hydroxyl-acepromazine (this compound), a metabolite of the veterinary drug acepromazine, as a novel molecular glue.[6][7] This compound facilitates the degradation of multimeric proteins by recruiting the E3 ubiquitin ligase TRIM21.[6][7] In stark contrast, the (R)-enantiomer, (R)-Ace-OH, is largely inactive in this regard.[7]
| Parameter | This compound | (R)-Ace-OH |
| Binding Affinity to TRIM21D355A:NUP98APD complex (Kd) | 0.302 μmol/L[6] | 17-fold weaker affinity[6] |
| Induction of Nucleoporin Degradation | Significant[6][7] | Not significant[6][7] |
| Anticancer Activity | Exhibits IFNγ-enhanced anticancer activity[6] | Not significant[6] |
Key Findings from Biological Activity Studies:
-
This compound acts as a molecular glue, bringing together the E3 ubiquitin ligase TRIM21 and the nucleoporin NUP98, leading to the degradation of the nuclear pore complex.[6][8][9][10]
-
Isothermal titration calorimetry revealed a strong binding affinity of NUP98 to the preformed TRIM21:this compound complex, while the binding to the TRIM21:(R)-Ace-OH complex was significantly weaker.[6]
-
Western blotting confirmed that this compound, but not (R)-Ace-OH, induces the degradation of several nucleoporins.[6][7]
Experimental Protocols
Stereospecific HPLC Assay for Acebutolol and Diacetolol Enantiomers
This method is utilized to determine the plasma and urine concentrations of the enantiomers of acebutolol and its metabolite, diacetolol.
Sample Preparation:
-
To 1 mL of plasma or urine, add an internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
Chromatographic Conditions:
-
Chiral Stationary Phase: A chiral stationary phase, such as one based on cellobiohydrolase or teicoplanin, is employed for enantioseparation.[4]
-
Mobile Phase: A typical mobile phase consists of a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Detection: UV or fluorescence detection is commonly used.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is used to measure the binding affinity between NUP98 and the TRIM21:(S/R)-Ace-OH complexes.
Methodology:
-
The TRIM21 protein is placed in the sample cell of the calorimeter.
-
The NUP98 protein is loaded into the injection syringe.
-
A solution of this compound or (R)-Ace-OH is included in the sample cell with TRIM21.
-
The NUP98 solution is titrated into the sample cell in a series of small injections.
-
The heat change associated with each injection is measured.
-
The resulting data is fitted to a binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Western Blotting for Nucleoporin Degradation
This technique is used to assess the degradation of specific nucleoporins induced by this compound.
Procedure:
-
Cancer cell lines (e.g., A549) are pretreated with interferon-gamma (IFNγ) to induce TRIM21 expression.[6]
-
The cells are then treated with this compound, (R)-Ace-OH, or a vehicle control for a specified time.[7]
-
Cells are lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the nucleoporins of interest (e.g., NUP35, NUP155).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate.
Visualizations
References
- 1. Pharmacokinetics of acebutolol enantiomers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 3. Pharmacokinetics and multiple peaking of acebutolol enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
- 6. TRIM21-based degradation strategy for multimeric proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Expanding the Scope of Molecular Glues: TRIM21 as a Multimeric Protein Degrader - PMC [pmc.ncbi.nlm.nih.gov]
A Paradigm Shift in Targeted Therapeutics: (S)-Ace-OH Versus Traditional BET Inhibitors
A new class of targeted therapeutics, known as molecular glues, is challenging the traditional paradigm of enzyme and protein inhibition. This guide provides a comprehensive comparison of (S)-Ace-OH, a novel molecular glue degrader, with traditional BET (Bromodomain and Extra-Terminal) inhibitors, exemplified by the well-characterized compound JQ1. We delve into their distinct mechanisms of action, present comparative experimental data, and provide detailed experimental protocols to inform researchers, scientists, and drug development professionals.
This compound represents a significant departure from conventional inhibitory mechanisms. Instead of merely blocking the function of a target protein, it orchestrates the complete removal of the protein from the cellular environment. This is achieved by inducing proximity between the target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation (TPD) approach offers several potential advantages over traditional inhibition, including a more sustained duration of action and the potential to overcome drug resistance.
In contrast, traditional BET inhibitors like JQ1 function by competitively binding to the acetyl-lysine binding pockets of BET proteins (BRD2, BRD3, BRD4, and BRDT).[1] This prevents their interaction with acetylated histones on the chromatin, thereby inhibiting the transcription of key oncogenes and inflammatory genes.[1][2]
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and traditional BET inhibitors lies in their mode of action.
This compound: A Molecular Glue for Targeted Degradation
This compound acts as a "molecular glue," facilitating an interaction between the E3 ubiquitin ligase TRIM21 and the nucleoporin NUP98, a key component of the nuclear pore complex.[3][4] This induced proximity triggers the ubiquitination and subsequent proteasomal degradation of NUP98 and other associated nucleoporins.[4][5] The degradation of these essential components of the nuclear pore complex disrupts nucleocytoplasmic trafficking, ultimately leading to cell death.[6][7] A key feature of the TRIM21 E3 ligase is its activation upon clustering, which is induced by binding to multimeric substrates like the nuclear pore complex, making this degradation highly selective for such structures.[4]
Traditional BET Inhibitors (e.g., JQ1): Competitive Inhibition of Gene Transcription
JQ1 and other traditional BET inhibitors are small molecules that mimic acetylated lysine (B10760008) residues. They competitively bind to the bromodomains of BET proteins, primarily BRD4, displacing them from chromatin.[1] This prevents the recruitment of transcriptional machinery to the promoters and enhancers of target genes, leading to the suppression of their expression.[1] Key downstream targets of BET inhibitors include the oncogene MYC, as well as genes involved in cell cycle progression and inflammatory signaling pathways such as NF-κB.[2][8]
Comparative Performance Data
The following tables summarize key quantitative data for this compound and the traditional BET inhibitor JQ1. It is important to note that these data are compiled from different studies and experimental conditions; therefore, a direct comparison should be made with caution.
Table 1: Cellular Activity
| Compound | Cell Line | Assay Type | IC50 / DC50 | Citation |
| This compound | A549 (Lung Carcinoma) | Viability | IC50 with IFNγ: ~10 µM | [9] |
| DLD-1 (Colorectal Adenocarcinoma) | Viability | IC50 with IFNγ: ~10 µM | [9] | |
| JQ1 | A2780 (Ovarian Carcinoma) | Viability | IC50: 0.41 µM | [10] |
| TOV112D (Ovarian Carcinoma) | Viability | IC50: 0.75 µM | [10] | |
| HEC151 (Endometrial Carcinoma) | Viability | IC50: 0.28 µM | [10] | |
| MCF7 (Breast Cancer) | Viability | IC50: ~1 µM | [2] | |
| T47D (Breast Cancer) | Viability | IC50: ~1 µM | [2] | |
| NALM6 (B-cell Acute Lymphoblastic Leukemia) | Viability | IC50: 0.93 µM | [11] | |
| REH (B-cell Acute Lymphoblastic Leukemia) | Viability | IC50: 1.16 µM | [11] | |
| TrimTAC1 (JQ1-based PROTAC) | A549-mEGFP-BRD4BD2 | Degradation | DC50: >100 µM (monomeric) | |
| dBET1 (JQ1-based PROTAC) | A549-mEGFP-BRD4BD2 | Degradation | DC50: 31 nM (monomeric) |
Table 2: Binding Affinity
| Interacting Molecules | Method | Dissociation Constant (Kd) | Citation |
| (+)-JQ1 and BRD4 (BD1) | Isothermal Titration Calorimetry (ITC) | ~50 nM | [1] |
| (+)-JQ1 and BRD4 (BD2) | Isothermal Titration Calorimetry (ITC) | ~90 nM | [1] |
| TRIM21D355A:this compound complex and NUP98APD | Isothermal Titration Calorimetry (ITC) | 0.302 µM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and traditional BET inhibitors.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound or JQ1) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Western Blot for Protein Degradation
This technique is used to detect and quantify the levels of a specific protein, such as NUP98, following treatment with a degrader like this compound.
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of the compound for the indicated times. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-NUP98) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should be used to normalize for protein loading.
GST Pull-Down Assay for Protein-Protein Interactions
This in vitro assay is used to demonstrate the formation of a ternary complex, for example, between TRIM21, this compound, and NUP98.[5]
-
Protein Expression and Purification: Express and purify a GST-tagged "bait" protein (e.g., GST-TRIM21) and a "prey" protein (e.g., His-tagged NUP98).
-
Binding Reaction: Incubate the GST-tagged bait protein with glutathione-sepharose beads to immobilize it. Then, add the prey protein and the test compound (this compound) or a vehicle control to the beads.
-
Washing: Wash the beads several times with a binding buffer to remove non-specific binding proteins.
-
Elution and Analysis: Elute the proteins from the beads. Analyze the eluates by SDS-PAGE and Coomassie blue staining or western blotting with an antibody against the prey protein to determine if the prey protein was "pulled down" by the bait protein in the presence of the compound.
Signaling Pathways and Logical Relationships
The distinct mechanisms of this compound and traditional BET inhibitors result in the perturbation of different cellular signaling pathways.
This compound: Inducing Degradation of the Nuclear Pore Complex
The following diagram illustrates the mechanism of this compound-mediated degradation of NUP98.
Caption: this compound acts as a molecular glue, inducing the proximity of the E3 ligase TRIM21 to NUP98 within the nuclear pore complex, leading to NUP98's ubiquitination and proteasomal degradation.
JQ1: Inhibition of BET-Mediated Transcription
The following diagram illustrates the mechanism of action of the traditional BET inhibitor JQ1.
References
- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expanding the Scope of Molecular Glues: TRIM21 as a Multimeric Protein Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRIM21-based degradation strategy for multimeric proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective degradation of multimeric proteins by TRIM21-based molecular glue and PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (S)-Ace-OH and PRLX-93936: Efficacy as TRIM21-Mediated Molecular Glue Degraders
For Immediate Release
[City, State] – [Date] – In the rapidly evolving field of targeted protein degradation, two molecules, (S)-Ace-OH and PRLX-93936, have emerged as significant players that hijack the E3 ubiquitin ligase TRIM21 to induce the degradation of nuclear pore proteins. This comparison guide provides a detailed analysis of their efficacy, mechanism of action, and the experimental data supporting their function for researchers, scientists, and drug development professionals. Both compounds act as molecular glues, promoting the interaction between TRIM21 and the nucleoporin NUP98, leading to the ubiquitination and subsequent proteasomal degradation of the nuclear pore complex, ultimately resulting in cancer cell apoptosis.[1][2][3][4][5][6]
Quantitative Efficacy Comparison
While both molecules share a common mechanism, available data indicates a significant difference in their potency. PRLX-93936, a clinical-stage compound, has demonstrated substantially higher efficacy in preclinical studies compared to this compound, a metabolite of the antipsychotic drug acepromazine.[2][7]
| Parameter | This compound | PRLX-93936 | Cell Line(s) | Citation(s) |
| EC50 | Not explicitly reported, but noted to be ~100-fold less potent than PRLX-93936 | ~100 nM | Jurkat, OCI-AML-3 | [1][8][9] |
| Binding Affinity (Kd) | 0.302 µmol/L (for the NUP98APD:TRIM21D355A:this compound complex) | Not explicitly reported | In vitro | [2][7] |
Mechanism of Action: A Shared Pathway
Both this compound and PRLX-93936 function as molecular glues that induce proximity between the E3 ubiquitin ligase TRIM21 and the nucleoporin NUP98.[2][3][4][5] This induced interaction leads to the ubiquitination of NUP98 and other components of the nuclear pore complex, flagging them for degradation by the proteasome. The degradation of the nuclear pore complex disrupts nucleocytoplasmic transport, a process critical for cancer cell survival, ultimately leading to apoptosis.[1][10] The cytotoxicity of both agents is strongly correlated with the expression levels of TRIM21.[1][10][11]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of this compound and PRLX-93936.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., Jurkat, OCI-AML-3) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or PRLX-93936 for a specified period (e.g., 72 hours).
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Analysis: Measure luminescence using a plate reader. The data is then normalized to untreated controls to calculate the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).
Proteomics Analysis of Nucleoporin Degradation
This method is employed to identify and quantify the degradation of nuclear pore proteins following compound treatment.
Protocol:
-
Cell Treatment: Treat cancer cell lines with the compound of interest (this compound or PRLX-93936) or a vehicle control for a defined time period.
-
Cell Lysis and Protein Extraction: Lyse the cells and extract total protein.
-
Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS) to determine their sequence and abundance.
-
Data Analysis: Compare the proteomic profiles of treated and untreated cells to identify proteins that are significantly downregulated, indicating degradation.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate the compound-induced interaction between TRIM21 and NUP98.
Protocol:
-
Cell Treatment: Treat cells expressing tagged versions of TRIM21 or NUP98 with the molecular glue or a control.
-
Cell Lysis: Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: Use an antibody specific to the tagged protein to pull it out of the lysate, along with any interacting proteins.
-
Western Blot Analysis: Elute the protein complexes and separate them by SDS-PAGE. Perform a Western blot using an antibody against the suspected interacting protein (e.g., if you pulled down TRIM21, blot for NUP98) to confirm the interaction.
Conclusion
Both this compound and PRLX-93936 are valuable research tools for studying the targeted degradation of the nuclear pore complex via TRIM21. However, the significantly higher potency of the clinical-stage compound PRLX-93936 marks it as a more promising scaffold for the development of novel cancer therapeutics. Further head-to-head studies with standardized protocols will be crucial for a more definitive comparison of their therapeutic potential. The exploration of these and other TRIM21-targeting molecular glues opens a new and exciting avenue for cancer therapy.
References
- 1. biorxiv.org [biorxiv.org]
- 2. TRIM21-based degradation strategy for multimeric proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Selective Degradation and Quantification of Nucleoporins in the Nuclear Pore by Auxin-inducible Degrons and Single-molecule Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective degradation of multimeric proteins by TRIM21-based molecular glue and PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Elaboration of molecular glues that target TRIM21 into TRIMTACs that degrade protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. aacrjournals.org [aacrjournals.org]
Assessing the Specificity of (S)-Ace-OH Induced Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-Ace-OH has recently emerged as a novel molecular glue that induces the degradation of specific cellular proteins. This guide provides a comprehensive comparison of its degradation specificity against other alternatives, supported by experimental data and detailed protocols. The objective is to offer researchers a clear understanding of this compound's performance and assist in the design of targeted protein degradation studies.
Mechanism of Action: A Selective Approach to Protein Degradation
This compound is the active metabolite of the antipsychotic drug acepromazine.[1][2] It functions as a molecular glue to facilitate an interaction between the E3 ubiquitin ligase TRIM21 and the nucleoporin NUP98.[2][3] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of several proteins within the nuclear pore complex (NPC).[1][4] A key feature of this mechanism is its high degree of selectivity for multimeric protein complexes. The activation of TRIM21's E3 ligase activity is dependent on the clustering of its substrates, a characteristic inherent to the structure of the NPC.[2][3][4] This requirement for substrate-induced clustering confers a unique specificity, sparing monomeric proteins from degradation.[2][3]
The degradation process is also stereoselective. Experimental evidence demonstrates that this compound, but not its enantiomer (R)-Ace-OH, effectively triggers the degradation of nuclear pore proteins, highlighting the specific conformational requirements for the formation of the ternary complex between TRIM21, this compound, and NUP98.[1][5]
Comparative Degradation Profile
To objectively assess the specificity of this compound, its degradation profile is compared with its inactive enantiomer, (R)-Ace-OH. The following table summarizes the degradation of key nuclear pore complex proteins upon treatment with each compound.
| Target Protein | Degrader | Cell Line | Concentration | Degradation (%) | Reference |
| NUP35 | This compound | A549 (IFNγ-stimulated) | 20 µM | Significant | [1][5] |
| NUP155 | This compound | A549 (IFNγ-stimulated) | 20 µM | Significant | [1][5] |
| SMPD4 | This compound | A549 (IFNγ-stimulated) | 20 µM | Significant | [1] |
| GLE1 | This compound | A549 (IFNγ-stimulated) | 20 µM | Significant | [1][5] |
| NUP35 | (R)-Ace-OH | A549 (IFNγ-stimulated) | 20 µM | Not significant | [1][5] |
| NUP155 | (R)-Ace-OH | A549 (IFNγ-stimulated) | 20 µM | Not significant | [1][5] |
| SMPD4 | (R)-Ace-OH | A549 (IFNγ-stimulated) | 20 µM | Not significant | [1] |
| GLE1 | (R)-Ace-OH | A549 (IFNγ-stimulated) | 20 µM | Not significant | [1][5] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective degradation of multimeric proteins by TRIM21-based molecular glue and PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TRIM21-based degradation strategy for multimeric proteins - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of TRIM21-NUP98 Interface Binders: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of known molecular glue degraders that target the TRIM21-NUP98 protein-protein interface. This interaction is a key mechanism for inducing the degradation of nuclear pore complex (NPC) proteins, presenting a promising avenue for therapeutic intervention in diseases such as cancer.
This document summarizes the performance of identified binders, supported by experimental data, and provides detailed methodologies for the key assays used in their characterization. The binders discussed include (S)-ACE-OH, a metabolite of the antipsychotic drug acepromazine, and other small molecules such as PRLX 93936, BMS-214662, and HGC652.[1][2] These structurally diverse compounds have been shown to act as molecular glues, facilitating the interaction between the E3 ubiquitin ligase TRIM21 and the nucleoporin NUP98, which leads to the ubiquitination and subsequent proteasomal degradation of NPC proteins.[1][2][3]
Performance Data of TRIM21-NUP98 Binders
The following table summarizes the available quantitative data for the known TRIM21-NUP98 interface binders. This data is compiled from various studies and provides a comparative view of their binding affinities and cellular activities.
| Compound | Assay Type | Parameter | Value (µM) | Cell Line / Conditions | Source |
| This compound | Isothermal Titration Calorimetry (ITC) | Kd | 17.9 | TRIM21PRYSPRY(D355A) | [4] |
| Isothermal Titration Calorimetry (ITC) | Kd | 0.302 | NUP98APD to preformed TRIM21D355A:this compound complex | [5] | |
| Acepromazine (ACE) | Isothermal Titration Calorimetry (ITC) | Kd | 5.66 | TRIM21PRYSPRY(D355A) | [4][5] |
| (R)-ACE-OH | Isothermal Titration Calorimetry (ITC) | Kd | 9.11 | TRIM21PRYSPRY(D355A) | [4] |
| HGC652 | Surface Plasmon Resonance (SPR) | KD | 0.061 | [6][7] | |
| Cell Viability | IC50 | 0.094 | PANC-1 | [6][7] | |
| Compound 1 (HGC652 precursor) | Surface Plasmon Resonance (SPR) | KD | 0.193 | [6][7] | |
| Cell Viability | IC50 | 1.123 | PANC-1 | [7] | |
| Compound 1a (HGC652 analog) | Cell Viability | IC50 | 1.022 | PANC-1 | [7] |
| HGC652 analogs (1a-1g) | Surface Plasmon Resonance (SPR) | KD | 0.011 - 0.581 | [8] | |
| PRLX 93936 | Cellular Thermal Shift Assay (CETSA) | Stabilization | 1-2 °C | TRIM21-FLAG | [9] |
| BMS-214662 | Cellular Thermal Shift Assay (CETSA) | Stabilization | > 2°C | TRIM21-FLAG | [9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of these molecular glues and a typical workflow for their discovery and validation.
Caption: Mechanism of action for TRIM21-NUP98 molecular glue degraders.
Caption: Experimental workflow for identifying and validating TRIM21-NUP98 binders.
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of TRIM21-NUP98 interface binders are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[10][11]
-
Principle: A solution of the ligand (e.g., the small molecule binder) is titrated into a solution of the macromolecule (e.g., TRIM21 PRYSPRY domain) in the ITC cell. The heat change upon each injection is measured and plotted against the molar ratio of ligand to macromolecule.
-
Protocol Outline:
-
Sample Preparation: Prepare purified protein (e.g., TRIM21 PRYSPRY domain) and small molecule solutions in the same, precisely matched buffer to minimize heats of dilution.[12] Thoroughly degas all solutions.
-
Instrument Setup: Clean the sample and reference cells thoroughly. Load the protein solution into the sample cell and the small molecule solution into the injection syringe.
-
Titration: Set the experimental temperature and injection parameters (volume, duration, spacing). Initiate the titration, which consists of a series of small injections of the ligand into the protein solution.
-
Data Analysis: Integrate the heat-flow peaks for each injection to determine the heat change. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters.[10]
-
Cellular Thermal Shift Assay (CETSA)
CETSA assesses the target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[13][14]
-
Principle: Ligand binding stabilizes a protein, increasing its melting temperature. In CETSA, cells are treated with a compound, heated to various temperatures, and the amount of soluble protein remaining is quantified.
-
Protocol Outline:
-
Cell Treatment: Culture cells to the desired confluency and treat with the test compound or vehicle control for a specified time.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a fixed duration (e.g., 3-5 minutes) using a thermal cycler.[15][16]
-
Cell Lysis: Lyse the cells by methods such as freeze-thaw cycles or sonication.[15]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[15]
-
Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using methods like Western blotting or AlphaScreen.[13]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[14]
-
NanoBRET™ Protein-Protein Interaction Assay
NanoBRET™ is a proximity-based assay that measures protein-protein interactions in live cells using bioluminescence resonance energy transfer (BRET).[17][18][19]
-
Principle: One protein of interest (e.g., TRIM21) is fused to a NanoLuc® luciferase (donor), and the other (e.g., NUP98) is fused to a HaloTag® protein, which is labeled with a fluorescent acceptor.[18][20] If the proteins interact, energy is transferred from the donor to the acceptor upon addition of the luciferase substrate, resulting in a detectable fluorescent signal.
-
Protocol Outline:
-
Vector Construction: Clone the proteins of interest into NanoLuc® and HaloTag® vectors.
-
Cell Transfection: Co-transfect cells with the donor and acceptor plasmids.
-
Assay Plate Preparation: Plate the transfected cells into a white, opaque multi-well plate.
-
Compound Treatment: Add serial dilutions of the test compounds (molecular glues) to the wells.
-
Labeling and Substrate Addition: Add the HaloTag® NanoBRET™ 618 ligand (acceptor) and allow it to label the HaloTag® fusion protein. Then, add the NanoLuc® substrate.
-
Signal Detection: Measure the luminescence at the donor and acceptor emission wavelengths using a plate reader equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the BRET ratio indicates compound-induced proximity of the two proteins.[19]
-
TR-FRET Ternary Complex Formation Assay
Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a robust method to study the formation of ternary complexes (e.g., TRIM21-binder-NUP98) in vitro.[21][22]
-
Principle: Two interacting proteins are labeled with a FRET donor (e.g., a terbium cryptate-coupled antibody) and a FRET acceptor (e.g., a fluorophore-coupled antibody). Formation of a ternary complex in the presence of a molecular glue brings the donor and acceptor into proximity, allowing for energy transfer. The long-lived fluorescence of the donor allows for time-gated detection, reducing background fluorescence.
-
Protocol Outline:
-
Reagent Preparation: Prepare solutions of the tagged proteins (e.g., His-TRIM21, Strep-tag-NUP98), the TR-FRET donor (e.g., anti-His-Tb), the acceptor (e.g., anti-Strep-fluorophore), and the test compound.
-
Assay Reaction: In a microplate, combine the proteins, TR-FRET reagents, and serial dilutions of the test compound. Incubate to allow complex formation.
-
Signal Detection: Excite the donor using a pulsed light source and measure the emission from both the donor and the acceptor after a time delay, using a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the TR-FRET ratio of the acceptor signal to the donor signal. A dose-dependent increase in the TR-FRET ratio indicates the formation of the ternary complex.
-
Strep-tag® Pull-Down Assay
This affinity purification method is used to demonstrate that a molecular glue can induce the interaction between two proteins.[23][24]
-
Principle: One protein (the "bait," e.g., Strep-tagged NUP98) is immobilized on an affinity resin (e.g., Strep-Tactin® beads). A cell lysate or a solution containing the "prey" protein (e.g., TRIM21) and the test compound is then added. If the compound induces an interaction, the prey protein will be "pulled down" with the bait.
-
Protocol Outline:
-
Bait Immobilization: Incubate Strep-Tactin® beads with a purified Strep-tagged protein (e.g., NUP98) or a cell lysate expressing it.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Incubation with Prey: Add the prey protein (e.g., TRIM21) and the test compound at various concentrations to the beads. Incubate to allow for complex formation.
-
Washing: Perform a series of gentle washes to remove unbound prey protein.[23]
-
Elution: Elute the protein complexes from the beads, for example, by competition with biotin.
-
Analysis: Analyze the eluate by SDS-PAGE and Western blotting using antibodies against both the bait and prey proteins to confirm co-purification.
-
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a test tube to determine if the compound-induced ternary complex is functional in promoting ubiquitination of the target protein.[25][26]
-
Principle: The assay combines purified E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), E3 (TRIM21), ubiquitin, the target protein (NUP98), and ATP. The formation of polyubiquitin (B1169507) chains on the target is detected, often by Western blotting.
-
Protocol Outline:
-
Reaction Mixture Preparation: In a reaction tube, combine reaction buffer, ATP, purified E1, E2 (e.g., UBE2D3), ubiquitin, and TRIM21.[1]
-
Substrate and Compound Addition: Add the substrate (e.g., a multimeric form of NUP98's autoproteolytic domain) and the test compound.[1]
-
Incubation: Incubate the reaction at a physiological temperature (e.g., 30-37°C) to allow the ubiquitination reaction to proceed.[25]
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the substrate or ubiquitin to visualize the formation of higher molecular weight, polyubiquitinated species.
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Expanding the Scope of Molecular Glues: TRIM21 as a Multimeric Protein Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. TRIM21-based degradation strategy for multimeric proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Elaboration of molecular glues that target TRIM21 into TRIMTACs that degrade protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 11. youtube.com [youtube.com]
- 12. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. annualreviews.org [annualreviews.org]
- 15. benchchem.com [benchchem.com]
- 16. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 17. NanoBRET™ Protein:Protein Interaction System Protocol [worldwide.promega.com]
- 18. benchchem.com [benchchem.com]
- 19. Measure p53-MDM2 protein interaction with NanoBRET technology [moleculardevices.com]
- 20. promegaconnections.com [promegaconnections.com]
- 21. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Reliable pull-down assays with MagStrep® Strep-Tactin®XT beads [iba-lifesciences.com]
- 24. fishersci.co.uk [fishersci.co.uk]
- 25. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 26. docs.abcam.com [docs.abcam.com]
Safety Operating Guide
Navigating the Disposal of (S)-Ace-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling (S)-Ace-OH, a potent molecular glue with anticancer activity, ensuring its proper disposal is a critical component of laboratory safety and operational integrity. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, immediate safety and logistical information based on general best practices for the disposal of research-grade chemical compounds. Adherence to these procedures is paramount to maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Prior to any disposal procedure, proper handling of this compound is crucial to minimize exposure and risk. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific guidelines.
Personal Protective Equipment (PPE): A comprehensive PPE regimen is non-negotiable when handling this compound. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat, worn fully buttoned.
-
Respiratory Protection: A fume hood should be used when handling the solid compound or preparing solutions to avoid inhalation of any dust or aerosols.
Spill Management: In the event of a spill, the area should be immediately evacuated and ventilated. Access to the area should be restricted. Spill cleanup should only be performed by trained personnel equipped with appropriate PPE. The spilled material should be absorbed with an inert material (e.g., vermiculite, dry sand) and placed in a sealed, labeled container for disposal as hazardous waste.
This compound Disposal: A Step-by-Step Protocol
The disposal of this compound, like other potent research chemicals, must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Quantitative Data Summary
Due to the absence of a specific SDS, quantitative disposal limits for this compound are not available. The following table provides a general framework for waste categorization and handling.
| Waste Type | Description | Container and Labeling Requirements |
| Solid this compound Waste | Unused or expired pure this compound powder. | Tightly sealed, chemically compatible container. Label with "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms (e.g., irritant, toxic). |
| Contaminated Labware | Disposable items such as pipette tips, tubes, and gloves that have come into direct contact with this compound. | Placed in a designated, sealed hazardous waste bag or container. The container must be clearly labeled as "Hazardous Waste" and specify the contaminating chemical. |
| Liquid this compound Waste | Solutions containing this compound (e.g., from experiments or stock solutions). | Stored in a sealed, leak-proof, and chemically compatible container. The container must be labeled with "Hazardous Waste," the full chemical name and concentration of all components, and appropriate hazard warnings. |
Experimental Disposal Workflow
The logical flow for the proper disposal of this compound and associated waste is outlined below. This workflow ensures that all safety and regulatory steps are followed in a sequential and clear manner.
Figure 1. Logical workflow for the proper disposal of this compound waste.
Key Considerations for Drug Development Professionals
For those in drug development, meticulous record-keeping of all disposed chemical waste, including this compound, is essential for regulatory audits and maintaining a compliant research environment. All disposal manifests provided by the hazardous waste vendor should be retained according to institutional and federal regulations.
By implementing these robust disposal procedures, laboratories can mitigate risks, ensure the safety of their personnel, and uphold their commitment to environmental stewardship, thereby building a foundation of trust and operational excellence.
Essential Safety and Logistical Information for Handling (S)-Ace-OH
For researchers, scientists, and drug development professionals engaged in studies involving (S)-Ace-OH, a potent molecular glue, stringent adherence to safety protocols is paramount to ensure personnel safety and prevent environmental contamination. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans.
Personal Protective Equipment (PPE)
Given the potent nature of this compound, a comprehensive approach to personal protective equipment is mandatory. The following table summarizes the required PPE for various stages of handling.
| Activity | Required Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Dry Powder) | - Disposable, low-permeability gown or coveralls- Double-gloving with nitrile gloves- N95 or higher-rated respirator- Chemical splash goggles and face shield |
| Solution Preparation and Handling | - Disposable, low-permeability gown- Double-gloving with nitrile gloves- Chemical splash goggles- Work within a certified chemical fume hood |
| General Laboratory Operations | - Standard laboratory coat- Nitrile gloves- Safety glasses with side shields |
| Spill Cleanup | - Disposable, low-permeability gown or coveralls- Double-gloving with nitrile gloves- N95 or higher-rated respirator- Chemical splash goggles and face shield- Chemical-resistant boot covers |
| Waste Disposal | - Disposable, low-permeability gown- Double-gloving with nitrile gloves- Chemical splash goggles |
Operational Plan: Step-by-Step Handling Procedures
All operations involving this compound should be conducted in a designated area, clearly marked with hazard signs. Access to this area should be restricted to authorized and trained personnel only.
-
Preparation and Engineering Controls :
-
Before handling, ensure that a certified chemical fume hood or a Class II Biological Safety Cabinet is operational.
-
The work surface within the hood should be covered with an absorbent, disposable liner.
-
An emergency spill kit, eyewash station, and safety shower must be readily accessible.
-
-
Weighing of Solid this compound :
-
Perform all weighing operations within a chemical fume hood or a containment glove box.
-
Use dedicated, labeled spatulas and weigh boats.
-
Handle the compound gently to avoid generating dust.
-
-
Solution Preparation :
-
Add solvent to the solid this compound slowly and carefully to prevent splashing.
-
Use syringes with Luer-lock fittings for transfers to minimize the risk of leaks.
-
-
Storage :
-
Store this compound in a clearly labeled, tightly sealed container.
-
Follow the supplier's recommendations for storage temperature and conditions, which may include refrigeration or freezing and protection from light.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental release and accidental exposure.
-
Waste Segregation :
-
All solid waste contaminated with this compound (e.g., gloves, gowns, weigh boats, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid waste containing this compound should be collected in a separate, labeled, leak-proof hazardous waste container. Do not mix with other solvent waste streams unless compatible.
-
-
Decontamination :
-
All non-disposable equipment (e.g., glassware, spatulas) must be decontaminated. A validated cleaning procedure should be established. The initial rinsate should be collected as hazardous waste.
-
Work surfaces should be decontaminated at the end of each procedure and at the end of the day.
-
-
Final Disposal :
-
All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office. Do not dispose of this compound down the drain or in the regular trash.
-
Experimental Workflow for Handling this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
